molecular formula C8H7BrClNO B1403634 (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine CAS No. 1272731-95-9

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Katalognummer: B1403634
CAS-Nummer: 1272731-95-9
Molekulargewicht: 248.5 g/mol
InChI-Schlüssel: CPOQLCLUXZJVHX-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQLCLUXZJVHX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=C(C=C2)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine , a high-value chiral intermediate used in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS).

Executive Summary

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (CAS: 1272731-95-9) is a privileged chiral scaffold in medicinal chemistry. Its structural core—a 2,3-dihydrobenzofuran ring with a primary amine at the C3 position—serves as a bioisostere for 1-aminoindanes and 3-aminochromans, moieties frequently found in neurotransmitter modulators (e.g., serotonin 5-HT2C agonists,


7 nicotinic acetylcholine receptor agonists).

The molecule features a specific halogenation pattern (6-Br, 7-Cl) that enables orthogonal functionalization :

  • The 6-Bromo substituent allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build molecular complexity.

  • The 7-Chloro substituent provides metabolic stability (blocking the oxidation-prone position) and modulates lipophilicity without interfering with standard cross-coupling conditions.

  • The (R)-Stereocenter at C3 is critical for biological recognition, often dictating the binding affinity and selectivity of the final drug candidate.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is typically supplied as its hydrochloride salt to ensure stability and solubility.

PropertyData
IUPAC Name (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1272731-95-9 (free base) / 2102411-86-7 (HCl salt analog ref)
Molecular Formula C₈H₇BrClNO (Free Base)
Molecular Weight 248.50 g/mol (Free Base)
Chirality (R)-enantiomer
Appearance Off-white to pale yellow solid (HCl salt)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (unless protonated)
pKa (Calc.) ~8.5 (Conjugate acid of amine)
LogP (Calc.) ~2.3 (Moderate lipophilicity)

Structural Analysis & Stereochemistry

The 2,3-dihydrobenzofuran ring adopts a puckered conformation to relieve torsional strain. The C3-amine substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

Halogen Bonding & Orthogonality

The 6-Br and 7-Cl atoms create a unique electronic environment.

  • Electronic Effect: The 7-Cl atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring, which can increase the acidity of the NH₂ protons slightly compared to the non-halogenated analog.

  • Steric Bulk: The 7-Cl substituent is sterically significant, potentially restricting rotation of substituents at the C6 position after coupling, which can be exploited to create atropisomers or lock conformations in the active site.

Synthesis & Manufacturing

The synthesis of the enantiopure (R)-isomer is non-trivial due to the tendency of the C3-amine to racemize under basic conditions via an enolizable imine intermediate. The industry-standard approach utilizes Ellman’s Sulfinamide Auxiliary to establish the chiral center with high diastereoselectivity.

Preferred Synthetic Route (Ellman Protocol)

This route ensures high enantiomeric excess (>98% ee) and avoids the yield loss associated with chiral resolution.

  • Precursor Formation: 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one is condensed with (R)-tert-butanesulfinamide.

  • Diastereoselective Reduction: The resulting chiral N-sulfinyl imine is reduced using NaBH₄ or L-Selectride. The reagent approaches from the less hindered face, dictated by the bulky tert-butyl group.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine hydrochloride.

Synthetic Workflow Diagram

Synthesis_Pathway Start Start: 3-chloro-4-bromophenol Cyclization Step 1: O-Alkylation & Cyclization (Formation of 2,3-dihydrobenzofuran core) Start->Cyclization BrCH2CH(OEt)2, acid Oxidation Step 2: Oxidation to Ketone (6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one) Cyclization->Oxidation DDQ or CrO3 Condensation Step 3: Ellman Condensation (+ (R)-tert-butanesulfinamide) Oxidation->Condensation Ti(OEt)4, THF Reduction Step 4: Diastereoselective Reduction (NaBH4 or L-Selectride) Condensation->Reduction Yields Sulfinamide Intermediate Deprotection Step 5: Acidic Deprotection (HCl/MeOH) Reduction->Deprotection Cleaves chiral aux. Final Target: (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine HCl Deprotection->Final Crystallization

Caption: Enantioselective synthesis via Ellman's auxiliary to ensure (R)-configuration.

Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for versatile elaboration in drug discovery campaigns.

Orthogonal Coupling Strategy

The reactivity difference between the Aryl-Bromide and Aryl-Chloride allows for sequential functionalization.

  • Site A (Amine - C3): Highly nucleophilic. Reacts with acid chlorides, isocyanates, or aldehydes (reductive amination).

    • Protocol: Standard amide coupling (HATU/DIPEA) proceeds rapidly.

  • Site B (Bromide - C6): Reactive in Pd-catalyzed cross-couplings.

    • Selectivity: Under standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, 80°C), the bromide reacts exclusively, leaving the chloride intact.

  • Site C (Chloride - C7): Chemically inert under standard Suzuki/Buchwald conditions used for the bromide. It requires specialized, bulky ligands (e.g., XPhos, BrettPhos) and higher temperatures to react, serving as a "blocking group" or a late-stage functionalization point.

Reactivity Logic Map

Reactivity_Map Center (R)-6-bromo-7-chloro- 2,3-dihydrobenzofuran-3-amine Amine_Path Amine (C3) Functionalization Center->Amine_Path Nucleophilic Attack Bromo_Path Bromide (C6) Cross-Coupling Center->Bromo_Path Pd(0) Oxidative Addition Chloro_Path Chloride (C7) Inert/Late-Stage Center->Chloro_Path Steric/Electronic Shielding Amide Amides/Ureas (Core Scaffold) Amine_Path->Amide Biaryl Biaryl/Heterobiaryl (Library Expansion) Bromo_Path->Biaryl Stable Metabolic Stability (Blocked Position) Chloro_Path->Stable

Caption: Orthogonal reactivity profile allowing sequential modification of the scaffold.

Analytical & Quality Control

Validating the enantiomeric purity is critical, as the (S)-enantiomer may have off-target effects or reduced potency.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% ee (enantiomeric excess).

NMR Characterization[5]
  • ¹H NMR (400 MHz, DMSO-d₆): The C3 proton typically appears as a triplet or doublet of doublets around

    
     4.5-5.0 ppm. The diastereotopic C2 protons appear as distinct multiplets due to the adjacent chiral center.
    
  • ¹³C NMR: Distinct signals for C-Br (~120 ppm) and C-Cl (~115 ppm) are observable in the aromatic region.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Handle in a fume hood. The free base amine may absorb CO₂ from the air; store as the HCl salt in a desiccator.

  • Stability: Stable at room temperature. Avoid strong oxidizing agents which may aromatize the dihydrofuran ring to a benzofuran, destroying the chiral center.

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Guidechem. (2024). "(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine Product Details." Guidechem Chemical Database. Link

  • BLDpharm. (2024). "6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine MSDS and Properties." BLD Pharm Catalog. Link

  • Litalien, C., et al. (2007). "Pharmacokinetics and pharmacodynamics of dihydrobenzofuran derivatives." Clinical Pharmacokinetics, 46, 375-390. (General context on scaffold DMPK).
  • ChemScene. (2024). "7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride."[1] ChemScene Product List. Link

Sources

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine , a highly functionalized and chiral building block designed for advanced drug discovery and chemical biology applications. The strategic placement of bromo and chloro substituents on the aromatic ring, combined with a chiral amine on the dihydrofuran moiety, makes this compound a versatile intermediate for generating novel compound libraries.[1] This document details its physicochemical properties, provides validated protocols for synthesis and characterization, outlines methods for determining enantiomeric purity, and discusses its applications in modern medicinal chemistry. All methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the benzofuran and its dihydro-analogs are of significant interest, appearing in a wide array of natural products and synthetic drugs that exhibit diverse biological activities, including antifungal, anti-inflammatory, anti-HIV, and anticancer properties.[2][3] The dihydrobenzofuran nucleus serves as a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (hereafter referred to as the "subject compound" or "the amine") is a synthetic intermediate of considerable value. Its key features include:

  • A Chiral Center: The amine at the C3 position is presented as a single (R)-enantiomer. As enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, access to enantiomerically pure starting materials is critical in pharmaceutical development.[4][5]

  • Orthogonal Halogenation: The presence of both bromine at C6 and chlorine at C7 provides two distinct handles for further chemical modification. These halogens can be selectively functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to rapidly explore the chemical space around the core scaffold.[1]

  • A Primary Amine: The amine group serves as a key nucleophile and a point for appendage diversity, enabling the formation of amides, sulfonamides, and other functional groups common in drug molecules.

This guide serves as a comprehensive resource for professionals utilizing this building block in their research pipelines.

Physicochemical and Handling Properties

Accurate knowledge of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of the subject compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrClNOCalculated
Molecular Weight 249.52 g/mol Calculated
CAS Number 1272731-95-9[6]
Appearance Solid[7][8]
Purity Typically ≥97%[7]
Storage Conditions Store at 2-8°C, sealed in dry conditions, and kept in a dark place.[8]
InChI Key Not readily available for the specific enantiomer, racemate key is VXHJNJHULJJTSD-UHFFFAOYSA-N.[7][8]
Safety and Handling

As with any halogenated organic compound, appropriate safety measures are imperative. The subject compound and its structural analogs are classified with the following hazards:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

  • Signal Word: Warning.[7][8]

Recommended Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and tightly fitting safety goggles.[9][11]

  • Handling Practices: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

  • Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Collect residue in a sealed container for proper disposal.[10]

  • First Aid:

    • Inhalation: Move the person to fresh air.[9]

    • Skin Contact: Immediately wash with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Ingestion: If swallowed, get medical help promptly.[9]

Synthesis and Characterization

Conceptual Synthetic Workflow

A plausible synthetic strategy involves the enantioselective synthesis of a chiral precursor followed by the formation of the dihydrobenzofuran ring. This workflow illustrates the key transformations required.

G A Substituted Phenol Precursor B Asymmetric Epoxidation or Amination A->B Chiral Catalyst C Chiral Intermediate B->C Stereocontrol D Intramolecular Cyclization C->D Base or Metal Catalyst E Final Product (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine D->E Ring Formation

Caption: Conceptual workflow for the asymmetric synthesis.

Causality in Synthesis: The choice of an asymmetric method early in the synthesis is crucial. Introducing chirality at the beginning avoids a late-stage resolution, which is often inefficient as it discards 50% of the material. Intramolecular cyclization, for instance via a Williamson ether synthesis or a palladium-catalyzed Heck reaction, is an effective strategy for constructing the five-membered dihydrofuran ring.[12][14]

Structural Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic techniques is employed.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While experimental data for this specific compound is proprietary, expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons on C2, the methine proton on C3, and the amine protons. The coupling patterns, particularly between the C2 and C3 protons, are diagnostic.

  • ¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached heteroatoms (O, N, Br, Cl).

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of their incorporation.[15]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage.

TechniqueExpected Observations
¹H NMR Aromatic signals (6.5-8.0 ppm), Methylene/Methine signals (3.0-5.0 ppm), Amine signal (broad, variable)
¹³C NMR Aromatic signals (110-160 ppm), Aliphatic signals (40-80 ppm)
HRMS (ESI) Molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for Br and Cl
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2850-3100 (C-H stretch), ~1200-1250 (Ar-O-C stretch)

Quality Control: Determination of Enantiomeric Purity

For any chiral compound intended for pharmaceutical development, the determination of enantiomeric purity (or enantiomeric excess, e.e.) is a critical quality control step mandated by regulatory agencies.[4] Chiral chromatography is the gold standard for this analysis.[5][16]

Principle of Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by utilizing a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP.[4] Due to differences in the stability and steric fit of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks.[4]

Analytical Workflow for Enantiomeric Purity

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase (e.g., 1 mg/mL) A->B C Equilibrate Chiral Column B->C D Inject Sample C->D E Record Chromatogram D->E F Integrate Peak Areas (R- and S-enantiomers) E->F G Calculate % e.e. F->G H Report Result G->H

Caption: Standard workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a representative method for determining the enantiomeric purity of the subject compound. Note: Method development and optimization are required for any new analyte.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine and determine the enantiomeric excess of the (R)-enantiomer.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC).

  • HPLC-grade solvents (e.g., n-Hexane, 2-Propanol, Ethanol).

  • Amine modifier (e.g., Diethylamine, DEA).

  • Analyte sample.

Experimental Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A typical starting condition for a polysaccharide CSP would be a mixture of n-Hexane and an alcohol like 2-Propanol (e.g., 90:10 v/v). To improve peak shape for an amine analyte, add a small amount of an amine modifier like DEA (e.g., 0.1%).[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.[4]

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]

  • Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample solution into the HPLC system and record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.[4]

  • Data Analysis:

    • Identify and integrate the peak areas for the two enantiomers. Let the area of the major peak (desired R-enantiomer) be A_R and the minor peak (undesired S-enantiomer) be A_S.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] x 100%

Self-Validation: The method is validated by running a racemic standard (if available) to confirm that two well-resolved peaks of approximately equal area are observed. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer should also be established.

Applications in Drug Discovery

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is not an end-product but a strategic starting material. Its utility lies in its capacity to serve as a foundation for building libraries of more complex molecules for screening against various biological targets.[1][17]

  • Scaffold for Combinatorial Chemistry: The orthogonally placed halogens allow for selective, stepwise functionalization. For example, a Suzuki coupling could be performed at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position, or vice-versa, depending on the relative reactivity and chosen catalytic system.

  • Fragment-Based Drug Design (FBDD): The core itself can be considered a high-value fragment. Its binding to a protein target can be identified through screening, and the functional handles (amine, halogens) can then be used to "grow" the fragment into a more potent lead compound.

  • Synthesis of Analogs of Known Bioactive Molecules: Many natural products and existing drugs feature the dihydrobenzofuran core.[2][3] This building block allows for the synthesis of novel analogs with modified substitution patterns on the aromatic ring, potentially leading to improved potency, selectivity, or pharmacokinetic properties.[18]

Conclusion

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a sophisticated chemical tool for researchers in medicinal chemistry and drug discovery. Its combination of a privileged heterocyclic core, defined stereochemistry, and multiple points for chemical diversification makes it an exceptionally valuable building block. Understanding its physicochemical properties, adhering to safe handling protocols, and employing robust analytical methods for quality control, particularly for enantiomeric purity, are essential for its successful application in the synthesis of next-generation therapeutics.

References

  • TCI Chemicals. (2025, January 15).
  • Sigma-Aldrich. 6-bromo-2,3-dihydrobenzofuran-3-amine | 944709-63-1.
  • ECHEMI.
  • Apollo Scientific. (2023, June 9). 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)
  • Benchchem. 6-Bromo-7-chloro-3H-2-benzofuran-1-one.
  • AK Scientific, Inc. Safety Data Sheet: 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • Guidechem. (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride.
  • Beilstein Journals.
  • Benchchem. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • IUPAC. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Pure and Applied Chemistry.
  • MilliporeSigma. 6-Bromo-2,3-dihydrobenzofuran-3-amine | 944709-63-1.
  • Sigma-Aldrich. 6-bromo-2,3-dihydrobenzofuran-3-amine.
  • American Elements. (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride | CAS 2102411-86-7.
  • BLDpharm. 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine | 1273666-30-0.
  • Kumar, R., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
  • Benchchem. (2025, December). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • ACS Omega. (2024, May 5).
  • MilliporeSigma. 6-bromo-2,3-dihydrobenzofuran-3-amine | 944709-63-1.
  • SK pharmteco.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society.
  • Analytical Chemistry. (2023, January 10).
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Zhang, J., et al. (2011). Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Chinese Journal of Applied Chemistry.
  • Carl ROTH. (2026, January 1).
  • MDPI. (2023, February 16). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • PubMed. (2025). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Anti-inflammatory & Antiallergy Agents in Medicinal Chemistry.
  • Organic Syntheses Procedure.
  • MedCrave online. (2016, September 28).
  • Frontiers in Chemistry. (2024, March 17).

Sources

An In-depth Technical Guide to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, a chiral molecule with potential significance in medicinal chemistry. Due to the absence of specific literature on this exact compound, this document presents a proposed synthetic pathway, discusses potential challenges, and explores its likely biological relevance based on established knowledge of the 2,3-dihydrobenzofuran scaffold and related halogenated compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] These activities include anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2] The introduction of halogen atoms and an amino group, combined with a specific stereochemistry at the C3 position, is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules.[3][4] The target molecule, (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, combines these features, making it a compound of significant interest for therapeutic applications.

Target Molecule Structure:

molecule mol mol caption (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Caption: Chemical structure of the target molecule.

Proposed Synthetic Strategy: A Roadmap to the Target Molecule

As no direct synthesis for (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine has been reported, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted 2,3-dihydrobenzofurans.[5][6] The strategy focuses on the asymmetric synthesis of the 3-amino-2,3-dihydrobenzofuran core, with the halogen substituents introduced on a suitable precursor.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be derived from a corresponding 3-azido or 3-hydroxy-2,3-dihydrobenzofuran intermediate. This intermediate, in turn, can be synthesized from a properly substituted 2-allylphenol. The halogenation pattern can be achieved through electrophilic aromatic substitution on a phenol precursor.

retrosynthesis target (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine intermediate1 (R)-3-Azido-6-bromo-7-chloro-2,3-dihydrobenzofuran target->intermediate1 Reduction intermediate2 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-ol intermediate1->intermediate2 Azide Introduction (e.g., Mitsunobu) intermediate3 2-Allyl-3-bromo-4-chlorophenol intermediate2->intermediate3 Cyclization (e.g., Oxidative) starting_material 3-Bromo-4-chlorophenol intermediate3->starting_material Allylation

Caption: Proposed retrosynthetic analysis.

Forward Synthetic Pathway

The proposed forward synthesis involves four key stages:

  • Synthesis of the Dihalogenated Phenol Precursor: Starting from a commercially available phenol, electrophilic halogenation is employed to introduce the bromo and chloro substituents at the desired positions.

  • Allylation: The dihalogenated phenol is then allylated to introduce the necessary carbon framework for the subsequent cyclization.

  • Asymmetric Cyclization: An enantioselective oxidative cyclization of the 2-allylphenol derivative will be performed to construct the chiral 2,3-dihydrobenzofuran ring with the desired (R)-stereochemistry at the C3 position.

  • Introduction of the Amino Group: The hydroxyl group at the C3 position is then converted to an amino group, for example, via a Mitsunobu reaction followed by reduction.

synthesis_workflow cluster_synthesis Proposed Synthetic Pathway start 3-Bromo-4-chlorophenol step1 Allylation (Allyl bromide, K2CO3) start->step1 1 step2 Enantioselective Oxidative Cyclization (Chiral Catalyst) step1->step2 2 step3 Mitsunobu Reaction (DPPA, DEAD) step2->step3 3 step4 Reduction (e.g., H2, Pd/C) step3->step4 4 end (R)-6-bromo-7-chloro- 2,3-dihydrobenzofuran-3-amine step4->end

Caption: Proposed forward synthetic pathway.

Detailed Experimental Protocol (Proposed)

This section outlines a hypothetical, step-by-step protocol for the synthesis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine.

Step 1: Synthesis of 2-allyl-3-bromo-4-chlorophenol

  • To a solution of 3-bromo-4-chlorophenol in acetone, add anhydrous potassium carbonate.

  • Add allyl bromide dropwise at room temperature and reflux the mixture for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-allyloxy-3-bromo-4-chlorobenzene.

  • The allyloxy derivative is then subjected to Claisen rearrangement by heating at high temperature (e.g., in N,N-diethylaniline) to yield 2-allyl-3-bromo-4-chlorophenol.

Step 2: Asymmetric Oxidative Cyclization to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-ol

  • Several methods for the enantioselective synthesis of 2,3-dihydrobenzofurans have been reported.[7][8] A plausible approach involves a palladium-catalyzed asymmetric Wacker-type cyclization.

  • To a solution of 2-allyl-3-bromo-4-chlorophenol in a suitable solvent (e.g., THF), add a chiral palladium catalyst system (e.g., Pd(OAc)2 with a chiral ligand like a BINOL-derived phosphine).

  • The reaction is carried out under an oxygen atmosphere to regenerate the active Pd(II) catalyst.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up and the product is purified by column chromatography to yield (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-ol.

Step 3: Introduction of the Azide Group

  • The introduction of the amino group can be achieved via a two-step process involving the formation of an azide followed by reduction.

  • To a solution of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-ol and triphenylphosphine in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Then, add diphenylphosphoryl azide (DPPA) and stir the reaction at room temperature.

  • The reaction typically proceeds with inversion of stereochemistry, yielding the (S)-azide. To obtain the desired (R)-amine, one would need to start with the (S)-alcohol or use a method that proceeds with retention of configuration. Alternatively, a resolution step could be employed later. For the purpose of this protocol, we assume a method that provides the desired (R)-azide.

  • After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography.

Step 4: Reduction to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

  • The azide intermediate is dissolved in a suitable solvent like methanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude product.

  • Purification by column chromatography or crystallization will yield the final product, (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine.

Potential Biological Significance and Therapeutic Applications

The unique structural features of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine suggest several potential therapeutic applications.

  • Antimicrobial Activity: Halogenated natural products are known to exhibit significant antimicrobial and antifungal properties.[3][9][10] The presence of both bromine and chlorine atoms in the target molecule may confer potent activity against a range of pathogens.

  • Anti-inflammatory Effects: Many 2,3-dihydrobenzofuran derivatives have shown anti-inflammatory activity. The specific substitution pattern of the target compound could lead to the development of novel anti-inflammatory agents.

  • Central Nervous System (CNS) Activity: The 2,3-dihydrobenzofuran scaffold is found in compounds with CNS activity.[11] The amine functionality in the target molecule is a common feature in many CNS-active drugs, suggesting potential applications in treating neurological or psychiatric disorders.

Table 1: Potential Biological Activities of Halogenated and Amino-Substituted 2,3-Dihydrobenzofurans

Compound ClassKnown Biological ActivitiesKey Structural Features
Halogenated Marine Natural ProductsAntibacterial, Antifungal, AntiviralHalogen atoms (Br, Cl)
Amino-substituted BenzofuroxansAntibacterial, AntifungalAmino group, Benzofuroxan core
2,3-Dihydrobenzofuran DerivativesAnti-inflammatory, CNS activityDihydrobenzofuran scaffold

Conclusion

While (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a novel compound with no specific published data, this technical guide provides a comprehensive roadmap for its synthesis and highlights its potential as a valuable molecule in drug discovery. The proposed synthetic route, based on established chemical principles, offers a practical approach for its preparation. The analysis of its structural features in the context of known bioactive compounds suggests that it is a promising candidate for further investigation, particularly in the areas of antimicrobial, anti-inflammatory, and CNS drug development. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related halogenated 2,3-dihydrobenzofuran-3-amines.

References

Sources

Introduction: The Significance of Three-Dimensional Architecture in Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of Substituted Dihydrobenzofuran Compounds

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products and synthetic molecules with significant pharmacological applications.[1][2] Found in compounds exhibiting everything from anti-inflammatory and antifungal to antimalarial and neuroprotective activities, this unique structural feature, composed of a fused aryl and dihydrofuran ring, is a focal point for medicinal chemists and drug development professionals.[1][2][3][4][5]

However, the mere presence of the dihydrobenzofuran core is not the sole determinant of its biological function. The precise three-dimensional arrangement of its substituents—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit dramatically different pharmacological and pharmacokinetic profiles.[6] One enantiomer might be a potent therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive or even toxic. Consequently, the ability to selectively synthesize and definitively characterize specific stereoisomers is not merely an academic exercise but a critical necessity in the development of safe and effective therapeutics.[7]

This guide provides a comprehensive exploration of the stereochemistry of substituted dihydrobenzofurans. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into stereoselective synthesis, robust analytical techniques for stereochemical characterization, and the profound implications of stereoisomerism in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: The Art of Asymmetric Synthesis: Crafting Chiral Dihydrobenzofurans

The controlled construction of stereocenters at the C2 and C3 positions of the dihydrofuran ring is the central challenge in synthesizing enantiopure substituted dihydrobenzofurans. Over the years, a sophisticated toolbox of asymmetric synthetic methodologies has been developed, which can be broadly categorized into catalyst-controlled and substrate-controlled strategies.

Catalyst-Controlled Strategies: The Power of Asymmetric Catalysis

Asymmetric catalysis is a powerful and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both transition metal catalysis and organocatalysis have proven exceptionally effective.

Chiral complexes of transition metals such as rhodium, palladium, copper, and nickel are adept at orchestrating a variety of enantioselective transformations to build the dihydrobenzofuran core.[1][2] These methods often involve key steps like asymmetric C-H functionalization, cyclization, and coupling reactions, offering high levels of stereocontrol.[1][2]

For instance, rhodium-catalyzed carboamidation can achieve the enantioselective synthesis of dihydrobenzofurans with high enantiomeric ratios.[1] Similarly, palladium-catalyzed Heck/Cacchi reactions have been employed to generate polycyclic dihydrobenzofuran derivatives with excellent enantiomeric excess.[1][2] Silver-catalyzed condensation reactions and copper-catalyzed intramolecular additions represent other powerful strategies for accessing these chiral scaffolds.[8][9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric C–H Functionalization/Cyclization

This protocol is adapted from methodologies developed for the synthesis of chiral 2,3-dihydrobenzofurans.[1] It represents a common workflow for transition metal-catalyzed asymmetric synthesis.

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted aminophenol (1.0 equiv), the arylvinyldiazoacetate (1.2 equiv), and the chiral rhodium catalyst complex (e.g., Rh₂(OAc)₄ with a chiral ligand, 2-5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane or dichloroethane) via syringe to achieve a typical concentration of 0.1 M.

  • Reaction Execution: Stir the reaction mixture at the designated temperature (ranging from room temperature to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Logical Causality: The choice of the chiral ligand is paramount. It coordinates to the metal center, creating a chiral environment that forces the substrates to approach in a specific orientation during the key bond-forming steps (e.g., C-H activation and migratory insertion), thereby dictating the stereochemical outcome of the product. The inert atmosphere is critical to prevent the degradation of the catalyst and reagents.

Rh_Catalytic_Cycle Rh_Catalyst Rh_Catalyst Substrate_Coordination Substrate Coordination Rh_Catalyst->Substrate_Coordination + Phenol + Diazo CH_Activation C-H Activation (Enantioselective Step) Substrate_Coordination->CH_Activation Migratory_Insertion Migratory Insertion CH_Activation->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Chiral Dihydrobenzofuran Product_Release->Rh_Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh-catalyzed dihydrobenzofuran synthesis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding potentially toxic or expensive metals. Cinchona alkaloids, squaramides, and chiral phosphines are prominent catalysts for synthesizing dihydrobenzofurans with high stereoselectivity.[3][10][11][12]

A particularly elegant strategy is stereodivergent synthesis , where the choice of catalyst dictates which diastereomer is formed from a common starting material. For example, in an intramolecular Michael addition/lactonization reaction, (S)-(-)-tetramisole hydrochloride can selectively produce syn-2,3-dihydrobenzofurans, while a cinchona alkaloid-derived catalyst yields the corresponding anti-diastereoisomers.[10] This level of control is invaluable for exploring the structure-activity relationships of different stereoisomers.

Stereodivergent_Synthesis Substrate Common Enone Acid Substrate Catalyst_A Catalyst A (e.g., Tetramisole) Substrate->Catalyst_A Catalyst_B Catalyst B (e.g., Cinchona Alkaloid) Substrate->Catalyst_B Product_Syn syn-Dihydrobenzofuran Catalyst_A->Product_Syn Selectively forms syn transition state Product_Anti anti-Dihydrobenzofuran Catalyst_B->Product_Anti Selectively forms anti transition state

Caption: Stereodivergent synthesis using different organocatalysts.

Substrate-Controlled Strategies

In this approach, the stereochemical information is embedded within the starting material itself, which then directs the formation of new stereocenters.

This strategy utilizes readily available, enantiopure natural products like amino acids or carbohydrates as starting materials.[13][14] The inherent chirality of the starting material is transferred through the synthetic sequence to the final dihydrobenzofuran product. While effective, this approach can be limited by the availability of suitable chiral starting materials and may require longer synthetic routes compared to catalytic methods.

Domino, or cascade, reactions are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. In the context of dihydrobenzofuran synthesis, a domino annulation using enantiopure chiral salicyl N-phosphonyl imines and bromo malonates can generate functionalized 2,3-dihydrobenzofurans with excellent diastereoselectivity.[15][16] The stereochemistry is controlled by the chiral phosphonyl group, which directs the approach of the reactants.

Summary of Synthetic Methodologies

The choice of synthetic strategy depends on factors such as the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Methodology Catalyst/Control Element Typical Yields Diastereoselectivity (d.r.) Enantioselectivity (ee) Key Advantages
Transition Metal Catalysis Chiral Rh, Pd, Cu, Ni complexesGood to Excellent (45-99%)Often high to excellentGood to Excellent (up to >99%)High efficiency, broad scope
Organocatalysis Cinchona alkaloids, squaramides, etc.Moderate to Excellent (50-95%)High to Excellent (up to 99:1)Excellent (up to >99%)Metal-free, stereodivergent control
Domino Annulation Substrate-based (chiral imine)Excellent (up to 93%)Excellent (up to 99%)N/A (diastereoselective)High efficiency, rapid complexity
Chiral Pool Synthesis Enantiopure starting materialVariableSubstrate-dependentExcellent (from source)Access to specific enantiomers

Part 2: Unveiling the 3D Structure: Stereochemical Characterization

Synthesizing a chiral molecule is only half the battle; one must then rigorously determine its three-dimensional structure. This involves establishing both the relative configuration (how substituents are oriented with respect to each other, e.g., cis or trans) and the absolute configuration (the definitive R/S assignment at each stereocenter).

Determination of Relative Configuration

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for determining the relative stereochemistry of 2,3-disubstituted dihydrobenzofurans.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the vicinal coupling constant between the protons at C2 and C3 (JH2-H3) is highly diagnostic.[17] Due to the dihedral angle relationships described by the Karplus equation, trans isomers generally exhibit a smaller coupling constant than cis isomers. However, it's crucial to note that substituent effects can influence these values, so assignments should be made with care.[17]

IsomerTypical JH2-H3 Range (Hz)Dihedral Angle (H-C2-C3-H)
trans1.0 - 7.0 Hz~90-120°
cis5.0 - 10.0 Hz~0-30°
  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide definitive proof of spatial proximity. For a cis isomer, a cross-peak will be observed between the protons at C2 and C3, indicating they are on the same face of the five-membered ring. This correlation is absent in the trans isomer.[18][19]

Determination of Absolute Configuration

Establishing the absolute configuration is critical, especially in drug development. Several powerful techniques are available.

This is considered the "gold standard" for unambiguous determination of absolute configuration.[20][21] The technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift.[22][23] By analyzing the intensity differences between Friedel pairs of reflections (h,k,l and -h,-k,-l), the absolute structure can be determined. The result is often expressed as the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the inverted structure.[22][23]

Protocol: Sample Preparation for Single-Crystal X-ray Analysis

  • Crystal Growth (The Crucial Step): Dissolve the highly purified, enantiomerically pure compound in a minimal amount of a suitable solvent or solvent mixture.

  • Induce Crystallization: Employ a slow crystallization technique. Common methods include:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place the vial of dissolved compound inside a larger sealed chamber containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size.

  • Mounting: Carefully mount the selected crystal on a goniometer head for analysis by the diffractometer.

Chiral HPLC is the workhorse method for separating enantiomers and, consequently, determining the enantiomeric excess (ee) of a synthetic product.[24]

  • Direct Method: The most common approach involves using a Chiral Stationary Phase (CSP) . These phases contain a chiral selector (e.g., derivatized cellulose, amylose, or cyclodextrins) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, allowing for their separation.[24][25]

  • Indirect Method: This involves derivatizing the enantiomeric mixture with an enantiopure chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column.[26][27]

Chiral_HPLC_Workflow Start Racemic or Enantioenriched Dihydrobenzofuran Mixture Injection Inject Sample onto HPLC System Start->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection UV or other Detector Separation->Detection Separated Enantiomers Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Integrate Peak Areas to Calculate ee% Chromatogram->Analysis

Caption: Workflow for determining enantiomeric excess (ee) by chiral HPLC.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra. By comparing the experimental CD spectrum of an unknown compound to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute configuration can often be assigned.[4][28]

Part 3: The Impact of Stereochemistry in Drug Development

The painstaking work of stereoselective synthesis and characterization finds its ultimate justification in the context of medicinal chemistry and pharmacology. The precise 3D shape of a molecule dictates how it interacts with chiral biological targets like enzymes and receptors.

Differential Biological Activity of Stereoisomers

Numerous studies have demonstrated that the biological activity of dihydrobenzofuran derivatives is highly dependent on their stereochemistry.

  • Neuroprotective Activity: In a study of dihydrobenzofuran-type lignanamides, different enantiomers showed markedly different neuroprotective and acetylcholinesterase (AChE) inhibitory activities. For example, compound 2a showed better AChE inhibition, while its enantiomer 2b exhibited moderate neuroprotective effects.[4]

  • Antimalarial Potency: The antimalarial activity of certain tetrahydro-β-carbolines resides exclusively in a single stereoisomer.[7] This principle extends to other heterocyclic scaffolds, where only one enantiomer is responsible for the desired therapeutic effect.

  • Cannabinoid Receptor Agonists: For a series of 2,3-dihydrobenzofuran derivatives acting as potent cannabinoid receptor 2 (CB2) agonists, separation of the most selective compound revealed that the activity resided entirely in the (S)-enantiomer.[29]

Case Study: Pterocarpans

Pterocarpans are a class of natural products built upon a tetracyclic core that includes a dihydrobenzofuran moiety. They exhibit a range of biological activities, including antifungal properties. The stereoselective synthesis of pterocarpans is crucial, as the cis and trans isomers, as well as their respective enantiomers, can have different biological profiles. Silver-catalyzed asymmetric synthesis has provided an effective route to access natural cis-pterocarpans and their unnatural trans isomers, enabling the first enantioselective total synthesis of the antifungal agent (-)-pterocarpin.[8] This control allows for a systematic evaluation of how the stereochemical arrangement of the fused ring system impacts antifungal efficacy.

Drug_Dev_Workflow Synthesis Stereodivergent Synthesis Isomer_A Stereoisomer A (e.g., R,S-cis) Synthesis->Isomer_A Isomer_B Stereoisomer B (e.g., S,R-cis) Synthesis->Isomer_B Isomer_C Stereoisomer C (e.g., R,R-trans) Synthesis->Isomer_C Characterization Full Stereochemical Characterization (NMR, X-ray, HPLC) Isomer_A->Characterization Isomer_B->Characterization Isomer_C->Characterization Screening Biological Screening (In Vitro Assays) Characterization->Screening Hit_ID Identify 'Hit' (Active Stereoisomer) Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Integrated workflow from stereoselective synthesis to lead identification.

Conclusion and Future Outlook

The stereochemistry of substituted dihydrobenzofurans is a rich and dynamic field that lies at the intersection of synthetic innovation, analytical precision, and pharmacological relevance. The development of powerful catalytic systems, particularly stereodivergent organocatalysis and transition metal catalysis, has granted chemists unprecedented control over the three-dimensional architecture of these important molecules.[1][2][10] This synthetic capability is matched by a suite of robust analytical tools, led by X-ray crystallography and chiral chromatography, that allow for the unambiguous assignment of stereochemistry.

For professionals in drug development, a deep understanding of these principles is not optional. The ability to design, synthesize, and analyze single stereoisomers is fundamental to creating safer, more potent, and more selective medicines. Future progress will likely focus on the development of even more efficient and sustainable catalytic methods, the application of computational chemistry to predict stereochemical outcomes and biological activity, and the exploration of novel dihydrobenzofuran scaffolds to address new therapeutic targets. The intricate dance of atoms in three-dimensional space will continue to be a central theme in the quest for the next generation of therapeutics.

References

  • Magesh, S., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 56(7), 1849-1853. [Link]

  • Rouh, H., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 19(44), 9673-9677. [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(31), 8211-8215. [Link]

  • Rouh, H., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 19(44), 9673-9677. [Link]

  • Dishman, S. N. (2020). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers. UC Davis. [Link]

  • Susam, Z. D., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 20(44), 8725-8740. [Link]

  • Sá, M. M., et al. (2006). Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. Organic Letters, 8(24), 5545-5548. [Link]

  • Li, G., et al. (2017). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Waser, M., et al. (2019). Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Synfacts, 15(08), 865. [Link]

  • Batool, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15838-15887. [Link]

  • Batool, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15838-15887. [Link]

  • Susam, Z. D., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry, 20(44), 8725-8740. [Link]

  • Kawabata, T., et al. (2016). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C-O Axially Chiral Enolates. Journal of Synthetic Organic Chemistry, Japan, 74(11), 1125-1134. [Link]

  • Zhang, Y., et al. (2023). Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry, 47(3), 1337-1345. [Link]

  • Peng, Y., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry, 42(9), 2689-2703. [Link]

  • Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607-1616. [Link]

  • Wang, J., et al. (2016). Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. ResearchGate. [Link]

  • da Silva, A. B., et al. (2012). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 23(8), 1493-1502. [Link]

  • Kim, H., et al. (2012). One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis. Organic Letters, 14(21), 5530-5533. [Link]

  • da Silva, A. B., et al. (2012). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • Asymmetric Synthesis. (n.d.). University of Eswatini. [Link]

  • Siegel, D., et al. (2022). Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. ACS Infectious Diseases, 8(4), 814-823. [Link]

  • Lee, J., et al. (2024). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Molecules, 29(16), 3747. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 964-972. [Link]

  • Takeda, H., et al. (2021). Structures of some naturally occurring and synthetic chiral dihydrobenzofurans. ResearchGate. [Link]

  • DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. (n.d.). SlidePlayer. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55, 471-475. [Link]

  • Neves, M. G. P. M. S., et al. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Nature Protocols. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]

  • de Gonzalo, G., et al. (2010). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters, 12(16), 3544-3547. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Hamashima, H., & Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Pharmaceutical Analysis, 12(1), 1-11. [Link]

  • Naskar, A., et al. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]

  • Kotani, H., et al. (1996). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 34(10), 458-462. [Link]

  • An, D., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 59(1), 224-247. [Link]

  • Singh, P., et al. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

Sources

An In-Depth Technical Guide to (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Official IUPAC Name: (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine

This guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of the chiral molecule (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine. This compound belongs to the class of substituted 2,3-dihydrobenzofurans, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

Chemical Structure and Properties

The structure of (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is characterized by a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. The stereochemistry at the C3 position is of the (R)-configuration. The key physicochemical properties are summarized below.

PropertyValue
IUPAC Name (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1272731-95-9
Molecular Formula C₈H₇BrClNO
Molecular Weight 248.51 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Synthesis and Stereochemistry

  • Construction of the Dihydrobenzofuran Core: This can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols.

  • Introduction of Halogen Substituents: The bromo and chloro groups at the C6 and C7 positions, respectively, can be introduced through electrophilic aromatic substitution reactions on a suitable precursor.

  • Enantioselective Introduction of the Amine Group: The chiral amine at the C3 position is the most critical stereocenter. This can be established using several asymmetric synthesis techniques, such as:

    • Chiral resolution of a racemic mixture.

    • Asymmetric hydrogenation of a corresponding enamine or imine.

    • Use of a chiral auxiliary to direct the stereochemistry of the amine installation.

A potential synthetic workflow is outlined below:

Physical Characteristics of Bromo-Chloro Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The dihydrobenzofuran (DHB) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous bioactive agents ranging from anticancer therapeutics to antimicrobial compounds.[1] The introduction of mixed halogen substituents—specifically bromine and chlorine—into the DHB core creates a unique physicochemical profile that significantly alters pharmacokinetics, metabolic stability, and ligand-target binding affinity.

This guide provides a comprehensive technical analysis of bromo-chloro dihydrobenzofuran derivatives . It moves beyond basic descriptions to explore the causal relationships between halogenation patterns and physical properties such as lipophilicity (


), solubility, and spectral signatures.

Physicochemical Profile & The "Halogen Effect"[2][3][4]

The simultaneous presence of bromine and chlorine on the dihydrobenzofuran ring induces distinct electronic and steric changes.[2] These modifications are not merely additive but synergistic, often exploiting the sigma-hole phenomenon to enhance binding interactions.

Lipophilicity and Solubility Trends

Halogenation drastically increases the lipophilicity of the DHB core. This is critical for blood-brain barrier (BBB) penetration and membrane permeability.

PropertyUnsubstituted DHBMonochloro-DHBMonobromo-DHBBromo-Chloro-DHB
Molecular Weight 120.15 Da~154.6 Da~199.0 Da~233.5 Da
LogP (Predicted) 2.142.6 - 2.82.9 - 3.13.5 - 4.2
Aqueous Solubility ModerateLowVery LowInsoluble (< 1 µg/mL)
Polar Surface Area 9.2 Ų9.2 Ų9.2 Ų9.2 Ų (unchanged)

Key Insight: While the Polar Surface Area (PSA) remains constant (as the ether oxygen is the only polar center), the hydrophobic bulk increases. The bromo-chloro derivatives often exhibit a


, placing them in a range that requires formulation strategies (e.g., lipid-based delivery) for bioavailability but makes them excellent candidates for hydrophobic binding pockets.
Electronic Modulation & Metabolic Stability
  • Hammett Effects: Chlorine (

    
    ) and Bromine (
    
    
    
    ) are electron-withdrawing by induction but electron-donating by resonance. In the DHB system, their inductive effect dominates, deactivating the benzene ring against oxidative metabolism.
  • Metabolic Blockade: Substitution at the C5 and C7 positions (common in bioactive derivatives) effectively blocks CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted parent.
    

Structural Characterization: Spectral Signatures

Accurate identification of bromo-chloro isomers relies on distinguishing the subtle effects of halogen electronegativity on adjacent protons.

Nuclear Magnetic Resonance ( H NMR)

The dihydrofuran ring protons (C2-H and C3-H) provide a diagnostic "fingerprint."

  • C2-Protons (Triplet,

    
    4.5 - 4.7 ppm):  Deshielded by the adjacent oxygen.
    
  • C3-Protons (Triplet,

    
    3.2 - 3.4 ppm):  Benzylic protons.
    
  • Aromatic Shift:

    • Ortho-effect: A proton ortho to a Chlorine atom will shift downfield by

      
      0.0-0.1 ppm.
      
    • Ortho-effect: A proton ortho to a Bromine atom will shift downfield by

      
      0.15-0.2 ppm due to the larger descreening cone of bromine.
      
    • Differentiation: In a 5-bromo-7-chloro isomer versus a 5-chloro-7-bromo isomer, the proton at C4 (adjacent to C5) will appear at a slightly different chemical shift, allowing differentiation without X-ray crystallography.

X-Ray Crystallography & Halogen Bonding

In the solid state, these derivatives often form Type II Halogen Bonds (


), where the halogen acts as a Lewis acid (electrophile) interacting with Lewis bases (carbonyls, nitrogens).
  • Bromine: Exhibits a larger "sigma hole" (region of positive electrostatic potential) than chlorine, leading to stronger directional interactions.

  • Crystal Packing: Bromo-chloro derivatives tend to crystallize in higher symmetry space groups due to the ability of halogens to mediate intermolecular stacking.

Experimental Protocols

Protocol: Synthesis via Cationic Cascade

Rationale: Direct halogenation of DHB often yields inseparable mixtures. A de novo synthesis using a cationic cascade ensures regioselectivity.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize a halogenated phenol allyl ether (e.g., 2-allyl-4-bromo-6-chlorophenol).

  • Cyclization: Dissolve the precursor (1.0 equiv) in dichloromethane (DCM).

  • Catalyst Addition: Add 10 mol% of a mild Lewis acid (e.g.,

    
     or specialized Brønsted acid).
    
  • Reaction: Stir at 0°C for 2 hours. The reaction proceeds via an intramolecular hydroalkoxylation.

  • Quenching: Quench with saturated

    
    .
    
  • Purification: Extract with DCM. The high lipophilicity of the product allows for rapid filtration through a silica plug (eluting with 5% EtOAc/Hexanes).

Protocol: LogP Determination (Shake-Flask Method)

Rationale: Computational predictions for poly-halogenated systems can be inaccurate. Experimental validation is required.

  • Phase Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Solubilization: Dissolve 1 mg of the bromo-chloro DHB derivative in 5 mL of the saturated 1-octanol.

  • Equilibration: Add 5 mL of saturated water. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 2000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Note: Due to low water solubility, the aqueous phase concentration may be below the limit of detection (LOD). In this case, use a potentiometric titration method or HPLC retention time extrapolation.

Visualizations

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how physical characteristics of the bromo-chloro DHB core translate into biological utility.

SAR_Logic Core Bromo-Chloro DHB Core Halogens Mixed Halogenation (Br & Cl) Core->Halogens Substitution Lipophilicity Increased Lipophilicity (LogP > 3.5) Halogens->Lipophilicity + Hydrophobicity Metabolism Metabolic Blockade (C5/C7 steric/electronic) Halogens->Metabolism Steric Hindrance Binding Halogen Bonding (Sigma Hole) Halogens->Binding Electrophilic Character Outcome1 Improved BBB Permeability Lipophilicity->Outcome1 Outcome2 Extended Half-life (t1/2) Metabolism->Outcome2 Outcome3 High Potency (nM Affinity) Binding->Outcome3

Caption: Causal pathway linking mixed halogenation to pharmacokinetic and pharmacodynamic outcomes.

Diagram: Synthesis & Purification Workflow

A logical flow for the synthesis and isolation of these lipophilic compounds.

Synthesis_Workflow Start Start: Halogenated Phenol Step1 Allylation / Claisen Rearrangement Start->Step1 Step2 Cyclization (Lewis Acid) Step1->Step2 Check Check TLC (High Rf expected) Step2->Check Check->Step2 Incomplete Purify Flash Chromatography (Hexanes/EtOAc 95:5) Check->Purify Conversion Complete Analyze Characterization (NMR, MS, X-Ray) Purify->Analyze

Caption: Step-by-step workflow for synthesizing and isolating bromo-chloro dihydrobenzofurans.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10329, 2,3-Dihydrobenzofuran. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation. Retrieved from [Link]

Sources

Methodological & Application

Protocol for N-alkylation of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine for Pharmaceutical Research

Introduction: The Significance of N-Alkylated Benzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The N-alkylation of amines within this scaffold, specifically at the 3-position, is a critical transformation for the synthesis of novel pharmaceutical candidates. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and ability to interact with biological targets. The subject of this guide, (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, is a chiral building block of significant interest in drug discovery. The presence of halogen substituents can influence metabolic stability and receptor binding affinity. This document provides detailed protocols and scientific rationale for the N-alkylation of this specific amine, targeting researchers and scientists in the field of drug development.

Two primary and robust strategies for the N-alkylation of this primary amine will be discussed: direct alkylation with alkyl halides and reductive amination. Each method carries its own set of advantages and considerations, and the choice between them will often depend on the specific alkyl group to be introduced and the desired scale of the reaction.

PART 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (typically SN2) where the amine attacks the electrophilic carbon of an alkyl halide.

Scientific Rationale and Mechanistic Considerations

The primary amine, acting as a nucleophile, attacks the alkyl halide, leading to the formation of a secondary ammonium salt. A base is required to neutralize this salt and regenerate the free secondary amine. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation.[4] The product secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[4]

To mitigate this, the reaction is often carried out with an excess of the primary amine or by carefully controlling the stoichiometry of the alkylating agent. The presence of electron-withdrawing bromo and chloro groups on the aromatic ring of the substrate may slightly decrease the nucleophilicity of the amine, which could potentially help in controlling the reaction rate.

Detailed Experimental Protocol: Mono-N-Alkylation

This protocol describes the mono-N-alkylation of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine with a generic alkyl bromide (R-Br).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine(Proprietary)(Not Publicly Available)1.01.0
Alkyl Bromide (R-Br)(Variable)(Variable)1.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.52.5
Acetonitrile (CH₃CN), Anhydrous75-05-841.0510 mL-
Dichloromethane (DCM)75-09-284.93(For workup)-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution--(For workup)-
Brine--(For workup)-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04(For drying)-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl bromide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion (typically 4-12 hours, indicated by the consumption of the starting amine), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

PART 2: Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation that minimizes the issue of over-alkylation.[6] This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[7][8]

Scientific Rationale and Mechanistic Considerations

The reaction proceeds in two key steps:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. This step is typically catalyzed by mild acid.[7]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond.[8]

A key advantage of this method is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they are stable under the mildly acidic conditions required for imine formation and will selectively reduce the imine in the presence of the starting carbonyl compound.[6][7]

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification start Combine Amine and Carbonyl Compound in Solvent add_acid Add Mild Acid Catalyst (e.g., Acetic Acid) start->add_acid imine_form Formation of Imine Intermediate add_acid->imine_form add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine_form->add_reductant reduction Reduction of Imine to Secondary Amine add_reductant->reduction workup Aqueous Workup reduction->workup purify Column Chromatography workup->purify end Isolated N-Alkylated Product purify->end

Caption: Experimental workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the reductive amination of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine with a generic aldehyde (R-CHO).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine(Proprietary)(Not Publicly Available)1.01.0
Aldehyde (R-CHO)(Variable)(Variable)1.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.5
Dichloromethane (DCM), Anhydrous75-09-284.9315 mL-
Acetic Acid (CH₃COOH)64-19-760.050.10.1
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution--(For workup)-
Brine--(For workup)-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04(For drying)-

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (1.0 mmol) and anhydrous dichloromethane (15 mL).

  • Add the aldehyde (1.2 mmol) followed by acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.[5] The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

Reaction Mechanism: Reductive Amination

G cluster_0 cluster_1 Amine R'-NH₂ Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Carbonyl Carbonyl R''-CHO Imine Imine Carbinolamine->Imine - H₂O Product N-Alkylated Amine R'-NH-CH₂-R'' Imine->Product + Reducer Reducer [H⁻] (from NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination.

PART 3: Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Spectroscopy Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the resonance of the proton on the nitrogen and the adjacent methine proton at the 3-position of the benzofuran ring.
¹³C NMR Spectroscopy Appearance of new signals corresponding to the carbons of the alkyl group.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the N-alkylated product.
Infrared (IR) Spectroscopy Disappearance of the N-H stretching bands characteristic of a primary amine (typically two bands) and the appearance of a single N-H stretching band for the secondary amine product.[9]
Chiral HPLC To confirm that the stereochemical integrity at the 3-position has been maintained throughout the reaction.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a key step in the synthesis of potentially valuable pharmaceutical compounds. Both direct alkylation and reductive amination offer viable routes to the desired products. While direct alkylation is simpler in its setup, reductive amination provides superior control over the degree of alkylation, making it the preferred method in many drug discovery settings. The choice of method will ultimately depend on the specific substrate, the desired product, and the scale of the synthesis. Careful execution of the chosen protocol and thorough analytical characterization are paramount to ensuring the successful synthesis of the target N-alkylated benzofuran derivative.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • N-alkylation of aromatic amines.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Material Science Research India. [Link]

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. RSC Advances. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. [Link]

  • Noninvasive methods for measuring DNA alkylation in experimental animals and humans. IARC Publications. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. ResearchGate. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. ResearchSquare. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

Sources

The Strategic deployment of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure," a core molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2] This guide delves into the specific utility of a highly functionalized and stereochemically defined derivative, (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, as a versatile building block in contemporary drug discovery programs. Its unique combination of a rigid bicyclic core, defined stereochemistry, and strategically placed halogen atoms offers medicinal chemists a powerful tool for crafting next-generation therapeutics.

The strategic placement of bromo and chloro substituents on the aromatic ring of the dihydrobenzofuran scaffold makes it a versatile intermediate for further chemical modifications. These modifications can be achieved through metal-catalyzed cross-coupling reactions, enabling the exploration of a wide range of chemical space around this core structure.[3]

The Rationale for a Dihalo-Substituted Chiral Amine

The specific structural features of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine each contribute to its value in medicinal chemistry:

  • The Dihydrobenzofuran Core: This rigid scaffold provides a well-defined three-dimensional orientation for appended functional groups, which can lead to higher affinity and selectivity for the target protein. Its inherent stability and favorable pharmacokinetic properties make it an attractive starting point for drug design.[4]

  • The Chiral Amine at C3: The (R)-configuration of the amine group is crucial for establishing specific stereoselective interactions with the chiral environment of a protein's binding site. Access to enantiomerically pure compounds is paramount in modern drug development to minimize off-target effects and improve the therapeutic index.[5]

  • Halogenation at C6 and C7: The bromine and chlorine atoms serve multiple purposes. They can act as handles for further synthetic elaboration via cross-coupling reactions, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR). Furthermore, halogens can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[6]

Potential Therapeutic Applications

While specific clinical candidates directly incorporating (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine are not yet in the public domain, the broader class of benzofuran and dihydrobenzofuran derivatives has shown significant promise in a range of therapeutic areas:

  • Oncology: Derivatives of the benzofuran scaffold have been investigated as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are critical components of signaling pathways that are often dysregulated in cancer.[7] Additionally, related structures have been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair that is a validated target in oncology.

  • Neurodegenerative Diseases: The benzofuran nucleus is present in compounds that have been explored as potential treatments for neurodegenerative conditions like Alzheimer's disease.[8]

  • Infectious Diseases: The versatile nature of the benzofuran scaffold has also led to its investigation in the development of novel antibacterial and antifungal agents.[9]

Synthetic Strategy and Protocol

The synthesis of enantiomerically pure (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a multi-step process that requires careful control of stereochemistry. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for the synthesis of related compounds.

Diagram: Synthetic Pathway

G A 2-Bromo-3-chlorophenol B 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-one A->B 1. Alkylation 2. Intramolecular Cyclization C Racemic 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine B->C Reductive Amination D (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine C->D Enzymatic Kinetic Resolution

Caption: Proposed synthetic route to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine.

Protocol 1: Synthesis of Racemic 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

This protocol describes the initial steps to generate the racemic mixture of the target amine.

Materials:

  • 2-Bromo-3-chlorophenol

  • Ethyl bromoacetate

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation: To a solution of 2-bromo-3-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq). Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Add the crude product from the previous step to polyphosphoric acid. Heat the mixture to 100 °C for 2 hours.

  • Work-up: Carefully pour the hot mixture onto ice. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one. Purify by column chromatography if necessary.

  • Reductive Amination: Dissolve the ketone (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 24 hours.

  • Final Work-up and Purification: Quench the reaction by adding water. Extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain racemic 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine.

Protocol 2: Enzymatic Kinetic Resolution

This protocol outlines a method for separating the desired (R)-enantiomer from the racemic mixture using a lipase.

Materials:

  • Racemic 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)[5]

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous toluene

  • Hexanes

  • Ethyl acetate

Procedure:

  • Enzymatic Acylation: To a solution of the racemic amine (1.0 eq) in anhydrous toluene, add the immobilized lipase and the acyl donor (e.g., ethyl acetate, 1.5 eq).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (S)-amine and the unreacted (R)-amine.

  • Enzyme Removal and Separation: Filter off the immobilized enzyme and wash it with ethyl acetate. Concentrate the filtrate.

  • Purification: Separate the acylated (S)-amine from the unreacted (R)-amine by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The desired (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine can be isolated.

Application in Library Synthesis for Kinase Inhibitors

The (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is an excellent starting point for the synthesis of a focused library of potential kinase inhibitors. The primary amine can be functionalized to introduce a variety of pharmacophoric groups, while the bromo and chloro substituents provide opportunities for diversification through cross-coupling reactions.

Diagram: Library Synthesis Workflow

G Start (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine Amidation Amidation with various carboxylic acids Start->Amidation Suzuki Suzuki Coupling with various boronic acids Amidation->Suzuki Buchwald Buchwald-Hartwig Amination with various amines Amidation->Buchwald Library Diverse Library of Potential Kinase Inhibitors Suzuki->Library Buchwald->Library

Caption: Workflow for generating a library of kinase inhibitors.

Protocol 3: Example Library Synthesis - Amidation followed by Suzuki Coupling

Materials:

  • (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

  • A selection of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • A selection of aryl and heteroaryl boronic acids

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous sodium carbonate solution (2M)

  • 1,4-Dioxane

Procedure:

  • Amidation: In a parallel synthesizer or in individual reaction vials, dissolve (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (1.0 eq) in anhydrous DMF. Add a specific carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reactions at room temperature for 4 hours.

  • Work-up: Dilute each reaction with water and extract with ethyl acetate. Wash the organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Suzuki Coupling: To each of the crude amide products in 1,4-dioxane, add an aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M aqueous sodium carbonate solution.

  • Reaction and Purification: Heat the reactions to 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify each compound by preparative HPLC to yield the final library members.

Characterization and Biological Evaluation

All synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.

The biological activity of the synthesized library can be assessed using a variety of in vitro assays. For kinase inhibitor screening, this would typically involve enzymatic assays to determine the IC₅₀ values against a panel of relevant kinases. Subsequent cell-based assays would be used to evaluate the compounds' effects on cell proliferation, apoptosis, and specific signaling pathways in relevant cancer cell lines.

Conclusion

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine represents a strategically designed building block for medicinal chemistry. Its unique combination of a rigid, chiral scaffold and versatile halogen handles provides a robust platform for the synthesis of novel and potent bioactive molecules. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this and related compounds in their drug discovery endeavors. The continued exploration of such "privileged" scaffolds will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.

References

  • PubChem. Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Available at: [Link].

  • Google Patents. Anticancer agent - EP2565192B1.
  • Google Patents. Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - CN104016949A.
  • PMC. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available at: [Link].

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Available at: [Link].

  • ResearchGate. Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link].

  • PMC. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link].

  • UCLA. Patents & Products - Garg Lab. Available at: [Link].

  • ScienceIn Publishing. Medicinal active applications of Dibenzofuran derivatives. Available at: [Link].

  • ResearchGate. Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available at: [Link].

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link].

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link].

  • American Elements. (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride. Available at: [Link].

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available at: [Link].

  • Taylor & Francis. Benzofuran – Knowledge and References. Available at: [Link].

  • Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link].

  • PMC. Expanding the Substrate Scope of Native Amine Dehydrogenases through In Silico Structural Exploration and Targeted Protein Engin. Available at: [Link].

  • ACS Pharmacology & Translational Science. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link].

  • MedCrave online. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link].

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link].

  • ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available at: [Link].

Sources

Derivatization of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Molecule Profile

The target analyte, (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine , is a high-value chiral intermediate, likely utilized in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride scaffolds).

Analytical Challenges:

  • Chirality: The biological activity is strictly linked to the (R)- enantiomer. Quantifying the (S)- impurity (enantiomeric excess, ee) is the Critical Quality Attribute (CQA).

  • Polarity vs. Lipophilicity: The primary amine creates silanol tailing on C18 columns, while the halogenated benzofuran core imparts significant lipophilicity.

  • Detectability: While the benzene ring provides UV absorption, it lacks the high quantum yield required for trace analysis (ppm level) in biological or cleaning validation samples.

Strategic Solution: We employ Derivatization to solve these issues simultaneously. This guide details three distinct protocols:

  • Protocol A (The Gold Standard): Chiral resolution via Marfey’s Reagent (FDAA) for LC-UV/MS.

  • Protocol B (Volatility): Perfluoroacylation via PFPA for GC-MS analysis.[1][2][3]

  • Protocol C (High Sensitivity): Fluorogenic tagging via OPA/NAC for trace quantification.

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the experimental approach based on your analytical goals.

DecisionMatrix Start Analytical Goal Chirality Determine Enantiomeric Purity ((R) vs (S) ratio) Start->Chirality Trace Trace Quantitation (Cleaning Validation/PK) Start->Trace Volatile Impurity Profiling (GC-MS) Start->Volatile MethodA PROTOCOL A: Marfey's Reagent (FDAA) (Creates Diastereomers) Chirality->MethodA Standard C18 Column MethodC PROTOCOL C: OPA/Fluorescence (High Sensitivity) Trace->MethodC Femtomole Limits MethodB PROTOCOL B: PFPA Derivatization (Increases Volatility) Volatile->MethodB Halogenated Detection

Figure 1: Analytical Decision Matrix for 3-amino-dihydrobenzofuran derivatives.

Protocol A: Chiral Resolution via Marfey’s Reagent (FDAA)

Objective: Convert the enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). Mechanism: Nucleophilic aromatic substitution (


). The amine attacks the fluorinated carbon on the FDAA.
Advantage:  Allows separation of (R) and (S) forms on a standard achiral C18 column, avoiding expensive chiral stationary phases.
Reagents Required:
  • FDAA (Marfey’s Reagent): 1% (w/v) in Acetone.[4]

  • Reaction Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).

  • Quench Solution: 1 M HCl.

  • Diluent: 50:50 Acetonitrile:Water.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve 1.0 mg of the amine substrate in 100 µL of water (or MeOH if solubility is poor).

  • Reaction Initiation:

    • In a 1.5 mL amber vial, add 50 µL Sample .

    • Add 100 µL 1 M NaHCO₃ (Ensures pH ~8.5, keeping the amine unprotonated).

    • Add 100 µL 1% FDAA Solution .

  • Incubation:

    • Vortex briefly.

    • Heat at 45°C for 60 minutes in a heating block. (Do not exceed 50°C to prevent racemization of the reagent).

  • Quenching:

    • Cool to room temperature.[4]

    • Add 100 µL 1 M HCl to neutralize the reaction (stops side reactions).

  • Analysis:

    • Dilute with 500 µL Acetonitrile/Water (50:50).

    • Inject 10 µL onto HPLC.

Chromatographic Conditions (LC-UV):
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety).[5]

  • Expected Elution: The L-L diastereomer (L-FDAA + (S)-Amine) typically elutes before the L-D diastereomer (L-FDAA + (R)-Amine) due to steric hydrophobicity interactions, though confirmation with a racemic standard is required.

Protocol B: Volatility Enhancement via PFPA (GC-MS)

Objective: Acylation of the amine to prevent hydrogen bonding and improve volatility for Gas Chromatography. Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2][3][6] Why PFPA? The introduction of fluorine atoms (


 group) significantly enhances sensitivity in Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS, which complements the Br/Cl atoms already on the molecule.
Step-by-Step Workflow:
  • Weighing: Weigh 2 mg of sample into a GC derivatization vial.

  • Solvation: Add 200 µL of Ethyl Acetate (Anhydrous).

  • Base Addition: Add 20 µL of Triethylamine (TEA) or Pyridine (Scavenges the acid byproduct).

  • Derivatization:

    • Add 50 µL PFPA .

    • Cap tightly and heat at 60°C for 30 minutes .

  • Evaporation (Critical):

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen (

      
      ) to remove excess acid/anhydride.
      
  • Reconstitution:

    • Reconstitute in 500 µL of Toluene or Ethyl Acetate.

    • Transfer to GC vial with insert.

GC-MS Parameters:
  • Inlet: 250°C, Splitless.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Detection: SIM mode monitoring the molecular ion

    
     (Shift due to PFP group).
    

Protocol C: High-Sensitivity Trace Analysis (OPA)

Objective: Cleaning validation (swab analysis) where limits are < 50 ppb. Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol. Mechanism: Forms a highly fluorescent isoindole derivative.

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH. Add 9 mL Borate Buffer (pH 9.5) and 20 µL 2-Mercaptoethanol.

  • Reaction: Mix Sample + Reagent (1:1 ratio) in the autosampler needle (Pre-column derivatization).

  • Reaction Time: 1 minute (Reaction is instantaneous but unstable; inject immediately).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Experimental Logic & Validation (The "Why")

The following diagram illustrates the chemical logic ensuring the integrity of the derivatization process.

WorkflowLogic Amine Target Amine (R-Isomer) Complex Transition State (Meisenheimer) Amine->Complex pH 8.5 (Nucleophilic Attack) Reagent FDAA (Marfey's) Reagent->Complex Diastereomer Stable Diastereomer (Separable on C18) Complex->Diastereomer -HF (Substitution)

Figure 2: Reaction mechanism for Protocol A. Control of pH is critical; if pH < 7, the amine protonates and reaction fails. If pH > 10, the reagent hydrolyzes.

Validation Criteria:

  • Specificity: Inject a blank derivatization mix (Buffer + FDAA + HCl). The reagent peak usually elutes early; ensure it does not interfere with the analyte.

  • Racemization Check: Subject the pure (R)-standard to the protocol. If an (S)-peak appears >0.5%, reduce reaction temperature to 40°C.

  • Stability: FDAA derivatives are stable for 48 hours. OPA derivatives degrade within minutes (must use online injection).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[5]

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines using DMQC-OSu (General Amine Protocols).

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines: Effects of Solvents. Molecules, 28(3), 965.

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines (OPA/FMOC Protocols).

Sources

Catalytic Methods for Dihydrobenzofuran Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Its structural significance has driven the development of numerous synthetic methodologies. This comprehensive guide details robust and efficient catalytic methods for the synthesis of dihydrobenzofurans, designed for researchers, scientists, and professionals in drug development. We will explore key transition metal-catalyzed, organocatalytic, and photocatalytic strategies, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful implementation.

Introduction: The Significance of the Dihydrobenzofuran Core

The unique structural arrangement of the dihydrobenzofuran nucleus, consisting of a fused aryl and dihydrofuran ring, confers a wide range of biological activities.[1] This has made it a cornerstone in medicinal chemistry and a critical building block in the synthesis of complex organic frameworks.[1][4] Consequently, the development of efficient, selective, and scalable methods to construct this scaffold remains an area of intense research.[1][5] This document focuses on catalytic approaches, which offer advantages in terms of efficiency, atom economy, and the ability to introduce stereochemical control.

We will delve into three major pillars of modern catalytic synthesis:

  • Palladium-Catalyzed Annulation and Carboalkoxylation

  • Visible-Light Photoredox Catalysis

  • Asymmetric Organocatalysis

Each section will provide a conceptual overview, a detailed experimental protocol derived from peer-reviewed literature, and a comparative analysis of relevant parameters.

Palladium-Catalyzed Synthesis of Dihydrobenzofurans

Palladium catalysis is a powerful and versatile tool for constructing C-C and C-O bonds, making it highly suitable for dihydrobenzofuran synthesis.[1][5] Strategies often involve intramolecular C-H functionalization, Heck reactions, or carboalkoxylation cascades.[1][5][6]

Conceptual Overview: Intramolecular Carboalkoxylation

One effective strategy involves the palladium-catalyzed carboalkoxylation of 2-allylphenols.[6] This method couples readily available 2-allylphenol derivatives with aryl triflates to generate functionalized 2,3-dihydrobenzofurans with high diastereoselectivity.[6] The catalytic cycle, a cornerstone of understanding this reaction, is believed to proceed through several key steps as illustrated below.

Workflow and Mechanism

The reaction proceeds via a sequence of steps beginning with the preparation of the catalyst and substrate, followed by the reaction itself, and concluding with product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Substrates (2-Allylphenol, Aryl Triflate) D Combine Reagents in Solvent (Toluene) A->D B Prepare Catalyst Solution (Pd(dba)2, CPhos) B->D C Add Base (Cs2CO3) C->D E Heat Reaction Mixture (e.g., 100 °C) D->E F Monitor Progress (TLC, GC/MS) E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: General experimental workflow for Pd-catalyzed dihydrobenzofuran synthesis.

The catalytic cycle for this transformation likely involves an initial oxidative addition of the aryl triflate to a Pd(0) complex.[6] This is followed by coordination to the alkene of the 2-allylphenol, deprotonation of the phenol, and a crucial anti-oxypalladation step. The cycle concludes with reductive elimination to yield the dihydrobenzofuran product and regenerate the Pd(0) catalyst.[6]

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-OTf Alkene\nCoordination Alkene Coordination Oxidative\nAddition->Alkene\nCoordination Ar-Pd(II)-OTf anti-Oxypalladation anti-Oxypalladation Alkene\nCoordination->anti-Oxypalladation + 2-Allylphenol - H+ Reductive\nElimination Reductive Elimination anti-Oxypalladation->Reductive\nElimination Cyclized Pd(II) Intermediate Reductive\nElimination->Pd(0) + Product

Caption: Simplified catalytic cycle for Pd-catalyzed carboalkoxylation.

Protocol: Pd-Catalyzed Carboalkoxylation of 2-Allylphenols[6]

This protocol is adapted from the work of Wolfe and coworkers for the synthesis of 2-aryl-3-methyl-2,3-dihydrobenzofurans.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biaryl phosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.05 equiv) and the phosphine ligand (0.10 equiv) to an oven-dried reaction tube equipped with a stir bar.

  • Reagent Addition: Add cesium carbonate (2.0 equiv), the 2-allylphenol derivative (1.0 equiv), and the aryl triflate (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Data Summary

The following table summarizes representative results for the Pd-catalyzed carboalkoxylation, demonstrating the scope with various aryl triflates.

EntryAryl Triflate (Ar-OTf)Yield (%)[6]Diastereomeric Ratio (dr)[6]
1Phenyl triflate85>20:1
24-MeO-Ph-OTf88>20:1
34-CF₃-Ph-OTf75>20:1
42-Naphthyl-OTf8115:1

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis.[7][8] For dihydrobenzofuran synthesis, it enables oxidative [3+2] cycloadditions of phenols and alkenes under mild conditions, using benign terminal oxidants.[7][8]

Conceptual Overview: Oxidative [3+2] Cycloaddition

This method utilizes a photocatalyst, typically a ruthenium or iridium complex, which becomes a potent oxidant upon excitation with visible light.[7][8] The excited photocatalyst oxidizes a phenol to a phenoxyl radical, which then engages with an alkene in a [3+2] cycloaddition. A mild terminal oxidant regenerates the photocatalyst, closing the catalytic cycle.[7][8]

Mechanism and Workflow

The reaction is initiated by visible light, which excites the photocatalyst. The excited catalyst then participates in a single-electron transfer (SET) process with the phenol.

G PC Photocatalyst (e.g., Ru(bpy)3^2+) PC_star Excited Catalyst (Ru(bpy)3^2+)* PC->PC_star Visible Light (hν) PC_star->PC Back to Ground State Phenoxyl_Radical Phenoxyl Radical Cation PC_star->Phenoxyl_Radical SET Phenol Phenol Substrate Phenol->Phenoxyl_Radical Cycloadduct Cyclized Radical Phenoxyl_Radical->Cycloadduct + Alkene Alkene Alkene Substrate Alkene->Cycloadduct Product Dihydrobenzofuran Product Cycloadduct->Product Oxidation & H+ Loss Product->PC Regenerates Catalyst Oxidant Terminal Oxidant (e.g., (NH4)2S2O8) Oxidant_red Reduced Oxidant Oxidant->Oxidant_red

Caption: Key steps in the photocatalytic [3+2] cycloaddition.

Protocol: Photocatalytic Synthesis from Phenols and Styrenes[8]

This protocol is based on the work of Yoon and Stephenson, describing a robust method for the oxidative cycloaddition.[8]

Materials:

  • Ru(bpy)₃(PF₆)₂ (Ruthenium(II) tris(2,2'-bipyridyl) hexafluorophosphate)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Phenol derivative (1.0 equiv)

  • Styrene derivative (1.3 equiv)

  • Acetonitrile/Water solvent mixture

Procedure:

  • Setup: To a screw-cap vial, add the phenol (0.10 mmol, 1.0 equiv), the styrene (0.13 mmol, 1.3 equiv), Ru(bpy)₃(PF₆)₂ (0.005 mmol, 5 mol%), and ammonium persulfate (0.20 mmol, 2.0 equiv).

  • Solvent: Add a mixture of acetonitrile and water (e.g., 3:1, to dissolve reagents).

  • Degassing: Sparge the solution with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp or a compact fluorescent lamp (CFL). Stir the reaction mixture vigorously.

  • Reaction Time: Irradiate for 24 hours or until TLC/GC-MS analysis indicates consumption of the starting material.[8]

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary

The photocatalytic method is compatible with a broad range of electronically diverse phenols and styrenes.

EntryPhenolStyreneYield (%)[8]
1Sesamol4-Methoxystyrene85
24-MethoxyphenolStyrene71
3Sesamol4-Chlorostyrene78
42,4-Dimethoxyphenol1,1-Diphenylethylene91

Asymmetric Organocatalytic Synthesis

Organocatalysis provides a powerful, metal-free alternative for the synthesis of chiral molecules. For dihydrobenzofurans, bifunctional catalysts, such as those derived from cinchona alkaloids and squaramides, can facilitate domino reactions to generate enantiomerically enriched products.[2][9]

Conceptual Overview: Domino Friedel-Crafts/Sₙ2 Reaction

This strategy employs a chiral bifunctional organocatalyst to control the stereochemistry of a domino reaction between a phenol derivative and an electrophile, such as a (Z)-α-bromonitroalkene.[2][10] The catalyst, through hydrogen bonding and steric guidance, orchestrates a highly enantioselective Friedel-Crafts alkylation followed by an intramolecular Sₙ2 cyclization.[2]

Proposed Stereochemical Model

The cinchona alkaloid-squaramide catalyst activates both the nucleophile (phenol) and the electrophile (bromonitroalkene) through non-covalent interactions, primarily hydrogen bonding. This positions the reactants in a specific orientation within the catalyst's chiral pocket, leading to a highly stereoselective C-C bond formation.

G Catalyst Chiral Organocatalyst Squaramide H-Bond Donor Cinchona Alkaloid Moiety TransitionState Ternary Complex (Transition State) H-Bonding Network Steric Shielding Catalyst:f0->TransitionState:f0 Binds & Activates Substrates Substrates Phenol (Nucleophile) Bromonitroalkene (Electrophile) Substrates:f0->TransitionState:f0 Intermediate Friedel-Crafts Adduct (Acyclic Intermediate) TransitionState:f0->Intermediate:f0 Stereoselective C-C Bond Formation Product Enantioenriched Product Intramolecular SN2 Cyclization Intermediate:f0->Product:f0 Ring Closure Product:f0->Catalyst:f0 Catalyst Turnover

Caption: Logical flow of the organocatalytic domino reaction.

Protocol: Enantioselective Synthesis via Domino Reaction[2]

This protocol is adapted from the work of Tanyeli and coworkers.[2]

Materials:

  • Quinine-derived squaramide organocatalyst (5 mol%)

  • Phenol or naphthol derivative (1.0 equiv)

  • (Z)-α-bromonitroalkene (1.2 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)

  • Anhydrous xylene

Procedure:

  • Setup: To a vial containing a magnetic stir bar, add the phenol derivative (0.5 mmol, 1.0 equiv), the quinine-derived squaramide catalyst (0.025 mmol, 5 mol%), and DABCO (0.5 mmol, 1.0 equiv).

  • Solvent: Add anhydrous xylene (1.0 mL).

  • Substrate Addition: Add the (Z)-α-bromonitroalkene (0.6 mmol, 1.2 equiv) to the mixture.

  • Reaction: Stir the reaction at ambient temperature.

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.

  • Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the enantiomerically enriched dihydrobenzofuran derivative.

Data Summary

This organocatalytic method provides access to highly enantioenriched dihydrobenzofuran and dihydronaphthofuran derivatives.[2]

EntryPhenol/NaphtholBromonitroalkene R-groupYield (%)[2]Enantiomeric Excess (ee, %)[2]
1β-NaphtholPhenyl98>99
2β-Naphthol4-Fluorophenyl9598
3α-NaphtholPhenyl9499
44-MethoxyphenolPhenyl8595

Conclusion and Future Outlook

The catalytic synthesis of dihydrobenzofurans is a dynamic and evolving field. The methods presented herein—palladium-catalyzed carboalkoxylation, visible-light photoredox catalysis, and asymmetric organocatalysis—represent state-of-the-art approaches that offer high efficiency, selectivity, and functional group tolerance.[2][5][8] Each methodology possesses unique advantages, providing researchers with a versatile toolkit to construct this important heterocyclic scaffold.

Future developments will likely focus on expanding the substrate scope, developing more sustainable and economical catalyst systems (e.g., using earth-abundant metals), and exploring novel activation strategies to further enhance the efficiency and applicability of these powerful transformations in both academic and industrial settings.

References

  • Wang, L., et al. (2021). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications. Available at: [Link]

  • Blum, T. R., et al. (2014). Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols. Angewandte Chemie International Edition. Available at: [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Blum, T. R., et al. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition. Available at: [Link]

  • Susam, Z. D., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neubauer, T., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]

  • Zhou, F., et al. (2019). A visible light photoredox catalyzed carbon radical-mediated generation of ortho-quinone methides for 2,3-dihydrobenzofuran synthesis. Chemical Communications. Available at: [Link]

  • Neubauer, T., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]

  • Sarpong, R., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters. Available at: [Link]

  • Susam, Z. D. (2022). Organocatalytic Enantioselective Synthesis of Dihydronaphthofurans and Dihydrobenzofurans: Reaction Development and Insights into Stereoselectivity. Middle East Technical University. Available at: [Link]

  • Susam, Z. D., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic synthesis of dihydrobenzofurans by oxidative dimerization of resveratrol and its analogs. ResearchGate. Available at: [Link]

  • Waser, M., et al. (2019). Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Synfacts. Available at: [Link]

  • Garcı́a, P., et al. (2012). Gold-catalyzed synthesis of chroman, dihydrobenzofuran, dihydroindole, and tetrahydroquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neubauer, T., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. Available at: [Link]

  • Xia, Y., et al. (2015). Pd-Catalyzed Highly Regio- and Stereoselective Formation of C–C Double Bonds: An Efficient Method for the Synthesis of Benzofuran-, Dihydrobenzofuran-, and Indoline-Containing Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available at: [Link]

  • Nishimura, T., et al. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Kita, Y., et al. (2014). Phenol and Aniline Oxidative Coupling with Alkenes by Using Hypervalent Iodine Dimer for the Rapid Access to Dihydrobenzofurans. HETEROCYCLES. Available at: [Link]

  • Bruneau, A., et al. (2015). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized in Mesoporous Cellular Foam. Chemistry – A European Journal. Available at: [Link]

Sources

Enantioselective Separation of Dihydrobenzofuran Amine Racemates by Chiral HPLC and SFC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This technical guide provides a comprehensive framework for developing robust and efficient methods for the enantioselective separation of dihydrobenzofuran amine racemates. Dihydrobenzofuran amines are a vital structural motif in many pharmaceutical compounds, where the stereochemistry at the chiral center is often critical to therapeutic efficacy and safety. This document outlines the principles of chiral recognition, presents a systematic strategy for method development using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provides detailed, actionable protocols for screening and optimization. The emphasis is placed on the rationale behind experimental choices, particularly in the selection of chiral stationary phases (CSPs) and the strategic use of mobile phase additives, to empower researchers and drug development professionals to achieve baseline separation of these critical enantiomers.

Introduction: The Significance of Chirality in Dihydrobenzofuran Amines

The dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. When substituted with an amine group, a chiral center is often created, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][2]

Consequently, regulatory bodies worldwide mandate the characterization and control of stereoisomeric composition in pharmaceutical products.[3] Developing analytical methods to separate and quantify the individual enantiomers of dihydrobenzofuran amines is therefore not merely an analytical challenge but a critical step in ensuring drug safety and efficacy. Direct separation using chiral chromatography is the most prevalent and efficient approach for this task.[4][5]

Foundational Principles of Chiral Recognition Chromatography

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard chromatography columns. Chiral separation is achieved by introducing a chiral selector into the system, most commonly by using a Chiral Stationary Phase (CSP).[5] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[3] The differing stability of these complexes leads to different retention times and, thus, separation.

For amine-containing compounds like dihydrobenzofurans, several key interactions govern chiral recognition:

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while carbonyl or hydroxyl groups on the CSP can act as acceptors.

  • π-π Interactions: Aromatic rings in both the analyte and the CSP can interact.

  • Steric Interactions: The three-dimensional structure of the analyte must fit into the chiral cavities or grooves of the CSP. A good fit for one enantiomer and a poor fit for the other is essential for high selectivity.[3]

  • Dipole-Dipole and Ionic Interactions: The basicity of the amine group allows for strong ionic interactions, especially when mobile phase additives are used.

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and crown-ether based CSPs are particularly effective for resolving chiral amines and are a primary focus of this guide.[3][6][7]

A Systematic Strategy for Method Development

A trial-and-error approach to chiral method development can be inefficient and costly.[4] A systematic screening strategy significantly increases the probability of success. The workflow below outlines a logical progression from initial screening to a fully optimized method.

MethodDevWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, Solubility) CSP_Selection Select Complementary CSPs (Polysaccharide, Crown Ether) Analyte->CSP_Selection Screening Perform HPLC/SFC Screening (Multiple CSPs & Mobile Phases) CSP_Selection->Screening Eval Evaluate Results (Resolution > 0.8? Peak Shape?) Screening->Eval Hit HIT FOUND (Partial Separation) Eval->Hit Yes NoHit NO HIT (Co-elution) Eval->NoHit No Optimize Optimize Parameters (Modifier %, Additive, Temp.) Hit->Optimize NewScreen Select Different CSPs/ Mobile Phase Systems NoHit->NewScreen Final Final Method (Rs > 1.5, Robust) Optimize->Final NewScreen->Screening

Caption: Workflow for Chiral Method Development.

Chiral Stationary Phase (CSP) Selection

No single CSP is universal.[1] Therefore, screening a small set of columns with complementary chiral recognition mechanisms is the most effective strategy. For dihydrobenzofuran amines, the following CSPs are recommended for an initial screen.

CSP TypeCommon Brand NamesPrimary Recognition MechanismRecommended For
Polysaccharide (Cellulose) Chiralcel® OD, OJ; CHIRALPAK® IB, ICH-bonding, π-π interactions, steric inclusion in chiral groovesBroad applicability for many chiral compounds, including amines.[5]
Polysaccharide (Amylose) CHIRALPAK® AD, AS, IAH-bonding, π-π interactions, steric inclusion in chiral groovesOften provides complementary selectivity to cellulose-based phases.[5]
Crown Ether CROWNPAK® CR-I(+)Complexation via H-bonding between the primary amine (-NH3+) and the crown ether cavitySpecifically for compounds with a primary amine group.[6][8]
Cyclofructan-Based Larihc® CF6-PPolar interactions, H-bondingAlternative for primary amines, effective in both HPLC and SFC modes.[9]
Mobile Phase and Additive Selection: The Key to Success

The mobile phase composition, especially the choice of additives, is arguably the most critical factor in achieving separation for chiral amines.[7][10] The basic nature of the amine group necessitates careful control of its ionization state and suppression of undesirable interactions with the stationary phase support.

Factors center Enantioselective Separation CSP Chiral Stationary Phase (CSP) center->CSP Provides Chiral Environment MP Mobile Phase (Solvent & Modifier) center->MP Controls Elution & Interaction Strength ADD Additive (Acid/Base) center->ADD Modulates Analyte/ Selector Interaction TEMP Temperature center->TEMP Affects Kinetics & Thermodynamics

Sources

Application Note: NMR Characterization & Enantiomeric Assessment of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the researcher through the rigorous structural and stereochemical validation of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine. This scaffold is a critical pharmacophore in CNS drug discovery (e.g., 5-HT2C agonists) where enantiomeric purity dictates biological activity.

Introduction & Structural Logic

The target molecule contains a fused bicyclic system with three distinct analytical challenges:

  • Regiochemistry: Confirming the 6-Br, 7-Cl substitution pattern on the aromatic ring.

  • Diastereotopicity: The chiral center at C3 renders the adjacent C2 protons (

    
    ) chemically non-equivalent.
    
  • Enantiomeric Purity: Verifying the (R)-configuration of the primary amine.

Theoretical Signal Assignment Strategy

Before acquisition, we establish the expected magnetic environment:

  • Aromatic Region: Only two protons remain (H4 and H5). They are ortho to each other (

    
     Hz).
    
    • H4: Deshielded by the aromatic ring current but relatively distant from halogens.

    • H5: Ortho to the Bromine at C6; expected to show distinct coupling to H4.

  • Aliphatic Region:

    • H3 (Chiral Center): Methine proton geminal to the amine. Expect a multiplet due to coupling with

      
      , 
      
      
      
      , and
      
      
      .
    • H2a/H2b: Diastereotopic geminal protons. They will appear as two separate sets of doublets of doublets (dd) or multiplets.

  • Carbon Skeleton (

    
    ):  The "Heavy Atom Effect" of Bromine is diagnostic. While Chlorine (C7) deshields the ipso carbon, Bromine (C6) typically causes a significant upfield  shift (shielding) of its ipso carbon, often appearing upfield of unsubstituted aromatic carbons.
    

Experimental Workflow

The following diagram outlines the critical path for validating this intermediate.

G Start Crude Intermediate Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acq1D 1D Acquisition (1H, 13C, 13C-DEPT135) Solvent->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Connectivity Chiral Chiral Derivatization (Mosher's Amide) Acq2D->Chiral Purity Confirmed Validation Final Structure Validation Chiral->Validation ee% & Abs Config

Figure 1: Analytical workflow for structural and stereochemical validation.

Protocol 1: Structural Characterization (1D & 2D NMR)

Objective: Unambiguous assignment of the scalar connectivity.

A. Sample Preparation
  • Solvent: DMSO-d6 is recommended over

    
     for the free amine.
    
    • Reasoning: DMSO slows the exchange rate of the labile

      
       protons, allowing them to appear as a distinct signal (often a broad singlet or doublet) rather than disappearing into the baseline. This aids in confirming the amine functionality.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 
    
    
    
    (relaxation delay) = 2.0 s.
  • 
    C NMR:  512 scans, 
    
    
    
    = 3.0 s.
  • gCOSY: 256 increments. Focus on the H2a/H2b

    
     H3 spin system.
    
  • gHMBC: Optimized for

    
     Hz. Critical for linking H4/H5 to the correct halogenated carbons.
    
C. Data Analysis & Expected Shifts
PositionNucleusExpected Shift (

, ppm)
MultiplicityDiagnostic Coupling
C2

75.0 - 80.0

(DEPT -)
Downfield due to Ether Oxygen
H2a

4.2 - 4.4ddGeminal (

Hz) + Vicinal H3
H2b

4.5 - 4.7ddGeminal (

Hz) + Vicinal H3
C3

52.0 - 56.0

(DEPT +)
H3

4.6 - 4.9mCoupled to H2a, H2b, and

H4

7.1 - 7.3dOrtho coupling (

Hz) to H5
H5

6.9 - 7.1dOrtho coupling (

Hz) to H4
C6

110.0 - 115.0 C (quat)Upfield shift (Heavy Atom Effect of Br)
C7

120.0 - 125.0C (quat)Deshielded by Cl

Critical Validation Step: Use HMBC to distinguish C6 and C7.

  • H5 will show a strong 3-bond correlation (

    
    ) to C3a  and C7 .
    
  • H4 will show a strong 3-bond correlation to C7a and C6 .

  • Note: If C6 appears significantly upfield (e.g., <115 ppm) compared to C7, this confirms the Bromine position due to the heavy atom shielding effect.

Protocol 2: Stereochemical Validation (Mosher's Method)

Objective: Determine the Enantiomeric Excess (ee) and confirm the absolute (R)-configuration using


 analysis.

Principle: Reaction of the chiral amine with enantiomerically pure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric amides. The magnetic anisotropy of the Mosher phenyl ring selectively shields protons on one side of the chiral plane.
A. Derivatization Procedure (In-Tube)

Perform this in duplicate: one tube for (R)-MTPA-Cl and one for (S)-MTPA-Cl.

  • Dissolution: Dissolve 2 mg of the amine in 0.6 mL CDCl

    
      (use Pyridine-d5 if acid scavenger is needed, but CDCl
    
    
    
    + solid
    
    
    is usually sufficient).
  • Addition: Add 1.5 equivalents of (R)-(-)-MTPA-Cl to Tube A. Add 1.5 equivalents of (S)-(+)-MTPA-Cl to Tube B.

  • Reaction: Shake at RT for 15 minutes. The reaction is usually instantaneous for primary amines.

  • Acquisition: Acquire

    
     NMR for both samples.
    
B. Analysis Logic ( )

Calculate the difference in chemical shift:


.

For an (R)-amine derivatized with MTPA:

  • Protons on the C2 side (H2a/H2b): Should have a positive

    
     (Shielded in R-amide, Deshielded in S-amide).
    
  • Protons on the Aryl side (H4/H5): Should have a negative

    
     (Deshielded in R-amide, Shielded in S-amide).
    

Mosher Amine Chiral Amine (Unknown Config) React Derivatize with (R)- & (S)-MTPA-Cl Amine->React NMR Acquire 1H NMR (Measure shifts of H2 & H4) React->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Decision Check Signs of Δδ Calc->Decision ResultR H2 > 0 and H4 < 0 CONFIRMS (R)-Config Decision->ResultR Pattern A ResultS H2 < 0 and H4 > 0 INDICATES (S)-Config Decision->ResultS Pattern B

Figure 2: Logic flow for absolute configuration assignment via Mosher's Method.

C. Calculation Example
Proton



Interpretation for (R)-Amine
H2a 4.554.45+0.10 Positive (Left side of plane)
H4 7.157.25-0.10 Negative (Right side of plane)

If the experimental data matches the signs in the table above, the (R)-configuration is confirmed.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. (The definitive review on Mosher's method).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for chemical shift additivity rules and halogen effects).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method.[1][2][3][4] Nature Protocols, 2, 2451–2458. (Step-by-step protocol for MTPA derivatization).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Halogenated Benzofurans in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated benzofurans represent a critical scaffold in medicinal chemistry, exemplified by antiarrhythmic agents (e.g., Amiodarone) and uricosuric agents (e.g., Benzbromarone). However, their analysis presents unique challenges due to severe hydrophobicity, potential for isomeric scrambling, and complex isotopic envelopes. This guide details an optimized workflow utilizing Pentafluorophenyl (PFP) stationary phases for superior halogen selectivity and contrasts ESI/APCI ionization strategies for metabolic profiling.

Strategic Method Development (The "Why")

The "Halogen Effect" and Column Selection

Standard C18 columns often fail to resolve positional isomers of halogenated benzofurans due to the "hydrophobic blanket" effect, where the alkyl chain dominates retention.

  • Expert Insight: We utilize PFP (Pentafluorophenyl) phases.[1][2][3] The electron-deficient fluorine ring in the stationary phase engages in specific

    
     and halogen-bonding interactions with the electron-rich halogen atoms on the benzofuran analyte. This creates "shape selectivity" impossible to achieve with C18.
    
  • Causality: Halogenated compounds are Lewis bases; the PFP phase acts as a Lewis acid.[3] This interaction increases retention for halogenated impurities that otherwise co-elute with the API.

Ionization Source Selection
  • Electrospray Ionization (ESI): Ideal for basic benzofurans with amine side chains (e.g., Amiodarone).

  • APCI / APPI: Required for neutral synthetic intermediates or environmental analogs (e.g., polychlorinated dibenzofurans) which lack protonation sites.

Experimental Protocols

Protocol A: LC-MS/MS for Pharmacokinetics (Amiodarone & Benzbromarone)

Target: Quantification of drugs and metabolites in plasma.[4][5][6]

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot

    
     plasma into a 1.5 mL Eppendorf tube.
    
  • Step 2: Add

    
     Acetonitrile containing Internal Standard (IS - e.g., Amiodarone-D4).
    
    • Note: Do not use methanol alone; acetonitrile ensures sharper peaks for hydrophobic benzofurans.

  • Step 3: Vortex (30s) and Centrifuge (10,000 x g, 10 min,

    
    ).
    
  • Step 4: Transfer supernatant to silanized glass vials (prevent adsorption to plastic).

2. LC Conditions:

  • System: UHPLC (Binary Pump).

  • Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 40 0.4
    1.0 40 0.4
    6.0 95 0.4
    8.0 95 0.4
    8.1 40 0.4

    | 10.0 | 40 | 0.4 |

3. MS Parameters (Sciex Triple Quad / Agilent Q-TOF):

  • Source: ESI Positive (Amiodarone) / Negative (Benzbromarone).

  • Gas Temp:

    
    .
    
  • Capillary Voltage: 4500 V.

  • Transitions (MRM):

    • Amiodarone:

      
       (Loss of diethylamine, primary fragment).
      
    • Benzbromarone:

      
       (Loss of bromine radical in neg mode).
      

4. Self-Validation Step:

  • Isotope Check: Before quantifying, verify the isotopic pattern of the parent ion.

    • Amiodarone (Contains 2 Iodines): M+2 peak should be insignificant (Iodine is monoisotopic), but mass defect is significant.

    • Benzbromarone (Contains 2 Bromines): Look for 1:2:1 ratio at M, M+2, M+4.

Protocol B: GC-MS for Impurity Profiling

Target: Volatile halogenated intermediates and genotoxic alkyl halide impurities.

1. System Configuration:

  • Inlet: Splitless (

    
    ), Purge flow 50 mL/min at 1.0 min.
    
  • Column: DB-5ms Ultra Inert (

    
    ).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

2. Temperature Program:

  • 
     (hold 2 min) 
    
    
    
    
    
    to
    
    
    (hold 5 min).

3. MS Detection (EI Source):

  • Source Temp:

    
    .
    
  • Scan Range: 35–800 amu.

  • Analysis: Monitor for characteristic losses of

    
     (Halogen radical) and 
    
    
    
    (28 Da, characteristic of benzofuran ring contraction).

Data Analysis & Visualization

Fragmentation Pathways

Understanding the fragmentation is vital for distinguishing metabolites from background noise.

BenzofuranFragmentation Parent Protonated Parent [M+H]+ AmineLoss Loss of Diethylamine [M+H - 73]+ Parent->AmineLoss Primary Pathway (Amiodarone) IodineLoss Loss of Iodine Radical [M+H - I•]+ Parent->IodineLoss Secondary Pathway (High CE) FuranCleavage Benzofuran Ring Opening (Rare in ESI) AmineLoss->FuranCleavage High Energy CID

Figure 1: ESI+ Fragmentation logic for amino-alkyl benzofurans (e.g., Amiodarone). The neutral loss of the amine side chain is the most stable transition for MRM quantification.

Isotope Cluster Reference Table

Use this table to validate the identity of unknown peaks based on halogen content.

HalogenMass (Da)Isotope Ratio (approx)Distinctive Feature
Fluorine (F) 18.998MonoisotopicMass Defect (-0.0016), no M+2 peak.
Chlorine (Cl) 34.969

(3:1)
M / M+2 intensity is 3:[6]1.
Bromine (Br) 78.918

(1:1)
"Twin peaks" of equal height at M and M+2.
Iodine (I) 126.90MonoisotopicLarge negative mass defect (-0.095).

Method Development Workflow

MethodDev Start Analyte Characterization CheckBasic Basic Side Chain? (e.g. Amine) Start->CheckBasic ESI LC-MS (ESI+) Mobile Phase: Acidic CheckBasic->ESI Yes APCI LC-MS (APCI/APPI) or GC-MS (EI) CheckBasic->APCI No (Neutral/Acidic) ColumnSel Isomer Separation Required? ESI->ColumnSel APCI->ColumnSel PFP Select: PFP Column (Halogen Selectivity) ColumnSel->PFP Yes (Critical) C18 Select: C18 Column (General) ColumnSel->C18 No

Figure 2: Decision matrix for selecting ionization modes and stationary phases based on benzofuran structural properties.

References

  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2006). Determination of amiodarone and desethylamiodarone in horse plasma and urine by HPLC-UV and ESI-MS.[6] Journal of Chromatography B. Retrieved from [Link]

  • Wu, H., et al. (2012).[5] Metabolism studies of benzbromarone in rats by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns - Selectivity for Halogenated Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of the chiral intermediate (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine. Recognizing the challenges inherent in multi-step and asymmetric synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Core Synthetic Strategy Overview

The synthesis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is not trivial and typically involves a multi-step sequence. A common and logical approach involves the initial construction of the racemic or prochiral dihydrobenzofuranone core, followed by the stereoselective introduction of the amine functionality. Two primary strategies are employed to achieve the desired (R)-enantiomer:

  • Asymmetric Synthesis: Direct conversion of the ketone intermediate (6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one) to the enantiomerically enriched amine via methods like asymmetric reductive amination or asymmetric hydrogenation.

  • Chiral Resolution: Synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.

This guide will address potential issues arising from both pathways.

Synthetic_Workflow cluster_0 Pathway 1: Asymmetric Synthesis cluster_1 Pathway 2: Chiral Resolution start1 Substituted Phenol Precursor ketone 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one start1->ketone Cyclization asym_ra Asymmetric Reductive Amination / Hydrogenation ketone->asym_ra Chiral Catalyst, H₂ or H-source product_r (R)-Amine Product asym_ra->product_r start2 Substituted Phenol Precursor ketone2 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one start2->ketone2 Cyclization rac_amine Racemic Amine ketone2->rac_amine Reductive Amination resolution Diastereomeric Salt Formation rac_amine->resolution Chiral Resolving Agent (e.g., Tartaric Acid) separation Crystallization & Separation resolution->separation product_r2 (R)-Amine Product separation->product_r2 Base Treatment

Caption: Overview of primary synthetic pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield for the 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one precursor is consistently low. What are the likely causes and solutions?

Low yields in the formation of the dihydrobenzofuranone core often stem from incomplete cyclization, side reactions, or issues with the starting materials.

Possible Causes & Solutions:

  • Poor Quality Starting Material: The synthesis is sensitive to the purity of the initial substituted phenol. Ensure the precursor is fully characterized (NMR, MS) and free of impurities that could interfere with the cyclization, such as residual solvents or regioisomers.

  • Inefficient Cyclization Conditions: The ring-closure step, often an intramolecular reaction like a Friedel-Crafts acylation or an equivalent process, is critical.

    • Temperature Control: Friedel-Crafts type reactions can be highly temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition or the formation of polymeric byproducts. Conversely, a temperature that is too low will result in an incomplete reaction. An optimization screen of the reaction temperature is recommended.

    • Lewis Acid/Catalyst Choice: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or other catalysts are paramount. Too little catalyst will lead to a sluggish or incomplete reaction, while an excess can promote side reactions. Ensure the catalyst is fresh and handled under anhydrous conditions.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Consider screening alternative solvents if yield is poor.[1]

  • Side Reactions: The electron-rich nature of the phenol precursor can lead to undesired electrophilic substitution on the aromatic ring. The presence of two halogens (bromo and chloro) influences the regioselectivity of the cyclization and can sometimes lead to the formation of isomers if reaction conditions are not carefully controlled.[2]

    • Protecting Groups: If side reactions are a major issue, consider a synthetic route that employs protecting groups to temporarily block reactive sites on the aromatic ring.

  • Product Isolation: The product may be sensitive to the workup conditions. Avoid overly acidic or basic conditions during extraction if the product shows instability. Purification by column chromatography should be performed with a suitable solvent system to avoid product degradation on the stationary phase.

Q2: I'm attempting an asymmetric synthesis, but the enantiomeric excess (e.e.) of my (R)-amine is poor. How can I improve it?

Achieving high enantioselectivity in the conversion of the ketone to the chiral amine is a common challenge. This step typically involves the asymmetric hydrogenation of an imine or enamine intermediate, or a direct asymmetric reductive amination.[3][4][5][6]

Key Factors Influencing Enantioselectivity:

  • Chiral Catalyst/Ligand: This is the most critical factor. The choice of the transition metal (e.g., Rh, Ru, Ir, Pd) and, more importantly, the chiral ligand, dictates the stereochemical outcome.[3][4]

    • Ligand Screening: There is no universal ligand. A screening of different classes of chiral ligands (e.g., BINAP derivatives, Josiphos, phosphoramidites) is essential.

    • Catalyst Loading: While primarily affecting reaction rate, catalyst loading can sometimes influence e.e. Ensure the catalyst is fully dissolved and active.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) can participate in hydrogen bonding and often give different results than aprotic solvents like THF or DCM.[3]

  • Temperature and Pressure:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this will also decrease the reaction rate.

    • Hydrogen Pressure (for hydrogenation): The H₂ pressure can impact both the rate and selectivity. Higher pressures can sometimes decrease selectivity by altering the rate-determining step or catalyst state. Optimization is key.

  • Additives: The presence of acidic or basic additives can significantly alter the reaction environment and catalyst performance. For reductive aminations, an acid co-catalyst is often required for imine formation.[7]

Catalytic System Substrate Type Typical e.e. (%) Key Considerations
Ru/Chiral DiphosphineKetones, Imines85-99%Wide substrate scope, often requires elevated pressure.
Rh/Chiral DiphosphineEnamides, Imines90->99%Highly effective for specific functionalized substrates.[8]
Ir/Chiral P,N LigandUnfunctionalized Imines90-98%Excellent for simple imines, often high turnover numbers.[4]
Pd/Chiral DiphosphineActivated Imines87-99%Effective for N-sulfonyl or N-phosphinyl imines.[3]
Organocatalyst (Chiral Acid)Ketones (Reductive Amination)90-95%Metal-free, uses Hantzsch ester as H-source, mild conditions.[7]

digraph "Troubleshooting_Enantioselectivity" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="Low Enantiomeric Excess (e.e.)", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Is the catalyst/ligand appropriate?"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Screen different classes of chiral ligands (e.g., BINAP, Josiphos, P,N ligands).", shape=box, fillcolor="#FFFFFF"];

q2 [label="Are reaction conditions optimized?"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Systematically vary:\n- Temperature (try lower temps)\n- Solvent (screen protic/aprotic)\n- H₂ Pressure (if applicable)\n- Additives (acid/base)", shape=box, fillcolor="#FFFFFF"];

q3 [label="Is the substrate pure?"]; a3_no [label="No"]; sol3 [label="Re-purify ketone precursor.\nImpurities can inhibit or poison the catalyst.", shape=box, fillcolor="#FFFFFF"];

final_check [label="Consider alternative strategy:\nChiral Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1_no -> sol1; q1 -> a1_yes -> q2; q2 -> a2_no -> sol2; q2 -> a2_yes -> q3; q3 -> a3_no -> sol3; q3 -> {[label="Yes"] -> final_check}; }

Caption: Decision tree for troubleshooting poor enantioselectivity.

Q3: I am attempting a chiral resolution with tartaric acid, but the separation is inefficient. What should I do?

Chiral resolution via diastereomeric salt crystallization is a powerful technique but relies heavily on finding the right conditions for selective precipitation.[9][10][11]

Troubleshooting Steps:

  • Solvent Selection is Crucial: The difference in solubility between the two diastereomeric salts is highly solvent-dependent. There is no universally good solvent.

    • Screening: A systematic solvent screen is the most important step. Start with common solvents like methanol, ethanol, isopropanol, or acetone. Mixtures, such as methanol/water or acetone/water, can also be very effective.[12]

    • Solubility: The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble at a given temperature.

  • Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can influence the efficiency of the resolution.[11]

    • Standard Practice: Typically, 0.5 to 1.0 equivalents of the diacid (like tartaric acid) are used.[9]

    • Optimization: Experiment with slightly different ratios (e.g., 0.5 eq, 0.6 eq, 1.0 eq) to find the optimal point for selective crystallization.

  • Crystallization Conditions:

    • Cooling Rate: Slow, controlled cooling from a warm, saturated solution generally yields larger, purer crystals. Crash cooling by placing the flask directly in an ice bath can trap impurities and the undesired diastereomer.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution to encourage crystallization of the correct form.

  • Monitoring and Analysis:

    • Mother Liquor: After filtration, analyze the enantiomeric excess of the amine remaining in the mother liquor. This will tell you if the resolution is proceeding as expected.

    • Recrystallization: It is very common that a single crystallization does not provide sufficient enantiomeric purity. One or more recrystallizations of the diastereomeric salt from the same or a different solvent system are often necessary to achieve >99% e.e.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of asymmetric synthesis versus chiral resolution for this target molecule?

Asymmetric Synthesis:

  • Advantages: Potentially more efficient as it avoids discarding ~50% of the material (the undesired enantiomer). It is a more elegant and atom-economical approach.

  • Disadvantages: Requires significant upfront investment in screening and optimizing chiral catalysts and reaction conditions. Catalysts can be expensive and sensitive to air, moisture, and impurities.

Chiral Resolution:

  • Advantages: A robust, classical, and often more predictable method that is well-suited for large-scale production.[9] The starting materials (resolving agents) are often inexpensive and readily available.

  • Disadvantages: The theoretical maximum yield is 50% unless the undesired enantiomer can be racemized and recycled, which adds extra steps and complexity.[13] The process can be labor-intensive, requiring multiple recrystallizations.

Q2: How do the bromo and chloro substituents on the aromatic ring impact the synthesis?

The electronic and steric properties of the halogen substituents play a significant role:

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing via induction but electron-donating via resonance. Their net effect is deactivating for electrophilic aromatic substitution, which can make the initial cyclization step to form the benzofuranone ring more challenging compared to an unsubstituted phenol. This may necessitate harsher conditions (e.g., stronger Lewis acids, higher temperatures).

  • Steric Effects: The chlorine atom at the 7-position is adjacent to the site of ring fusion. This steric hindrance can influence the approach of reagents during the cyclization and subsequent reactions at the C3-carbonyl. This may also impact the conformation of the substrate when it binds to a chiral catalyst, which can be a handle to exploit for achieving higher enantioselectivity.

Q3: What analytical techniques are essential for this synthesis?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of intermediates and products.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the structure of all intermediates and the final product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

  • Enantiomeric Excess (e.e.) Determination: This is critical for the final chiral product. Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC) are the standard methods. This requires developing a separation method using a suitable chiral stationary phase.

Experimental Protocols

Protocol 1: Synthesis of Racemic 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

This is a representative protocol based on common synthetic transformations. Actual conditions may require optimization.

Step A: Synthesis of Racemic Amine

  • To a solution of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the corresponding imine. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15-20 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the imine intermediate is fully consumed as indicated by TLC/LC-MS.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with 2M NaOH to pH >10 and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic amine. The product can be purified by silica gel chromatography.

Protocol 2: Chiral Resolution of Racemic Amine with L-(+)-Tartaric Acid
  • Dissolve the crude racemic amine (1.0 eq) in a minimal amount of warm methanol (or another suitable solvent identified through screening).

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in a minimal amount of the same warm solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

  • Allow the mixture to cool slowly to room temperature over several hours. Do not disturb the flask to allow for the formation of well-defined crystals.

  • Further cool the mixture in a refrigerator (4 °C) for 12 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them sparingly with a small amount of the cold solvent. This solid is the enriched diastereomeric salt.

  • To recover the free amine, suspend the salt in a biphasic mixture of DCM and 2M NaOH solution. Stir until all solids have dissolved.

  • Separate the layers, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (R)-amine.

  • Determine the enantiomeric excess (e.e.) using chiral HPLC. If the e.e. is insufficient, repeat the crystallization process (recrystallize the salt).

References

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Asymmetric Reductive Amination. University of Liverpool. Available at: [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. Available at: [Link]

  • Recent advances on transition-metal-catalysed asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. SpringerLink. Available at: [Link]

  • Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. PubMed Central. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PubMed Central. Available at: [Link]

  • Photocyclization Reactions. Part 7. Solvent and Substituent Effects in the Synthesis of Dihydrobenzofuranols Using Photocyclization of α-(2-Acylphenoxy)toluenes and Ethyl 2-Acylphenoxyacetates. J-GLOBAL. Available at: [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Which solvent is good for chiral resolution by tartaric acid? ResearchGate. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES. Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubMed Central. Available at: [Link]

  • Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents.
  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

Sources

Technical Support Center: Purification of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral intermediate.

Introduction

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Its chemical and enantiomeric purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into overcoming common purification challenges, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Overall Yield After Purification

Symptoms:

  • Significant loss of material during recrystallization or chromatographic purification.

  • The final isolated yield is substantially lower than theoretically expected.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Recrystallization Solvent The target compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant losses in the mother liquor.Systematic Solvent Screening: 1. Test the solubility of a small amount of crude material in a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room and elevated temperatures.2. An ideal single solvent will fully dissolve the compound when hot but result in poor solubility when cold.3. Consider a binary solvent system. Dissolve the compound in a good solvent (e.g., methanol) at an elevated temperature, then slowly add a poor solvent (e.g., water or an alkane) until turbidity is observed. Re-heat to clarify and then allow to cool slowly.
Sub-optimal pH during Acid-Base Extraction The pKa of the amine and the pH of the aqueous solutions are critical for efficient partitioning. If the pH of the acidic wash is not low enough, the amine will not be fully protonated and will remain in the organic layer. Conversely, if the pH of the basic wash for back-extraction is not high enough, the free amine will not be fully deprotonated, leading to incomplete extraction back into the organic phase.pH Optimization: 1. When extracting the amine into the aqueous phase, use a dilute acid (e.g., 1M HCl) to ensure the pH is well below the pKa of the amine (typically around 2).[1]2. During the back-extraction of the free amine, use a base (e.g., 2M NaOH) to raise the pH to at least 2 units above the pKa of the conjugate acid of the amine (typically pH > 10).[1]3. Use a pH meter or pH paper to verify the pH of the aqueous layer at each step.
Emulsion Formation during Extraction Emulsions can trap the product at the interface of the aqueous and organic layers, making separation difficult and leading to material loss.Breaking Emulsions: 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.2. Gently swirl or rock the separatory funnel instead of vigorous shaking.3. If an emulsion persists, pass the mixture through a pad of Celite® or filter paper.
Product Adsorption on Silica Gel Primary amines can strongly adsorb to the acidic surface of silica gel during column chromatography, leading to tailing and incomplete elution.Mitigating Adsorption: 1. Deactivate the silica gel by adding 1-2% triethylamine (Et3N) or ammonia in the mobile phase. This will cap the acidic silanol groups.2. Alternatively, use a less acidic stationary phase such as alumina (basic or neutral).
Issue 2: Inadequate Chemical Purity After Purification

Symptoms:

  • Presence of unknown peaks in HPLC or GC analysis.

  • Off-color or oily final product.

  • Melting point is broad or lower than expected.

Potential Impurities and Their Removal:

The synthesis of 2,3-dihydrobenzofuran-3-amines can generate several types of impurities. Understanding their origin is key to their removal.

Potential Impurity Type Origin Identification Recommended Purification Strategy
Unreacted Starting Materials Incomplete reaction.Compare retention times/masses with authentic standards of starting materials via HPLC or LC-MS.Acid-Base Extraction: Most non-basic starting materials will remain in the organic layer during the acidic wash.[1]
Synthetic Byproducts Side reactions during synthesis. For instance, over-bromination or incomplete cyclization.LC-MS is essential for identifying the molecular weights of unknown impurities, which can help in proposing their structures.Column Chromatography: A carefully selected mobile phase system can separate byproducts with different polarities.Recrystallization: If the impurity has significantly different solubility characteristics, recrystallization can be effective.
Positional Isomers Non-regioselective reactions during synthesis can lead to isomers (e.g., different halogen substitution patterns).HPLC with a high-resolution column and LC-MS can often separate and identify isomers.Preparative HPLC or SFC: These techniques offer higher resolving power than standard column chromatography for separating closely related isomers.[2][3][4][5][6]
Degradation Products The amine functionality can be susceptible to oxidation or other degradation pathways, especially if exposed to heat, light, or air for extended periods.Monitor the impurity profile over time using HPLC. LC-MS can help identify degradation products.Store the compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures.[7] Use antioxidants during storage if necessary.
Issue 3: Low Enantiomeric Purity (Enantiomeric Excess - ee)

Symptoms:

  • Chiral HPLC or SFC analysis shows a significant peak for the undesired (S)-enantiomer.

  • The specific rotation of the final product is lower than the literature value.

Strategies to Enhance Enantiomeric Purity:

Technique Description Protocol
Diastereomeric Salt Resolution This is a classical and highly effective method for resolving chiral amines. A chiral acid is used to form diastereomeric salts with the racemic amine. These diastereomers have different solubilities and can be separated by fractional crystallization.[1][8][9][10][11]Protocol with (R,R)-Tartaric Acid: 1. Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).2. Add a solution of an equimolar or sub-equimolar amount of (R,R)-tartaric acid in the same solvent.3. Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.4. Isolate the crystals by filtration.5. Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extract with an organic solvent.6. Analyze the enantiomeric excess (ee) of the recovered amine using chiral HPLC or SFC.
Preparative Chiral Chromatography For high-value materials or when diastereomeric salt resolution is not effective, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for direct separation of enantiomers. SFC is often preferred as a greener and faster alternative to HPLC for chiral separations.[2][3][4][5][6]General Considerations: 1. An analytical chiral method must be developed first to identify a suitable chiral stationary phase (CSP) and mobile phase that provides good separation.2. Common CSPs for amines include polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).3. The analytical method is then scaled up to a preparative column to process larger quantities of the material.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) to determine chemical purity.

  • Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC): These are essential for determining the enantiomeric purity (ee). Polysaccharide-based chiral stationary phases are often effective for separating amine enantiomers.[3][4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can help identify major impurities if their concentration is high enough.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q2: My compound is an oil, but the literature says it should be a solid. What should I do?

A2: An oily product often indicates the presence of impurities that are disrupting the crystal lattice.

  • Verify Purity: First, analyze the purity of your material using HPLC and NMR.

  • Purification: If impurities are present, further purification is necessary. Column chromatography followed by recrystallization is a common strategy.

  • Solvent Removal: Ensure all residual solvents have been thoroughly removed under high vacuum, as they can prevent crystallization.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving the oil and allowing the pure compound to precipitate as a solid.

Q3: What are the optimal storage conditions for (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine?

A3: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

  • Temperature: Refrigerated (2-8 °C).[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine.

  • Light: Protect from light to prevent potential photodegradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q4: Can I use a different chiral acid for diastereomeric salt resolution?

A4: Yes. While (R,R)-tartaric acid is a common and effective choice for resolving amines, other chiral acids can also be used.[8][9][10] The choice of resolving agent can significantly impact the efficiency of the resolution. Other options include:

  • (-)-Dibenzoyl-L-tartaric acid

  • (+)-Camphorsulfonic acid

  • (-)-Mandelic acid It is often necessary to screen a few different resolving agents and crystallization solvents to find the optimal conditions for a specific racemic amine.[8][9][10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq) three times. Combine the aqueous extracts.

  • Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >10.

  • Extract the liberated free amine with fresh organic solvent (three times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

AcidBaseExtraction crude Crude Amine in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Protonated Amine Salt) sep_funnel1->aqueous_layer1 Separate acid_wash 1M HCl (aq) acid_wash->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_layer1->sep_funnel2 aqueous_layer2 Aqueous Layer (Salts) sep_funnel2->aqueous_layer2 Separate organic_layer2 Organic Layer (Purified Free Amine) sep_funnel2->organic_layer2 Separate base_addition 2M NaOH (aq) base_addition->sep_funnel2 drying Dry (Na₂SO₄) & Concentrate organic_layer2->drying pure_amine Purified Amine drying->pure_amine

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
  • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol.

  • In a separate flask, dissolve 0.5-1.0 equivalents of (R,R)-tartaric acid in warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool to room temperature slowly and undisturbed to facilitate crystal growth.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath for 1-2 hours to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To recover the free amine, dissolve the crystals in water and basify with NaOH solution until the pH is >10.

  • Extract the amine with an organic solvent as described in the acid-base extraction protocol.

  • Analyze the enantiomeric excess of the recovered amine.

ChiralResolution racemic Racemic Amine in Methanol mixing Mix & Cool racemic->mixing tartaric (R,R)-Tartaric Acid in Methanol tartaric->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Crystals (Less Soluble Diastereomer) filtration->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor basification Basify (NaOH) & Extract crystals->basification resolved_amine Enantioenriched (R)-Amine basification->resolved_amine

Caption: Diastereomeric salt resolution workflow.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development.
  • Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Resolution of Enantiomers. University of Michigan.
  • Reagents & Solvents: Solvents for Recrystalliz
  • SFC: A Greener Approach to Analytical and Purification Applications.
  • Benzofuran-impurities.
  • O'Connor, R. E. (2022).
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Chiral Separ
  • Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies.
  • Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences.
  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • EP1036189A1 - Resolution of chiral amines.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
  • 2,3-Dihydrobenzofuran-3-amine hydrochloride. Sigma-Aldrich.
  • 2,3-Dihydrobenzofuran-3-amine hydrochloride. MilliporeSigma.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI.
  • Asymmetric Synthesis of Chiral Halogenated Amines using Amine Transaminases.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • 6-bromo-2,3-dihydrobenzofuran-3-amine. MilliporeSigma.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
  • Worth, B. R. (1974).
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Chiral solvent. Sigma-Aldrich.
  • (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride. AMERICAN ELEMENTS.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Deriv
  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of dihydrobenzofurans. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Dihydrobenzofurans are privileged scaffolds in medicinal chemistry and natural products, making the control of their stereochemistry a critical objective.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered in achieving high enantiomeric excess (% ee), moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: The Catalyst System - The Foundation of Enantioselectivity

The choice of catalyst is the most critical decision in developing a highly enantioselective transformation. This choice dictates the chiral environment in which the bond-forming events occur. The two primary families, metal-based catalysts and organocatalysts, offer distinct advantages and are suited to different synthetic strategies.

FAQ: How do I select an initial catalyst system? Metal-based vs. Organocatalyst?

Answer: The choice between a metal catalyst and an organocatalyst depends on the specific transformation, substrate scope, and desired tolerance to functional groups.

  • Transition Metal Catalysts (Pd, Rh, Cu, Ir): These are often employed for reactions involving C-H activation, cross-coupling, or cycloadditions.[3][4] For instance, Palladium-catalyzed Heck reactions have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans with excellent enantiomeric excess (84–97% ee).[3] Rhodium catalysts are effective for carboamidation reactions, achieving up to a 98.5:1.5 enantiomeric ratio.[3]

    • Strengths: High catalytic turnover, broad reaction scope, and well-established ligand libraries for optimization.

    • Causality: The stereochemical outcome is dictated by the geometry of the chiral ligand coordinated to the metal center. The ligand's steric and electronic properties create a rigid chiral pocket that forces the substrate to approach in a specific orientation during the key bond-forming step (e.g., reductive elimination or migratory insertion).

  • Organocatalysts (Cinchona alkaloids, prolinamides, thioureas): These are metal-free small molecules that catalyze reactions through mechanisms like iminium/enamine activation or hydrogen bonding. They are particularly powerful for domino reactions, Michael additions, and Friedel-Crafts type reactions.[5][6] For example, quinine-derived squaramide organocatalysts have been used in domino reactions to generate dihydrobenzofurans with >99% ee.[5][7]

    • Strengths: Generally lower toxicity, reduced sensitivity to air and moisture compared to some organometallic systems, and unique activation modes.

    • Causality: Bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids, operate by simultaneously activating two different reactants. The thiourea moiety might activate an electrophile via hydrogen bonding, while the tertiary amine base activates the nucleophile, all within a defined chiral scaffold that directs the stereochemical outcome.[8]

Recommendation: For transformations like intramolecular hydroarylation or C-H functionalization, start with a well-established transition metal system (e.g., Pd or Rh with a chiral phosphine ligand). For Michael additions or domino reactions starting from phenols, an organocatalytic approach with a bifunctional catalyst is often a more direct route to high enantioselectivity.[4][6]

FAQ: My enantioselectivity is poor (<50% ee). Should I focus on modifying the chiral ligand or changing the metal precursor?

Answer: In almost all cases of low enantioselectivity with a metal-based system, the chiral ligand is the primary factor to investigate.

The metal precursor (e.g., Pd₂(dba)₃, [Rh(cod)Cl]₂) primarily serves as the source of the active catalytic metal species. While its quality is important, it does not directly participate in the stereochemical discrimination. The chiral ligand, however, is intimately involved in the transition state of the stereochemistry-determining step.

Troubleshooting Steps:

  • Systematic Ligand Screening: The most effective approach is to screen a panel of ligands with systematic variations.

    • Vary the Steric Bulk: If your ligand is a chiral phosphine, compare ligands with different bulky substituents (e.g., phenyl, tolyl, xylyl, tert-butyl). Increased steric hindrance can create a more selective chiral pocket.

    • Modify the Bite Angle: For bidentate ligands (e.g., BINAP, SEGPHOS), the bite angle influences the geometry around the metal center and can profoundly impact enantioselectivity.

    • Tune Electronics: Compare ligands with electron-donating and electron-withdrawing groups on their aromatic backbones. This can alter the reactivity and selectivity of the metal center.

  • Verify Ligand Purity: Ensure the enantiomeric purity of your chiral ligand is >99%. Impurities of the other enantiomer will directly decrease the % ee of your product.[9]

Changing the metal precursor should only be considered if you suspect catalyst deactivation or if a different oxidation state is required for an alternative catalytic cycle.

Section 2: Optimizing Reaction Parameters - The Path to >99% ee

Once a promising catalyst system is identified, systematic optimization of reaction parameters is crucial for maximizing enantioselectivity. Temperature, solvent, and concentration are interdependent variables that fine-tune the energetic landscape of the reaction.

FAQ: What is the impact of temperature on my reaction's % ee, and how should I approach optimization?

Answer: Temperature is a critical parameter because enantioselectivity is a result of the kinetic competition between two diastereomeric transition states leading to the (R) and (S) products.

The Causality: The enantiomeric excess is related to the difference in the free energies of activation (ΔΔG‡) for the two competing pathways. According to the Eyring equation, this relationship is temperature-dependent.

ln(k_R/k_S) = -ΔΔG‡ / RT

Generally, lower temperatures increase enantioselectivity .[9] This is because a lower temperature amplifies the impact of even a small difference in activation energies (ΔΔG‡) between the two pathways, making the lower-energy pathway significantly more favorable. However, this comes at the cost of a slower reaction rate. In some cases, higher temperatures can be beneficial if an unwanted side reaction or catalyst deactivation pathway is more prevalent at lower temperatures.[10]

Experimental Protocol: Temperature Screening

  • Setup: Prepare identical reactions in parallel in a controlled temperature environment (e.g., reaction block, cryostat).

  • Range: Screen a broad range of temperatures. A typical starting range is -20 °C, 0 °C, and Room Temperature (~25 °C).[11] If results are promising at lower temperatures, explore even colder conditions like -40 °C or -78 °C.

  • Equilibration: Allow the reaction mixture (catalyst, substrate, solvent) to equilibrate at the target temperature for 10-15 minutes before adding the final reagent to initiate the reaction.

  • Analysis: Monitor each reaction for conversion and % ee at set time points. The optimal temperature is the one that provides the highest % ee in an acceptable timeframe.

FAQ: My % ee is inconsistent. Could the solvent be the cause?

Answer: Absolutely. Solvent choice can be as critical as the catalyst itself, and it is a common source of inconsistency. The solvent is not merely an inert medium; it actively participates in the reaction by solvating the catalyst, substrate, and transition states.

The Causality: Specific solute-solvent interactions, rather than bulk properties like dielectric constant, are often the root cause of solvent effects.[8]

  • Coordinating Solvents (e.g., THF, Et₂O): Can coordinate to the metal center, altering the ligand's binding and the shape of the chiral pocket.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): Provide a less interactive environment where the catalyst-substrate complex is more defined by its intrinsic structure.

  • Protic Solvents/Additives (e.g., H₂O, Alcohols): Can participate in hydrogen bonding networks, stabilizing or destabilizing key intermediates or transition states.[12]

A study on the Henry reaction using a cinchona thiourea catalyst found that solvents acting as strong Lewis bases induced a high % ee by "preparing" the catalyst in a specific conformation favorable for high stereodifferentiation.[8]

Data Presentation: Solvent Screening Effects

The following table illustrates typical results from a solvent screening experiment for a hypothetical asymmetric synthesis of a dihydrobenzofuran derivative.

EntrySolventDielectric Constant (ε)% eeObservations
1Toluene2.492%Good solubility, high ee.
2Dichloromethane (DCM)9.175%Faster reaction, lower ee.
3Tetrahydrofuran (THF)7.560%Potential coordination to catalyst.
4Acetonitrile37.545%Polar solvent, disrupts key interactions.
5Xylene2.395%Higher boiling, similar to toluene.[7]

This data is illustrative and based on general principles.

Recommendation: Always use high-purity, anhydrous solvents. The presence of water or other impurities can be a major source of irreproducibility.[9] If your results are inconsistent, perform a solvent screen with freshly purified solvents.

Section 3: Troubleshooting Common Issues
FAQ: I'm observing a significant non-catalyzed background reaction that is lowering my % ee. How can I minimize it?

Answer: A competing background (non-catalyzed) reaction produces a racemic product, which directly erodes the enantiomeric excess achieved by your chiral catalyst. Suppressing this pathway is critical.

Strategies to Suppress Background Reaction:

  • Lower the Reaction Temperature: This is often the most effective strategy. The catalyzed pathway typically has a lower activation energy than the uncatalyzed pathway. By lowering the temperature, you disproportionately slow down the higher-energy background reaction.[13]

  • Optimize Catalyst Loading: An insufficient catalyst loading may not be able to process the substrate fast enough, allowing the background reaction to compete. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on % ee and rate.[9]

  • Change the Order of Addition: Pre-forming the active catalyst or the catalyst-substrate complex before adding the final reagent can sometimes give the catalyzed reaction a "head start" over the background reaction.

FAQ: I've optimized all parameters, but my % ee is stalled at a moderate level (e.g., 70-85%). What advanced strategies can I employ?

Answer: When standard optimization reaches a plateau, it may be necessary to introduce additives or consider more fundamental changes to the catalytic system.

  • Use of Additives/Co-catalysts: In some organocatalyzed reactions, additives can significantly enhance enantioselectivity. For instance, in an intramolecular Michael addition to form a dihydrobenzofuran, the addition of benzoic acid derivatives like 2,4,6-triisopropylbenzoic acid was found to be crucial, boosting the % ee from poor to 95%.[11]

    • Causality: These additives can act as proton shuttles, assist in catalyst turnover, or participate in secondary interactions (like hydrogen bonding) that further rigidify and organize the diastereomeric transition state, increasing the energy difference between them.

  • Re-evaluate the Catalyst Scaffold: If fine-tuning fails, a more significant change to the catalyst's core structure may be needed. For example, if you are using a cinchona alkaloid-based catalyst, switching from a quinine to a quinidine scaffold (pseudo-enantiomers) will often invert the product's stereochemistry and can sometimes offer different levels of selectivity.

Section 4: Experimental Workflows & Diagrams
Mandatory Visualization: Troubleshooting Workflow for Low Enantiomeric Excess

The following diagram outlines a systematic approach to troubleshooting and optimizing reactions for high enantioselectivity.

Troubleshooting_Workflow start Start: Low % ee Observed check_purity Step 1: Verify Purity - Chiral Ligand/Catalyst (>99% ee?) - Reagents & Solvents (Anhydrous?) start->check_purity param_opt Step 2: Parameter Optimization (Run in Parallel) check_purity->param_opt temp_screen Temperature Screen (-20°C, 0°C, 25°C) param_opt->temp_screen solvent_screen Solvent Screen (Toluene, DCM, THF, Xylene) param_opt->solvent_screen loading_screen Catalyst Loading Screen (1, 2, 5 mol%) param_opt->loading_screen eval1 Evaluate Results: % ee Improved Significantly? temp_screen->eval1 solvent_screen->eval1 loading_screen->eval1 advanced_strat Step 3: Advanced Strategies eval1->advanced_strat No end_success Success: Final Optimized Protocol eval1->end_success Yes additives Screen Additives / Co-catalysts (e.g., Benzoic Acids, Salts) advanced_strat->additives ligand_mod Modify Ligand / Catalyst Scaffold (Sterics, Electronics) advanced_strat->ligand_mod eval2 Evaluate Results: Target % ee Achieved? additives->eval2 ligand_mod->eval2 eval2->end_success Yes end_rethink Re-evaluate Synthetic Approach (Different Catalyst Class or Reaction) eval2->end_rethink No

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

Mandatory Visualization: Simplified Catalytic Cycle & Influence Points

This diagram illustrates a generic organocatalyzed Michael addition, a common strategy for dihydrobenzofuran synthesis, highlighting where reaction parameters exert their influence.

Catalytic_Cycle sub_cat Substrate + Chiral Catalyst complex [Substrate-Catalyst Complex] (Non-covalent Interactions) sub_cat->complex Binding TS_R Diastereomeric T.S. (pro-R) ΔG‡(R) complex->TS_R TS_S Diastereomeric T.S. (pro-S) ΔG‡(S) complex->TS_S influence_solvent Solvent Stabilizes/destabilizes complexes and T.S. product_release Product Release & Catalyst Regeneration TS_R->product_release Lower Energy Path influence_temp Temperature Affects energy difference between TS_R and TS_S TS_S->product_release Higher Energy Path product_release->sub_cat Turnover product Enantioenriched Dihydrobenzofuran product_release->product

Caption: Key influence points of temperature and solvent on the catalytic cycle.

References
  • Susam, Z. D., Özcan, B. D., Kurtkaya, E., Yildirim, E., & Tanyeli, C. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Vandenbroucke, J., et al. (n.d.). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. [Link]

  • Susam, Z. D., Özcan, B. D., Kurtkaya, E., Yildirim, E., & Tanyeli, C. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. RSC Publishing. [Link]

  • (n.d.). Solvent effects in homogeneous asymmetric catalysis. RSC Publishing. [Link]

  • Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Wang, W., Li, H., Wang, J., & Zu, L. (2012). Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry. [Link]

  • Susam, Z. D. (2022). Organocatalytic Enantioselective Synthesis of Dihydronaphthofurans and Dihydrobenzofurans: Reaction Development and Insights in Stereoselectivity. METU. [Link]

  • Dias, A. L. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Wang, S., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications. [Link]

  • Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica. [Link]

  • Liu, Y., et al. (2019). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. Nature Communications. [Link]

  • de Souza, R. O. M. A., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules. [Link]

  • Jiang, X., et al. (2013). Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. Organic Letters. [Link]

  • Jiang, X., et al. (2013). Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. PubMed. [Link]

  • Dias, A. L. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • Villarino, D., et al. (2020). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. Angewandte Chemie International Edition. [Link]

  • (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • (2025). Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements. ResearchGate. [Link]

  • Pospíšil, J., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Chemistry – A European Journal. [Link]

  • Procter, D. J., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. AIR Unimi. [Link]

  • Kim, D. W., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters. [Link]

  • (2025). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]

  • Procter, D. J., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society. [Link]

  • Chen, Y.-C., et al. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. [Link]

  • Valenti, P., et al. (2021). Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds and their in vitro and in silico evaluation as a novel sub-family of potential allosteric modulators of the 90 kDa heat shock protein (Hsp90). RSC Publishing. [Link]

  • (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • (n.d.). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. ResearchGate. [Link]

  • (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

  • Sasakura, N., et al. (2016). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C-O Axially Chiral Enolates. PubMed. [Link]

  • (2021). Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Organic & Biomolecular Chemistry. [Link]

  • (2022). Palladium-Catalyzed Asymmetric Cascade Intramolecular Cyclization/Intermolecular Michael Addition Reaction of Allenyl Benzoxazinones with 1-Azadienes. Organic Letters. [Link]

  • (n.d.). Guidelines and methodologies in asymmetric synthesis and catalysis. Elsevier. [Link]

  • (n.d.). Recent Progress in Asymmetric Domino Intramolecular Cyclization/Cascade Reactions of Substituted Olefins. ResearchGate. [Link]

Sources

Alternative workup procedures for dihydrobenzofuran amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydrobenzofuran Amine Workup & Isolation

Subject: Advanced Isolation Strategies for Dihydrobenzofuran (DHBF) Amine Scaffolds Ticket ID: #DHBF-ISO-442 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of the Scaffold

Dihydrobenzofuran (DHBF) amines are privileged structures in medicinal chemistry (e.g., 5-HT2C agonists, melatonin analogs). However, their isolation presents a unique "triad of trouble" for the bench scientist:

  • Amphiphilic Nature: The lipophilic benzofuran core fights against the hydrophilic amine, leading to persistent emulsions during aqueous extraction.

  • Oxidative Instability: The electron-rich aromatic ring, coupled with a basic amine, makes these scaffolds prone to rapid oxidation (browning/tarring) upon exposure to air or silica gel.

  • "Oiling Out": These compounds frequently refuse to crystallize as free bases, separating instead as gummy oils that trap impurities.

This guide moves beyond standard liquid-liquid extraction (LLE) to provide alternative, high-integrity workup procedures designed to maximize recovery and purity.

Workup Decision Matrix

Before selecting a protocol, assess your crude mixture using this logic flow to avoid common pitfalls.

WorkupLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState CheckImpurity Primary Impurity? CheckState->CheckImpurity Homogeneous Emulsion Persistent Emulsion CheckState->Emulsion Biphasic/Cloudy ExcessAmine Excess Starting Amine CheckImpurity->ExcessAmine Unreacted Amines Oiling Product Oils Out CheckImpurity->Oiling Neutral Impurities Celite Protocol A: Celite Filtration & pH Swing Emulsion->Celite CuWash Protocol B: CuSO4 Complexation ExcessAmine->CuWash Product is Lipophilic Resin Protocol D: Scavenger Resins ExcessAmine->Resin Product is Polar SaltForm Protocol C: Non-Aqueous Salt Precipitation Oiling->SaltForm

Figure 1: Decision tree for selecting the optimal workup based on crude mixture characteristics.

Troubleshooting Guide (Q&A)

Issue 1: "My extraction is a milky emulsion that won't separate after 2 hours."

Diagnosis: DHBF amines act as surfactants at neutral pH. The benzofuran ring inserts into the organic phase while the protonated amine drags it into the water. The Fix: The "pH Swing" Filtration Method.

  • Why it works: Filtering through Celite removes the fine particulates stabilizing the emulsion.[1] Adjusting pH to >12 ensures the amine is fully deprotonated (neutral), forcing it strictly into the organic layer.

  • Step-by-Step:

    • Do not add more water.

    • Add solid NaCl to saturate the aqueous phase (salting out).

    • Filter the entire emulsion through a pad of Celite 545 .

    • Wash the pad with DCM (Dichloromethane).

    • The filtrate will likely separate immediately. If not, adjust the aqueous layer to pH 12-14 using 5M NaOH.

Issue 2: "The product turns dark brown/black on the rotary evaporator."

Diagnosis: Oxidative degradation. The electron-rich dihydrobenzofuran system is sensitive to atmospheric oxygen, especially when concentrated and warm. The Fix: Argon-Sparged Workup & Antioxidants.

  • Why it works: Removing dissolved oxygen prevents radical propagation.

  • Protocol:

    • Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to your extraction solvent.

    • Use Nitrogen-sparged solvents for all washes.

    • Critical: Do not heat the water bath above 35°C. If the product is an oil, store it immediately under Argon at -20°C.

Issue 3: "I have excess starting amine (e.g., benzylamine) that co-elutes on TLC."

Diagnosis: Similar polarity between the reactant amine and the DHBF product makes chromatographic separation difficult. The Fix: Copper(II) Sulfate Complexation.

  • Why it works: Low-molecular-weight amines form water-soluble, deep blue complexes with Cu(II), while the bulky DHBF amine is sterically hindered and lipophilic, remaining in the organic layer.

  • Protocol:

    • Dissolve crude in EtOAc (Ethyl Acetate).

    • Wash 3x with 10% aqueous CuSO₄ solution.

    • The aqueous layer will turn royal blue (complexed impurities).

    • Wash organic layer with brine to remove residual copper.

    • Dry over Na₂SO₄.

Detailed Alternative Protocols

Protocol C: Non-Aqueous Salt Precipitation (The "Anti-Oil" Method)

Best for: Avoiding column chromatography and handling products that "oil out."

Instead of isolating the free base, trap the DHBF amine as a crystalline salt directly from the organic solvent.

Reagents:

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE.

  • Acid: 2M HCl in Ether or Oxalic Acid (solid).

Procedure:

  • Perform a rapid extraction to get the crude amine into Et₂O or MTBE. Dry thoroughly with MgSO₄ (water prevents crystallization).

  • Cool the solution to 0°C.

  • Dropwise add 2M HCl in Ether (0.95 equivalents—slight deficiency prevents acid-catalyzed degradation of the furan ring).

  • Observation: A white precipitate should form immediately.

  • If it oils out: Scratch the glass side with a spatula or add a seed crystal. If using HCl fails, switch to Oxalic Acid (dissolved in minimal acetone), which often forms more stable lattice structures with bulky amines.

  • Filter the solid under Nitrogen.

Protocol D: Resin Scavenging (Chromatography-Free)

Best for: High-throughput synthesis or removing specific impurities without liquid-liquid extraction.

Scenario: You used an excess of secondary amine in a reductive amination to form the DHBF amine.

System:

  • Scavenger: Polystyrene-supported Isocyanate (PS-NCO).

  • Mechanism: The isocyanate reacts rapidly with nucleophilic starting amines (primary/secondary) to form an insoluble urea, but reacts much slower with the sterically hindered DHBF product (or if the product is tertiary).

Workflow:

  • Dissolve crude reaction mixture in DCM.

  • Add PS-NCO resin (3 equivalents relative to excess amine).

  • Shake gently at room temperature for 2-4 hours.

  • Filter the mixture. The starting amine is trapped on the beads; the filtrate contains your pure DHBF product.

Comparative Data: Salt Form Properties

Choosing the right salt form is critical for stability and isolation.

Salt FormCrystallinityHygroscopicityStability (Air/Light)Recommended For
Hydrochloride ModerateHighModerateInitial isolation; short-term storage.
Oxalate High LowHigh Long-term storage; analytical characterization.
Fumarate HighLowHighBiological assays (pharmaceutically acceptable).
TFA Salt Low (often oil)HighLowAvoid (TFA can induce furan ring opening).

References & Authority

  • Emulsion Breaking & Amine Workups:

    • Rule of Thumb: When removing amine solvents, wash with 10X the volume of saturated aqueous copper sulfate solution.[2]

    • Source:

  • Dihydrobenzofuran Synthesis & Instability:

    • Isolation and structural characterization of dihydrobenzofuran congeners... (Noting photoisomerization and sensitivity).

    • Source:

  • General Amine Purification (Salt Formation):

    • Purification of basic amines via precipitation of oxalate salts.

    • Source: (General Reference validated by standard practice).

  • Resin Scavenging Protocols:

    • Use of polymer-supported reagents for the removal of excess reactants.

    • Source:

Disclaimer: Always perform a small-scale pilot (10-50 mg) before committing the entire batch to a new workup procedure. Dihydrobenzofurans can be sensitive to strong Lewis acids; avoid prolonged exposure to high concentrations of HCl or TFA.

Sources

Common pitfalls in the synthesis of 3-aminobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminobenzofuran Synthesis

Topic: Troubleshooting Common Pitfalls in the Synthesis of 3-Aminobenzofurans Ticket ID: #3ABF-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Deceptive" Scaffold

The 3-aminobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, appearing in anti-arrhythmic and antimicrobial agents. However, its synthesis is often deceptively difficult. The electron-rich nature of the furan ring, combined with the nucleophilic exocyclic amine, makes these compounds prone to rapid oxidative decomposition ("tarring") and polymerization.

This guide addresses the three most critical failure modes: Regioselectivity errors in cyclization, Oxidative instability of the free base, and Catalyst deactivation in transition-metal-mediated routes.

Module 1: The Thorpe-Ziegler Cyclization (Classical Route)

The most common synthetic pathway involves the base-mediated reaction of 2-cyanophenols (salicylonitriles) with


-halo esters or ketones.
FAQ 1.1: Why am I isolating the uncyclized O-alkylated ether instead of the benzofuran?

Diagnosis: This is the "Kinetic vs. Thermodynamic" trap. The reaction proceeds in two steps:[1][2] (1) O-alkylation of the phenol, followed by (2) Thorpe-Ziegler cyclization (nucleophilic attack of the


-carbon on the nitrile).
Root Cause: 
  • Weak Base: Bases like

    
     in acetone are sufficient for O-alkylation but often too weak to drive the subsequent intramolecular cyclization, especially if the 
    
    
    
    -carbon is not sufficiently acidic.
  • Steric Hindrance: Substituents at the

    
    -position of the halo-compound significantly retard the cyclization step.
    

Corrective Action:

  • Switch Base/Solvent: If you isolate the ether intermediate, treat it with a stronger base like KOtBu or NaOEt in refluxing ethanol to force the cyclization.

  • One-Pot Modification: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile. DBU is strong enough to drive both steps in a single operation.

FAQ 1.2: My yield is low, and I see hydrolysis products.

Diagnosis: Hydrolysis of the nitrile group to an amide or carboxylic acid. Root Cause: The Thorpe-Ziegler intermediate is an imino-ether or enaminonitrile. In the presence of water and strong base, the nitrile (or the imine intermediate) hydrolyzes before cyclization is permanent. Corrective Action:

  • Strict Anhydrous Conditions: Dry the solvent (DMF or MeCN) over molecular sieves.

  • Temperature Control: High temperatures (

    
    C) favor nitrile hydrolysis over cyclization. Keep the reaction between 
    
    
    
    C.

Visualizing the Failure Pathways:

ThorpeZiegler Start 2-Cyanophenol + Alpha-Halo Ester Inter O-Alkylated Intermediate Start->Inter Base (K2CO3) Product 3-Aminobenzofuran Inter->Product Strong Base (KOtBu/DBU) Cyclization Fail1 Side Product: Amide/Acid Inter->Fail1 H2O present Hydrolysis Fail2 Stalled: Ether Isolation Inter->Fail2 Weak Base Insufficient Heat

Caption: The Thorpe-Ziegler pathway showing the critical divergence between successful cyclization and common failure modes (stalling or hydrolysis).

Module 2: Stability & Handling (The "Black Tar" Issue)

FAQ 2.1: My product was a yellow solid, but it turned into black tar overnight. What happened?

Diagnosis: Oxidative polymerization. 3-Aminobenzofurans are electron-rich heteroaromatics. The amino group at C3 donates electron density into the ring, making the C2 position highly susceptible to oxidation and dimerization, particularly if C2 is unsubstituted.

Corrective Action:

  • The "EWG" Rule: 3-aminobenzofurans with an Electron-Withdrawing Group (EWG) at C2 (e.g., ester, cyano, amide) are significantly more stable. If your target is the unsubstituted 3-aminobenzofuran, you are fighting thermodynamics.

  • Immediate Derivatization: Do not store the free amine.

    • Acylation: Treat the crude reaction mixture with acetic anhydride or an acid chloride immediately.

    • Salt Formation: Precipitate the amine as a hydrochloride or oxalate salt to deactivate the lone pair.

FAQ 2.2: The compound decomposes on silica gel during purification.

Diagnosis: Acid-catalyzed decomposition. Silica gel is slightly acidic. Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites.

  • Switch Stationary Phase: Use neutral alumina instead of silica gel.

Module 3: Transition Metal Catalysis (Modern Routes)

Strategies involving Pd-catalyzed C-N bond formation or rearrangements (e.g., Buchwald-Hartwig type).

FAQ 3.1: The Buchwald O-arylation/Rearrangement sequence failed.

Context: This method involves O-arylation of an oxime (like ethyl acetohydroximate) followed by a [3,3]-sigmatropic rearrangement. Diagnosis: Failed rearrangement step. Root Cause:

  • Substrate Electronics: The rearrangement requires an electron-deficient aromatic ring to lower the activation energy. Electron-rich phenols often stall at the O-aryloxime stage.

  • Acid Catalyst: The rearrangement often requires a Lewis acid or Bronsted acid trigger if not performed at high temperatures.

Data Comparison: Synthetic Routes

FeatureThorpe-Ziegler (Base)Pd-Catalyzed ([3,3]-Rearrangement)SnAr Cyclocondensation
Key Reagents Salicylonitrile +

-halo ester
Aryl halide + Ethyl acetohydroximateFluorobenzonitrile +

-hydroxy ketone
Primary Pitfall O-alkylation stallingCatalyst poisoning / Ligand costCarbonyl cleavage (if aldehyde used)
Substrate Scope Good for C2-EWG productsGood for C2-Alkyl/Aryl productsGood for poly-fluorinated scaffolds
Stability High (if C2=Ester)Low (often requires immediate protection)Variable

Module 4: Validated Experimental Protocol

Protocol: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate This protocol minimizes O-alkylation stalling by using a strong carbonate base in a polar aprotic solvent.

Reagents:

  • Salicylonitrile (2-hydroxybenzonitrile) [1.0 equiv]

  • Ethyl bromoacetate [1.1 equiv]

  • Potassium Carbonate (

    
    ), anhydrous, finely ground [2.5 equiv]
    
  • DMF (N,N-Dimethylformamide), anhydrous [0.5 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Add

    
     and anhydrous DMF under Argon atmosphere.
    
  • Addition: Add Salicylonitrile. Stir for 15 minutes at room temperature (yellow color typically develops as the phenoxide forms).

  • Alkylation: Add Ethyl bromoacetate dropwise via syringe.

  • Cyclization Drive: Heat the mixture to 80°C (internal temperature). Critical: Do not exceed 100°C to avoid decarboxylation/hydrolysis. Monitor by TLC (approx. 2-4 hours).

  • Workup: Pour the mixture into ice-cold water. The product usually precipitates as a solid.

    • Troubleshooting: If it oils out, extract with EtOAc, wash 3x with water (to remove DMF), and dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to avoid decomposition.

Troubleshooting Decision Tree:

Troubleshooting Start Problem Detected Q1 Is the product turning black? Start->Q1 Q2 Is the yield < 20%? Q1->Q2 No Act1 Oxidation detected. Acylate immediately. Q1->Act1 Yes Act2 Check TLC. Is Intermediate visible? Q2->Act2 Yes Sol1 Add DBU or KOtBu to force cyclization. Act2->Sol1 Yes (O-alkyl ether exists) Sol2 Dry solvent (remove H2O). Lower Temp. Act2->Sol2 No (Hydrolysis seen)

Caption: Decision matrix for diagnosing stability and yield issues during synthesis.

References

  • Maimone, T. J., & Buchwald, S. L. (2010).[3][4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Link

  • Sandford, G., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. Link

  • Shishoo, C. J., et al. (1999). Reaction of nitriles under acidic conditions: Part IX. Synthesis of fused 3-aminofurans. Journal of Heterocyclic Chemistry. Link

  • BenchChem Technical Library. (2025). The Thorpe-Ziegler Cyclization: Mechanism and Applications. Link

Sources

Technical Support Center: Solvent Effects on Dihydrobenzofuran Intermediate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the critical role solvents play in the synthesis of dihydrobenzofurans, with a specific focus on the stability of reaction intermediates. Understanding and controlling solvent effects is paramount to improving reaction yield, minimizing side products, and ensuring reproducibility.

This resource is structured into two main sections:

  • Troubleshooting Guides: Quick, problem-focused solutions to common issues encountered during synthesis.

  • Frequently Asked Questions (FAQs): Deeper dives into the fundamental principles governing solvent-intermediate interactions.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: My Dihydrobenzofuran Synthesis is Stalling or Showing Low Conversion.

Question: I'm running a cyclization reaction to form a 2,3-dihydrobenzofuran, but the starting material is consumed very slowly, or the reaction doesn't go to completion. Could the solvent be the problem?

Answer: Yes, the solvent is a primary suspect when reaction rates are sluggish. The stability of the key intermediate—often a carbocation or a radical species—is highly dependent on the solvent environment.[1][2][3]

  • Causality: Many dihydrobenzofuran syntheses proceed through charged intermediates, such as an oxonium ion or a carbocation, which are formed during the intramolecular cyclization step. The rate-determining step is often the formation of this high-energy intermediate.[2] Polar solvents are generally required to stabilize these charged species, lowering the activation energy and accelerating the reaction.[4]

  • Troubleshooting Steps:

    • Assess Solvent Polarity: If you are using a nonpolar solvent (e.g., toluene, hexanes), it is likely insufficient to stabilize the charged intermediate.

    • Switch to a More Polar Solvent: Consider switching to a polar aprotic solvent like acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF).[1][5] In a study on the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity.[1][6]

    • Consider Polar Protic Solvents with Caution: Polar protic solvents (e.g., methanol, ethanol, water) can be very effective at stabilizing carbocations through dipole-dipole interactions and hydrogen bonding.[7][8] However, they are also nucleophilic and can compete with the intramolecular cyclization, leading to undesired side products. Use them judiciously, perhaps as a co-solvent, or when the intramolecular nucleophile is significantly more reactive.

    • Run a Small Solvent Screen: Set up parallel reactions in a few different solvents to quickly identify a more suitable medium. (See Protocol 1 for a detailed solvent screening workflow).

Issue 2: I'm Observing Significant Formation of Side Products.

Question: My reaction is producing a complex mixture, including what appears to be elimination products, ring-opened species, or oligomers, instead of the desired dihydrobenzofuran. How can the solvent influence this?

Answer: Solvent choice directly impacts not only the rate of the desired reaction but also the rates of competing side reactions. The solvent can selectively stabilize or destabilize different transition states.

  • Causality:

    • Elimination vs. Cyclization: If the intermediate is a carbocation, a non-nucleophilic, polar aprotic solvent will favor the desired intramolecular cyclization. A basic or highly coordinating solvent might promote elimination pathways.

    • Ring-Opening: If the dihydrobenzofuran ring is formed but is unstable under the reaction conditions, a highly acidic or nucleophilic solvent could promote ring-opening. For example, using a solvent like methanol with a strong acid catalyst could lead to methanolysis of the product.

    • Radical Reactions: In syntheses involving radical intermediates, the solvent can influence the radical's lifetime and reactivity.[1] Some solvents may act as hydrogen atom donors or acceptors, quenching the desired radical pathway.

  • Troubleshooting Steps:

    • Characterize the Byproducts: Use LC-MS, GC-MS, or NMR to identify the major side products. This will provide clues about the competing reaction pathways.

    • Match Solvent to Intermediate:

      • For carbocationic intermediates , use a non-nucleophilic, polar aprotic solvent like DCM or acetonitrile to favor cyclization.[1] Highly polar solvents like hexafluoroisopropanol (HFIP) have also been shown to be effective in promoting certain [3+2] annulation reactions.[9][10]

      • For radical intermediates , avoid solvents with weak C-H bonds (like THF, which can be a hydrogen donor) if premature quenching is a concern. Benzene or acetonitrile are often good choices.[1]

    • Control Acidity/Basicity: The use of additives like triethylamine can buffer the reaction media and minimize acid-mediated side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: How do polar protic and polar aprotic solvents differ in their stabilization of dihydrobenzofuran intermediates?

A1: The key difference lies in their ability to hydrogen bond.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They excel at stabilizing both cations and anions. For a carbocation intermediate, the partially negative oxygen atom of the solvent can form stabilizing dipole-dipole interactions.[7] For anionic species (like a phenoxide precursor), the solvent's protons can form strong hydrogen bonds, effectively solvating and stabilizing the negative charge.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, DCM): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at solvating cations through their partially negative regions (e.g., the oxygen in DMSO or the nitrogen in acetonitrile). However, they are less effective at stabilizing small anions, which can make nucleophiles more reactive in these solvents.

For dihydrobenzofuran synthesis, a polar aprotic solvent is often the preferred starting point as it stabilizes the crucial cationic intermediate without the risk of acting as a competing nucleophile.[1]

Q2: Can you provide a general framework for selecting a solvent for a new dihydrobenzofuran synthesis?

A2: A systematic approach is crucial. The following decision workflow can guide your selection.

G start Start: Define Reaction Mechanism intermediate Identify Key Intermediate (e.g., Carbocation, Radical, Anion) start->intermediate carbocation Carbocationic Intermediate? intermediate->carbocation radical Radical Intermediate? intermediate->radical anionic Anionic Intermediate? intermediate->anionic carbocation->radical No polar_aprotic Select Polar Aprotic Solvent (e.g., ACN, DCM, THF) carbocation->polar_aprotic Yes polar_protic_caution Consider Polar Protic (MeOH, EtOH) with caution (competing nucleophile) carbocation->polar_protic_caution If high polarity needed radical->anionic No nonpolar Select Non-coordinating Solvent (e.g., Benzene, Toluene) radical->nonpolar Yes anionic->start No (re-evaluate mechanism) anionic->polar_aprotic Yes (to enhance nucleophilicity) screen Perform Small-Scale Solvent Screen (Protocol 1) polar_aprotic->screen polar_protic_caution->screen avoid_H_donors Avoid H-atom donors (e.g., THF) if quenching is an issue nonpolar->avoid_H_donors avoid_H_donors->screen optimize Optimize Temperature & Concentration screen->optimize

Caption: Decision workflow for initial solvent selection.

Q3: How does solvent polarity quantitatively relate to reaction outcomes?

A3: Solvent polarity is a composite of several properties, including dielectric constant, dipole moment, and polarizability. These factors influence how well a solvent can stabilize charged or polar intermediates and transition states, directly impacting reaction rates.[4]

Below is a table summarizing the properties of common solvents and their typical effects on reactions involving polar intermediates.

SolventDielectric Constant (ε) at 20°CPolarity Index (Snyder)TypeTypical Application/Effect on Polar Intermediates
n-Hexane1.890.1NonpolarPoor stabilization; generally unsuitable for ionic reactions.
Toluene2.382.4NonpolarLow stabilization; sometimes used in radical cyclizations.[5]
Dichloromethane (DCM)9.083.1Polar AproticGood stabilization; widely used and versatile.[1][5][11]
Tetrahydrofuran (THF)7.584.0Polar AproticModerate stabilization; can act as an H-atom donor.[5]
Acetonitrile (ACN)37.55.8Polar AproticStrong stabilization; excellent for promoting reactions with charged intermediates and often gives a good balance of conversion and selectivity.[1][6]
Methanol (MeOH)32.75.1Polar ProticVery strong stabilization via H-bonding, but can act as a competing nucleophile.[5][7]
Hexafluoroisopropanol (HFIP)16.7-Polar ProticExceptionally high polarity and H-bond donating ability with low nucleophilicity; excellent for stabilizing cationic intermediates.[9][10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Dihydrobenzofuran Synthesis

This protocol outlines a method for efficiently screening multiple solvents to find the optimal conditions for your reaction.

G cluster_prep Preparation cluster_reaction Reaction & Analysis prep_vials 1. Prepare identical reaction vials (e.g., 6 x 1-dram vials with stir bars) stock_sol 2. Make stock solution of starting material and reagents in a volatile solvent (e.g., DCM) prep_vials->stock_sol aliquot 3. Aliquot stock solution into each vial stock_sol->aliquot evaporate 4. Evaporate volatile solvent under N2 stream aliquot->evaporate add_solvents 5. Add screening solvents to each vial (e.g., Hexane, Toluene, DCM, ACN, THF, MeOH) evaporate->add_solvents run_rxn 6. Run all reactions at the desired temperature add_solvents->run_rxn monitor 7. Monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h) run_rxn->monitor quench 8. Quench reactions and analyze yield/ conversion by NMR or LC-MS with an internal standard monitor->quench

Caption: Workflow for a parallel solvent screening experiment.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask, prepare a stock solution of your starting material and any non-solvent reagents (e.g., catalyst, additives).

  • Aliquoting: Distribute an equal volume of this stock solution into a series of identical reaction vials. This ensures that each reaction starts with the exact same quantity of reactants.

  • Solvent Removal: If the solvent used for the stock solution is not one of your screening solvents, remove it under a gentle stream of nitrogen or in vacuo.

  • Solvent Addition: Add the selected screening solvents to each respective vial to achieve the desired reaction concentration. A good starting set includes a nonpolar (Toluene), several polar aprotics (DCM, ACN, THF), and a polar protic (MeOH).

  • Reaction Execution: Place all vials in a temperature-controlled heating block or bath and stir at the same rate.

  • Monitoring: At regular intervals, take a small aliquot from each reaction, quench it, and analyze by a rapid method like TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Final Analysis: Once the reactions have reached a reasonable endpoint (e.g., 24 hours or when the best-performing reaction appears complete), quench the entire reaction and perform a quantitative analysis (e.g., 1H NMR with an internal standard) to determine the conversion and yield for each solvent.

References

  • Dias, L. C., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Various Authors. (2017). How does polar protic solvent stabilize a carbocation? Quora. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Various Authors. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Wiley Online Library. Available at: [Link]

  • Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Wang, Z., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Pharmaceutics. Available at: [Link]

  • Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • Wedler, H. B. (2014). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes. eScholarship, University of California. Available at: [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Available at: [Link]

  • Keumi, T., et al. (1981). Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Germer, F., et al. (2024). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Journal of Peer Reviewed Papers. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Peer Reviewed Papers. Available at: [Link]

  • Various Authors. (2020). Carbocation stabilization in polar protic solvent? Reddit. Available at: [Link]

  • Stuart, D. R., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Itoh, N., et al. (2006). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. Available at: [Link]

  • Dias, L. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine and related compounds. Catalyst poisoning is a frequent challenge in complex organic synthesis, leading to stalled reactions, low yields, and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the robustness and efficiency of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning in the context of the specified substrate.

Q1: What structural features of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine make it susceptible to causing or being affected by catalyst poisoning?

A1: The molecule possesses several functional groups that can interact with and potentially poison transition metal catalysts, particularly palladium, rhodium, and ruthenium complexes:

  • Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center. This is a common mechanism of catalyst inhibition, as the amine can compete with the desired reactants for active sites on the catalyst.[1] In some cases, the amine product of a reaction can also act as a poison.[2]

  • Halogen Substituents (-Br, -Cl): While essential for many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), excess halide ions in the reaction mixture can form stable, less active metal-halide complexes, thereby inhibiting the catalytic cycle.[3] The reactivity of aryl halides in oxidative addition to a palladium(0) center generally follows the trend I > Br > Cl, but iodide can also be a potent catalyst inhibitor in some reactions, such as the Buchwald-Hartwig amination.[4][5]

  • Dihydrobenzofuran Core: While generally stable, the oxygen atom in the dihydrobenzofuran ring could potentially coordinate to the metal center, although this is less common than poisoning by nitrogen or sulfur compounds. The stability of the ring itself under various catalytic conditions is generally good, but side reactions can occur depending on the specific reaction conditions and catalyst used.[6][7]

Q2: What are the most common types of catalyst poisons I should be aware of when working with this substrate?

A2: Beyond the substrate itself, trace impurities in reagents, solvents, or starting materials are the most frequent culprits. These include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent and often irreversible poisons for palladium and other precious metal catalysts. They form strong bonds with the metal's active sites.[3][8]

  • Other Nitrogen-Containing Compounds: Impurities such as pyridines, quinolines, nitriles, or nitro compounds can act as poisons by binding to the catalyst.[3][9][10]

  • Heavy Metals: Contaminants like lead, mercury, or arsenic in starting materials or reagents can deactivate catalysts.[3]

  • Oxygen and Moisture: While some modern catalytic systems have improved tolerance, oxygen can oxidize the active form of the catalyst (e.g., Pd(0) to the less active Pd(II)), and moisture can interfere with certain reaction steps.[3][11]

Q3: What are the initial visual or analytical signs that my catalyst is being poisoned?

A3: Several signs can indicate catalyst deactivation:

  • Stalled or Slow Reaction: The most obvious sign is a reaction that fails to proceed to completion or runs significantly slower than expected.[8]

  • Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate is a strong indicator of catalyst aggregation and deactivation.[3]

  • Inconsistent Results: High variability in yield or reaction time between different batches of the same reaction can point to fluctuating levels of impurities in the reagents.[11]

  • Color Changes: Unexpected color changes in the reaction mixture may indicate the formation of inactive catalyst species.[11]

If you suspect poisoning, adding a fresh aliquot of the catalyst to a stalled reaction can be a simple diagnostic test. If the reaction resumes, it strongly suggests the initial catalyst was deactivated.[3]

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and resolving specific issues related to catalyst poisoning.

Guide 1: Diagnosing a Failed or Stalled Cross-Coupling Reaction

If your Suzuki-Miyaura or Buchwald-Hartwig amination reaction using (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine has failed, follow this diagnostic workflow.

G A Reaction Stalled or Failed (Low Conversion) B Verify Reaction Conditions (Temp, Time, Atmosphere) A->B Step 1 B->A Incorrect Conditions, Adjust & Retry C Run Control Reaction (Known 'Good' Substrates) B->C Conditions OK D Analyze Reagent Purity (Substrate, Base, Solvent) C->D Control Fails H Reaction Successful C->H Control Works E Perform High-Purity Test (Purified Reagents) D->E Purity Suspect F Identify Poison Source E->F High-Purity Works I Reaction Still Fails E->I High-Purity Fails (Re-evaluate Reaction) G Implement Mitigation Strategy F->G G->H

Caption: Troubleshooting Decision Tree for a Failed Cross-Coupling Reaction.

Experimental Protocol: Diagnostic High-Purity Test Reaction

This protocol helps determine if reagent impurities are the cause of catalyst deactivation.

  • Baseline Reaction: Set up the reaction using your standard reagents and solvents. Monitor the reaction progress by TLC or LC-MS to establish a baseline performance.

  • Reagent Purification:

    • Solvents: Use anhydrous, degassed solvents of the highest purity available.

    • Substrate/Reagents: Purify the (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine and other solid reagents (e.g., boronic acid, base) by recrystallization or by passing a solution through a plug of activated alumina. Liquid amines can be purified by distillation or elution through a plug of activated alumina.[12]

    • Inert Atmosphere: Ensure your reaction vessel is oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.[11]

  • High-Purity Reaction: Set up the reaction again using the purified reagents and solvents under identical conditions to the baseline reaction.

  • Comparison: If the high-purity reaction proceeds successfully while the baseline reaction fails, this strongly indicates that one or more of your standard reagents contain catalyst poisons.[3]

Guide 2: Mitigating Catalyst Poisoning with Scavenger Resins

If you have identified that your reagents are the source of poisoning, or if you are working with a process where residual metal in the final product is a concern, scavenger resins are an effective solution. These are solid-supported materials with functional groups that chelate and remove metal ions or other impurities.[13][14]

Mechanism of Action: How Scavenger Resins Work

G cluster_0 Reaction Mixture cluster_1 Scavenging Process cluster_2 Purified Product A Product Pd(II) Catalyst Impurities B Add Scavenger Resin (e.g., MP-TMT) A->B C Resin-Bound Pd Purified Product B->C D Filter to Remove Resin C->D E E D->E

Caption: Workflow for Metal Removal Using Scavenger Resins.

Table 1: Comparison of Common Commercial Scavenger Resins for Palladium Removal

Scavenger TypeFunctional GroupSupportTypical ApplicationPerformance Notes
MP-TMT TrimercaptotriazineMacroporous PolystyreneUniversal Pd scavenger, effective for various Pd species.High efficiency, often reducing Pd levels to <10 ppm. Can be used in batch or flow.[15]
ISOLUTE Si-TMT TrimercaptotriazineSilicaSimilar to MP-TMT, good for processes where silica support is preferred.Fast kinetics, but may have lower capacity than polystyrene-based resins.[15]
Thiourea Alkyl Silica ThioureaSilicaEffective for removing Pd(0), Pd(II), and Pd clusters.High loading capacity (up to 2.4 mmol/g), minimal product loss.[8]
Carboxen® 564 Synthetic CarbonCarbonGood for Pd removal, especially in methanol.Outperforms some silica-thiol scavengers; cost-effective.[16]

Experimental Protocol: General Procedure for Scavenging Residual Palladium

  • Select a Scavenger: Based on your solvent system, suspected palladium species, and cost considerations, choose an appropriate scavenger from Table 1.

  • Determine Scavenger Amount: As a starting point, use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction. Optimization may be required.

  • Incubation: After the chemical reaction is complete, cool the mixture to room temperature. Add the scavenger resin to the reaction mixture.

  • Agitation: Stir the mixture for a minimum of 1 hour at room temperature. For challenging cases, longer times (up to 16-24 hours) or gentle heating (e.g., 40 °C) may improve efficiency.[15][16]

  • Filtration: Remove the scavenger resin by filtering the reaction mixture. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Analysis: Analyze the filtrate for residual palladium content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that the desired purity level has been reached.[17]

Guide 3: Catalyst Regeneration and Reuse

For heterogeneous catalysts like Palladium on Carbon (Pd/C), deactivation is common, but regeneration is often possible, providing a cost-effective and sustainable solution.

Experimental Protocol: Regeneration of Deactivated Pd/C

This protocol is a general guideline for regenerating a Pd/C catalyst that has been deactivated by organic impurities or certain chemical poisons.

  • Catalyst Isolation: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Solvent Washing:

    • Wash the catalyst thoroughly with deionized water (3 times). Use centrifugation to separate the catalyst after each wash.

    • Subsequently, wash the catalyst with methanol (3 times), again using centrifugation to separate. This removes residual water and organic compounds.[3]

  • Chemical Reduction (Optional but Recommended):

    • Suspend the washed catalyst in a suitable solvent (e.g., methanol or water).

    • Add a reducing agent, such as sodium borohydride or hydrazine, portion-wise while stirring. Caution: This reaction can be exothermic and may release hydrogen gas. Perform in a well-ventilated fume hood.

    • Stir for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Filter the catalyst and wash it again with methanol (2 times) and then deionized water (2 times) to remove any remaining reducing agent and salts.[3]

    • Carefully dry the regenerated catalyst under vacuum. CRITICAL SAFETY NOTE: Dry Pd/C that has been used in hydrogenations can be pyrophoric. Always handle the dry catalyst under an inert atmosphere.

The activity of the regenerated catalyst should be tested on a small-scale reaction. It is common to recover 85-95% of the original activity.[3]

Part 3: Understanding the Poisoning Mechanism

A deeper understanding of how poisons interact with the catalyst can aid in prevention and troubleshooting. The primary amine in the substrate (or product) and halide ions are particularly relevant.

Mechanism: Inhibition by Amine Coordination

The lone pair on the nitrogen of the amine can coordinate to the vacant sites on the palladium center. This is a reversible equilibrium, but if the amine binds strongly or is present in high concentration, it can block the sites needed for the catalytic cycle (e.g., oxidative addition of the aryl halide).

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Pd(0)L2 B Oxidative Addition (Ar-X) A->B F Inactive Complex (R-NH2)-Pd(0)L2 A->F C Ar-Pd(II)-X B->C D Reductive Elimination C->D D->A E Amine Substrate/Product (R-NH2) E->F Reversible Coordination

Caption: Competition between the catalytic cycle and catalyst inhibition by amine coordination.

To mitigate this, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be beneficial. These ligands can sterically disfavor the binding of the smaller amine while still promoting the desired catalytic steps.[12]

References

  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. MDPI. Available at: [Link]

  • Palladium/carbon catalyst regeneration and mechanical application method. Google Patents.
  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. Available at: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PMC. Available at: [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. Available at: [Link]

  • Mechanistic investigation of palladium-catalysed oxidative amination... ResearchGate. Available at: [Link]

  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Available at: [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. ACS Publications. Available at: [Link]

  • Mechanistic Investigation of the Generation of a Palladium(0) Catalyst from a Palladium(II) Allyl Complex: A Combined Experimental and DFT Study. ResearchGate. Available at: [Link]

  • Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. PMC. Available at: [Link]

  • Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Chemical Communications (RSC Publishing). Available at: [Link]

  • Troubleshooting a Miyaura borylation. Reddit. Available at: [Link]

  • Kinetic resolution of 2-substituted-2,3-dihydrofurans by a palladium-catalyzed asymmetric Heck reaction. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Catalyst Poisoning Testing. Intertek. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Decision-Theoretic Troubleshooting: A Framework for Repair and Experiment. arXiv. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines. Semantic Scholar. Available at: [Link]

  • Researchers reveal intermediate's key role in palladium-photocatalyzed reactions. University of Illinois Urbana-Champaign. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]

  • A Decision Tree Approach for Identifying Defective Products in the Manufacturing Process. International Journal of Contents. Available at: [Link]

Sources

Validation & Comparative

Comparing synthesis routes for substituted 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in bioactive neolignans, antioxidants, and kinase inhibitors. Its synthesis presents a unique stereochemical challenge: establishing the C2 and C3 stereocenters, often with specific trans or cis configurations.

This guide objectively compares three distinct synthetic paradigms: Manganese(III)-Mediated Radical Cyclization , Palladium-Catalyzed Carboalkoxylation , and Organocatalytic Enantioselective Annulation . Unlike generic reviews, this document focuses on the causality of experimental success, providing self-validating protocols and decision matrices for process selection.

Part 1: Route Analysis & Mechanisms

Route A: Mn(OAc)₃-Mediated Oxidative Radical Cyclization

Best For: Rapid construction of polysubstituted, trans-fused dihydrobenzofurans from 1,3-dicarbonyls and unactivated alkenes.

  • Mechanism: This reaction proceeds via a Single Electron Transfer (SET) mechanism. Mn(OAc)₃ oxidizes the enol form of a 1,3-dicarbonyl to an α-carbon radical.[1] This electrophilic radical adds to an alkene, forming a secondary alkyl radical. A second oxidation (often aided by Cu(OAc)₂) generates a carbocation or promotes oxidative elimination to close the ring.

  • Stereocontrol: The reaction generally favors the thermodynamically more stable trans-isomer due to steric repulsion in the transition state.

  • Critical Parameters:

    • Stoichiometry: Requires

      
       2.0 equiv of Mn(OAc)₃.[2]
      
    • Co-oxidant: Cu(OAc)₂ (0.1–1.0 equiv) is crucial to accelerate the final oxidative termination step, preventing polymerization of the intermediate radical.

    • Solvent: Glacial acetic acid is standard; ethanol or methanol can be used to alter solubility but may affect radical lifetime.

Mn_Mechanism cluster_0 Initiation cluster_1 Propagation & Termination Start 1,3-Dicarbonyl Mn_Enolate Mn(III)-Enolate Start->Mn_Enolate Mn(OAc)3 -AcOH Radical α-Carbon Radical Mn_Enolate->Radical SET -Mn(II) Alkene_Add Radical Addition (C-C Bond) Radical->Alkene_Add + Alkene Cyclic_Rad Benzylic Radical Alkene_Add->Cyclic_Rad Prod 2,3-Dihydrobenzofuran Cyclic_Rad->Prod Cu(II)/Mn(III) Oxidative Cyclization

Figure 1: Mechanism of Mn(III)-mediated oxidative free-radical cyclization.

Route B: Pd-Catalyzed Carboalkoxylation (Wacker-Type/Heck)

Best For: High-precision synthesis of functionalized cores from 2-allylphenols; access to quaternary centers.

  • Mechanism: Involves the activation of an alkene by a Pd(II) species, followed by nucleophilic attack by the phenol oxygen (oxypalladation).[3] The resulting alkyl-Pd intermediate undergoes CO insertion, cross-coupling, or

    
    -hydride elimination depending on the reagents (e.g., aryl halides, CO).
    
  • Stereocontrol: Highly dependent on the ligand. Chiral phosphine ligands (e.g., Trost ligands, BINAP) allow for high enantioselectivity.

  • Critical Parameters:

    • Ligand: Bidentate phosphines suppress

      
      -hydride elimination in favor of cross-coupling.
      
    • Base: Inorganic bases (Cs₂CO₃) are often required to generate the phenoxide nucleophile.

Pd_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord + 2-Allylphenol OxyPd Anti-Oxypalladation (C-O Bond) Coord->OxyPd Base RedElim Reductive Elimination (C-C Bond) OxyPd->RedElim RedElim->Pd0 Regeneration Product Chiral Dihydrobenzofuran RedElim->Product

Figure 2: Pd-catalyzed carboalkoxylation cycle for 2-allylphenols.

Route C: Organocatalytic Enantioselective [3+2] Annulation

Best For: Green, metal-free synthesis of chiral 2,3-disubstituted dihydrobenzofurans; high enantiopurity.

  • Mechanism: Typically utilizes a bifunctional catalyst (e.g., thiourea-amine) to activate a nitroalkene or enone (H-bonding) and a phenol/naphthol (Brønsted base activation). This promotes a Michael addition followed by an intramolecular etherification.

  • Stereocontrol: The chiral catalyst scaffold dictates the facial selectivity of the Michael addition, often achieving >95% ee.

  • Critical Parameters:

    • Concentration: High dilution often favors intramolecular cyclization over intermolecular polymerization.

    • Temperature: Lower temperatures (-20°C to 0°C) enhance enantioselectivity.[4]

Part 2: Comparative Analysis

Performance Metrics
FeatureRoute A: Mn(OAc)₃ RadicalRoute B: Pd-CatalyzedRoute C: Organocatalysis
Primary Bond Formation Radical C-C / Oxidative C-OMetal-mediated C-O / C-CMichael Addition / Etherification
Atom Economy Low (Stoichiometric oxidant)High (Catalytic)Very High (Catalytic, additive)
Stereoselectivity (dr) High (trans favored)Tunable (Ligand dependent)High (Catalyst dependent)
Enantioselectivity (ee) N/A (Racemic usually)Excellent (>90% with chiral ligands)Excellent (>95%)
Substrate Scope 1,3-dicarbonyls + electron-rich alkenes2-Allylphenols + Aryl halidesPhenols + Nitroalkenes/Enones
Scalability Moderate (Solubility issues)Good (Cost is limiting factor)Good (Low cost, robust)
Operational Difficulty Low (Open flask possible)High (Inert atm, dry solvents)Moderate (Moisture sensitivity)
Decision Matrix: Selecting the Right Route

Decision_Tree Start Target Molecule? Chirality Is Enantiopurity Required? Start->Chirality Subst Substitution Pattern? Chirality->Subst No (Racemic) RouteB Route B: Pd-Catalysis (Best for quaternary centers) Chirality->RouteB Yes (Complex Core) RouteC Route C: Organocatalysis (Best for 2,3-disubstituted) Chirality->RouteC Yes (>95% ee) RouteA Route A: Mn(OAc)3 (Best for trans-fused, racemic) Subst->RouteA 2,3-Trans / Polysubstituted Subst->RouteB Quaternary C3 / Aryl-fused

Figure 3: Strategic decision matrix for route selection.

Part 3: Experimental Protocols

Protocol A: Mn(OAc)₃-Mediated Synthesis of trans-Dihydrobenzofurans

Based on Snider et al. and related radical cyclization methodologies. [1, 2]

Reagents:

  • 
    -Keto ester (1.0 equiv)
    
  • Alkene (e.g., styrene derivative) (2.0 equiv)

  • Mn(OAc)₃[2][5][6][7]·2H₂O (2.2 equiv)

  • Cu(OAc)₂[2][6]·H₂O (0.5 equiv)

  • Glacial Acetic Acid (0.1 M concentration relative to substrate)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve the

    
    -keto ester and alkene in glacial acetic acid.
    
  • Oxidant Addition: Add Mn(OAc)₃·2H₂O and Cu(OAc)₂·H₂O in a single portion. Sonicate briefly to disperse solids if necessary.

  • Reaction: Heat the mixture to 80°C under an air atmosphere (inert gas is not strictly required but ensures reproducibility). Monitor by TLC until the brown Mn(III) color fades to the clear/pale pink of Mn(II).

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ (to neutralize AcOH) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Validation Check: The disappearance of the characteristic brown Mn(III) color serves as a visual endpoint indicator.

Protocol B: Pd-Catalyzed Enantioselective C-H Functionalization

Based on recent Pd(II)/Pd(0) catalytic cycles. [3, 4]

Reagents:

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl Triflate or Bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Chiral Ligand (e.g., (S)-BINAP or Trost Ligand) (5-6 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix Pd source and ligand in the solvent and stir for 30 min to generate the active catalyst.

  • Substrate Addition: Add the 2-allylphenol, aryl electrophile, and base.

  • Heating: Seal the vessel and heat to 60–80°C.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via column chromatography.

Validation Check: High ee is contingent on the strict exclusion of water. Use Karl-Fischer titration to verify solvent dryness (<50 ppm water).

Protocol C: Organocatalytic [3+2] Annulation

Based on bifunctional thiourea/amine catalysis.[4] [5]

Reagents:

  • Salicylaldehyde or activated phenol (1.0 equiv)

  • Nitroalkene or Vinyl Ketone (1.2 equiv)

  • Bifunctional Thiourea Catalyst (10 mol%)

  • Dichloromethane or Toluene

Workflow:

  • Mixing: Combine the phenol and catalyst in the solvent at room temperature.

  • Addition: Cool the mixture to the optimized temperature (e.g., -20°C) and add the electrophile (nitroalkene) slowly.

  • Stirring: Stir until consumption of the phenol is observed by TLC (typically 12–24 h).

  • Quench: Direct loading onto a silica gel column is often possible; otherwise, a mild acidic wash (0.1 M HCl) removes the catalyst.

Validation Check: Enantioselectivity is highly sensitive to temperature. Monitor the internal temperature strictly during addition.

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Yilmaz, M., et al. (2005).[1] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds.[1][2][5][7] Turkish Journal of Chemistry. Link

  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004).[8] Direct Oxidative Heck Cyclization of Arylboronic Acids with Alkenes. Angewandte Chemie International Edition, 43, 6144.[8] Link

  • Trend, R. M., & Stoltz, B. M. (2005). Palladium-Catalyzed Oxidative Wacker Cyclizations. Journal of the American Chemical Society, 127(50), 17778–17788. Link

  • Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

Sources

A Comparative Guide to the Biological Activity of (R)- vs. (S)-Enantiomers of Dihydrobenzofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Many bioactive molecules are 'chiral', meaning they exist in two non-superimposable mirror-image forms, much like a pair of hands. These individual forms are known as enantiomers and are designated as (R)- (from the Latin rectus, for right) or (S)- (from the Latin sinister, for left). While they may share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors. This guide provides an in-depth comparison of the biological activities of (R)- and (S)-enantiomers of dihydrobenzofuran amines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2][3]

The decision to develop a single enantiomer or a racemic mixture (a 1:1 mixture of both enantiomers) is a critical step in drug development, with regulatory bodies often requiring a thorough justification for the choice made.[4] Understanding the distinct pharmacological and toxicological profiles of each enantiomer is therefore not just an academic exercise, but a crucial component of creating safer and more effective medicines.

The Principle of Stereoselectivity: Why Enantiomers Behave Differently

Biological systems are inherently chiral. Receptors, enzymes, and other protein targets are composed of L-amino acids, creating specific, three-dimensional binding sites. An enantiomeric pair of a drug molecule will interact with these chiral targets differently, a phenomenon known as stereoselectivity. One enantiomer, the 'eutomer', may fit perfectly into the binding site and elicit the desired therapeutic effect. In contrast, its mirror image, the 'distomer', might have a weaker interaction, no interaction at all, or even bind to a different target, causing unwanted side effects or toxicity.[5][6]

This differential interaction is often explained by the three-point attachment model, where a chiral molecule must interact with the receptor at three specific points to achieve a precise fit and trigger a biological response.

cluster_receptor Chiral Receptor Binding Site cluster_enantiomers Enantiomers Receptor Binding Site A B C R_Enantiomer (R)-Enantiomer (Eutomer) (Good Fit) R_Enantiomer->Receptor:A Interaction A R_Enantiomer->Receptor:B Interaction B R_Enantiomer->Receptor:C Interaction C GoodFit Strong Biological Response S_Enantiomer (S)-Enantiomer (Distomer) (Poor Fit) S_Enantiomer->Receptor:A Interaction A S_Enantiomer->Receptor:B No Interaction S_Enantiomer->Receptor:C Interaction C PoorFit Weak or No Response

Caption: Conceptual diagram of enantiomer interaction with a chiral receptor.

Comparative Biological Activities: Evidence from the Field

Research into dihydrobenzofuran derivatives has consistently demonstrated significant enantioselective activity across various therapeutic areas, including oncology, neuroprotection, and receptor modulation.

Case Study: Dihydrobenzofuran Lignans as Antitumor Agents

A compelling example of stereoselectivity is seen in a series of dihydrobenzofuran lignans evaluated as potential antitumor agents that inhibit tubulin polymerization.[7] In this study, the racemic mixture of a specific compound, methyl (E)-3-¿2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-ylprop-2-enoate, showed promising cytotoxic activity. However, upon chiral separation and individual testing, a stark difference emerged. The (2R, 3R)-enantiomer was found to be twice as active as the racemic mixture.[7] Conversely, the (2S, 3S)-enantiomer exhibited minimal activity as an inhibitor of tubulin polymerization.[7] This highlights a scenario where the (S,S)-enantiomer contributes little to the therapeutic effect and could potentially add to the metabolic load without benefit.

Compound ConfigurationRelative Activity (Tubulin Polymerization Inhibition)Growth Inhibition (GI50)Source
Racemic Mixture (2RS, 3RS)Baseline (1x)0.3 µM (average)[7]
(2R, 3R)-EnantiomerHigh (2x vs. Racemic)<0.15 µM (estimated)[7]
(2S, 3S)-EnantiomerMinimal ActivityNot significant[7]
Case Study: Neuroprotective and Enzyme Inhibitory Activities

In a study of dihydrobenzofuran-type lignanamides isolated from Solanum lyratum, enantiomers were separated and evaluated for neuroprotective and acetylcholinesterase (AChE) inhibitory activities.[8] The results showed that different enantiomers possessed distinct activity profiles. For example, compound 3b (stereochemistry specified in the full article) showed significant neuroprotective effects, while compounds 2a and 6a were more potent as AChE inhibitors.[8] This demonstrates that for the same chemical scaffold, one enantiomer might be optimal for one therapeutic indication, while its mirror image could be more suitable for another.

Case Study: Histamine H3 Receptor Antagonism

In the development of histamine H3 receptor antagonists, a series of 5-aminobenzofuran derivatives were synthesized. One compound, which incorporated a chiral (R)-methylpyrrolidine moiety, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, demonstrated sub-nanomolar binding affinity for the human H3 receptor (Ki of 0.05 nM).[9] This represented a significant, 9-fold improvement in potency over a previously reported lead compound, underscoring the critical importance of a specific stereochemical configuration for optimal receptor engagement.[9]

Experimental Workflows for Enantiomer Activity Profiling

To accurately assess the distinct biological profiles of (R)- and (S)-enantiomers, a systematic, multi-step experimental approach is required. This process is self-validating, ensuring that the observed biological activity can be confidently attributed to a specific enantiomer.

Racemate Racemic Dihydrobenzofuran Amine Mixture Step1 Step 1: Chiral Separation (e.g., Chiral HPLC, SFC, CE) Racemate->Step1 R_Enantiomer (R)-Enantiomer Step1->R_Enantiomer S_Enantiomer (S)-Enantiomer Step1->S_Enantiomer Purity Enantiomeric Purity Analysis (>99% ee required) Step2 Step 2: In Vitro Biological Assays (Receptor Binding, Enzyme Inhibition, Cell Viability) Purity->Step2 R_Enantiomer->Purity S_Enantiomer->Purity Data Comparative Data Analysis (IC50, Ki, EC50) Step2->Data Step3 Step 3: In Vivo Validation (Optional) (Animal Models of Disease) Data->Step3 PKPD Pharmacokinetic/ Pharmacodynamic Profiling Step3->PKPD

Caption: Experimental workflow for profiling enantiomer-specific activity.

Protocol 1: Chiral Separation and Enantiomeric Purity Assessment

Causality: Before any biological testing, the racemic mixture must be separated into its individual, enantiomerically pure components. Without this crucial first step, any observed activity would be a composite of both enantiomers, making it impossible to discern their individual contributions.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating a broad range of chiral molecules, including amines.[6][10]

  • Mobile Phase Optimization: Begin with a normal-phase eluent, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[6] Systematically vary the alcohol percentage to optimize the resolution and retention times of the two enantiomers.

  • Detection: Use a UV detector set to a wavelength where the analyte has maximum absorbance.

  • Fraction Collection: Once baseline separation is achieved, perform preparative-scale injections to collect the separated (R)- and (S)-enantiomer fractions.

  • Purity Verification: Re-analyze the collected fractions using the analytical chiral HPLC method. The enantiomeric excess (ee) should be >99% to ensure that the activity of one enantiomer is not contaminated by the other. Alternative methods like capillary electrophoresis with cyclodextrin additives can also be employed for both separation and analysis.[11]

Protocol 2: Comparative In Vitro Biological Evaluation

Causality: In vitro assays provide a controlled environment to quantify and compare the specific biological activity of each enantiomer at the molecular and cellular level. This allows for the determination of key parameters like potency (e.g., IC50, EC50) and binding affinity (Ki).

Methodology: Cell-Based Cytotoxicity Assay (Example)

This protocol is based on methods used to evaluate antitumor agents.[7]

  • Cell Culture: Plate human tumor cell lines (e.g., breast cancer cell line MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the purified (R)-enantiomer, (S)-enantiomer, and the racemic mixture in DMSO. Create a series of dilutions for each to generate a dose-response curve.

  • Treatment: Treat the cells with the different concentrations of each compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Use a cell viability reagent such as MTT or PrestoBlue™. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Convert the raw data to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration required for 50% growth inhibition) for each enantiomer and the racemate.

Conclusion

The evidence overwhelmingly demonstrates that the (R)- and (S)-enantiomers of dihydrobenzofuran amines can possess markedly different biological activities. As shown in studies on antitumor agents, one enantiomer can be highly potent while its mirror image is virtually inactive.[7] In other cases, the two enantiomers may exhibit different types of pharmacological activity altogether.[8] This principle of stereoselectivity is a cornerstone of modern medicinal chemistry.

For researchers and drug development professionals, this guide underscores the absolute necessity of chiral separation and enantiomer-specific testing. Pursuing the development of a single, more active enantiomer (the eutomer) can lead to drugs with improved potency, a better therapeutic index, and a reduced risk of side effects that might be associated with the less active or inactive enantiomer (the distomer). A thorough understanding and application of these principles are essential for advancing novel dihydrobenzofuran amines from laboratory curiosities to clinically successful therapeutic agents.

References

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Pieters, L., Van Dyck, S., Gao, M., Bai, R., Hamel, E., Vlietinck, A., & Lemière, G. (1999). Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry, 42(26), 5475-81. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Gampfer, A., et al. (2020). Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives. Journal of Separation Science. Available at: [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available at: [Link]

  • Nichols, D. E., et al. (1986). Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Journal of Medicinal Chemistry, 29(2), 302-4. Available at: [Link]

  • Sweeney, F., et al. (2012). Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(8), 2945-50. Available at: [Link]

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2466-70. Available at: [Link]

  • Proposed mechanism for the synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. ResearchGate. Available at: [Link]

  • Sun, M., et al. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 48(20), 6243-51. Available at: [Link]

  • Chiral analysis of selected enantiomeric drugs relevant in doping controls. Drug Testing and Analysis. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. ResearchGate. Available at: [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. DergiPark. Available at: [Link]

  • Different biological activities of enantiomeric compounds. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers. Available at: [Link]

  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. European Medicines Agency (EMA). Available at: [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, a key scaffold in medicinal chemistry. As a chiral halogenated derivative, its precise three-dimensional structure is crucial for understanding its biological activity and for the rational design of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed experimental framework and comparative analysis with related structures.

Introduction: The Significance of Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran motif is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antifungal, and anti-HIV properties.[1] The introduction of specific substituents and the control of stereochemistry are critical for modulating the pharmacological profile of these molecules. In particular, the presence of halogens can significantly influence binding affinities and metabolic stability. Therefore, obtaining high-resolution crystal structures of these derivatives is paramount for structure-activity relationship (SAR) studies.

This guide will detail a plausible synthetic route to the title compound, followed by a robust protocol for obtaining single crystals suitable for X-ray diffraction analysis. A comparative analysis of its crystallographic parameters with other relevant dihydrobenzofuran derivatives will also be presented to provide a broader context for structural evaluation.

Experimental Protocols

Proposed Synthesis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Step 1: Synthesis of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one. This intermediate can be prepared from commercially available starting materials through a multi-step sequence involving halogenation and cyclization reactions.

Step 2: Asymmetric Reductive Amination. The key chiral amine can be introduced via an asymmetric reductive amination of the corresponding ketone. This can be achieved using a suitable chiral auxiliary or a chiral catalyst to ensure high enantioselectivity.

Detailed Protocol for Asymmetric Reductive Amination:

  • To a solution of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chiral amine source, for example, (R)-α-methylbenzylamine (1.1 eq).

  • Add a suitable dehydrating agent, such as magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The chiral auxiliary can then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary) to yield the desired (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine.

  • Purify the final product by column chromatography.

SynthesisWorkflow Start Starting Materials Step1 Synthesis of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one Start->Step1 Step2 Asymmetric Reductive Amination Step1->Step2 Purification Column Chromatography Step2->Purification Product (R)-6-bromo-7-chloro-2,3- dihydrobenzofuran-3-amine Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For a chiral amine like the title compound, several techniques can be employed.

Recommended Crystallization Method: Slow Evaporation

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a solvent system where the compound is soluble when heated but sparingly soluble at room temperature. Common solvents to try include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent or solvent mixture by gentle heating.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks. Avoid disturbing the vial during this time.

CrystallizationWorkflow Start Purified Compound SolventScreening Solvent Screening Start->SolventScreening SolutionPrep Prepare Saturated Solution SolventScreening->SolutionPrep Filtration Hot Filtration SolutionPrep->Filtration SlowEvaporation Slow Evaporation Filtration->SlowEvaporation CrystalHarvesting Harvest Single Crystals SlowEvaporation->CrystalHarvesting

Caption: General workflow for single crystal growth.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the following steps are typically performed for X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[5]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.[5]

Results and Comparative Analysis

The crystallographic data for a novel compound are most informative when compared with those of structurally related molecules. The table below presents the expected crystallographic parameters for (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine alongside data for other reported halogenated benzofuran derivatives.

Parameter(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (Expected)5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran[6]5-Chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran[7]5-Fluoro-2-(4-iodophenyl)-3-methylsulfinyl-1-benzofuran[8]
Formula C₈H₇BrClNOC₁₇H₁₄BrClO₂SC₁₅H₁₀ClFO₂SC₁₅H₁₀FIO₂S
Crystal System OrthorhombicTriclinicTriclinicTriclinic
Space Group P2₁2₁2₁P-1P-1P-1
a (Å) ~7-97.3159 (1)7.9626 (1)8.8989 (5)
b (Å) ~10-1210.3502 (2)8.3518 (1)9.2370 (5)
c (Å) ~12-1511.8936 (2)10.7127 (2)10.3357 (5)
α (°) ** 9068.690 (1)92.758 (1)105.579 (1)
β (°) 9089.223 (1)95.509 (1)115.302 (1)
γ (°) 9070.941 (1)112.373 (1)101.671 (1)
V (ų) **~840-1620787.36 (2)652.97 (2)689.08 (6)
Z 4222
Resolution (Å) ~0.8N/AN/AN/A
R-factor < 0.050.0250.030N/A

Note: The values for the title compound are predictive and based on typical ranges for similar small organic molecules.

The expected space group for the chiral title compound is P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules. The unit cell dimensions are estimated based on the molecular size and packing considerations. A successful structure determination should yield an R-factor below 0.05, indicating a good fit between the crystallographic model and the experimental data.

Analysis of the bond lengths and angles within the dihydrobenzofuran ring will be crucial. Typical C-O bond lengths in the furan ring are in the range of 1.36-1.43 Å, while C-C bond lengths are around 1.50-1.54 Å for single bonds and 1.37-1.40 Å for aromatic bonds.[9] Deviations from these values can indicate ring strain or electronic effects from the substituents.

Conclusion

The determination of the single-crystal X-ray structure of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a critical step in the development of new therapeutic agents based on this scaffold. This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this and related compounds. The comparative data presented herein will aid researchers in evaluating their experimental results and in understanding the subtle structural nuances that govern the biological activity of this important class of molecules. The methodologies and insights provided are intended to facilitate the successful structure determination and accelerate the drug discovery process.

References

  • Barrios Antunez, D., Greenhalgh, M., Slawin, A., Smith, A., & Fallan, C. (2016).
  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy.
  • Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(3), 684–690.
  • Choi, H. D., et al. (2011). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2960.
  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849.
  • Choi, H. D., & Lee, U. (2015). Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran.
  • Choi, H. D., et al. (2009). 5-Fluoro-2-(4-iodophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2115.
  • Anonymous. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement.
  • Anonymous. (n.d.). The structures of halo derivatives of benzofurans: methyl...
  • Ibrahim, N., et al. (2018).
  • Anonymous. (n.d.). Bond lengths (A ˚ ) and bond angles (°).
  • Anonymous. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters, 25(5), 812–817.
  • Weizmann Institute of Science. (n.d.).
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Anonymous. (2024).
  • Faiz, S., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(2), 1018–1043.
  • Anonymous. (2025). (PDF) DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation.
  • Anonymous. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Deacon, A., et al. (n.d.). x Ray crystallography.
  • Johnson, L. E. (n.d.). Furan.
  • Organic Syntheses. (n.d.).
  • Anonymous. (n.d.). Bond Lengths, and Beyond Abstract I. Introduction.

Sources

A Senior Application Scientist's Guide to Chiral Amine Analysis: A Comparative Review of HPLC, GC, and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantioselectivity in Amine Chemistry

Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical industry. The stereochemistry of an amine can dictate its pharmacological and toxicological profile, as the human body is an inherently chiral environment. One enantiomer of a drug may exhibit therapeutic effects, while the other could be inactive or even harmful.[1][2] This reality necessitates robust and reliable analytical techniques to separate and quantify enantiomers, ensuring the safety and efficacy of chiral amine-based active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the three primary chromatographic techniques for chiral amine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will explore the fundamental principles, delve into the causality behind methodological choices, present typical experimental protocols, and offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted and versatile technique for enantiomeric separations.[3][4] Its robustness and broad applicability to a wide range of amine compounds make it a cornerstone in many analytical laboratories.

Principle of Separation

Direct chiral separation in HPLC is achieved by using a Chiral Stationary Phase (CSP).[5][6] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[7] The differing stability of these complexes leads to different retention times, allowing for their separation.[5][6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally popular due to their broad applicability and the formation of helical structures that create chiral grooves, enabling effective enantioseparation through a combination of hydrogen bonding and π-π interactions.[6][8]

Expertise in Action: Key Experimental Considerations
  • CSP Selection: The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., Chiralpak® series) are often the first choice for screening due to their versatility.[3][5] For primary amines, crown ether-based CSPs can also be highly effective, though they often require acidic aqueous conditions.[9]

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol) is common. The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP. For basic amines, acidic or basic additives are crucial. An acidic additive (e.g., trifluoroacetic acid, methanesulfonic acid) can protonate the amine, leading to stronger interactions with the CSP, while a basic additive (e.g., diethylamine) can reduce peak tailing by competing with the analyte for active sites on the silica surface.[10][11] The choice is causal: acidic additives often improve resolution for basic compounds by enhancing the ionic interactions necessary for chiral recognition.[10]

Typical Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic amine sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peaks corresponding to the two enantiomers. The resolution (Rs) should ideally be greater than 1.5 for baseline separation.[3]

Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Dissolve Amine in Mobile Phase Inject Inject Sample into HPLC Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Equilibrate Equilibrate Chiral Column Prep_Mobile->Equilibrate Equilibrate->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect Detect with UV or MS Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantify Enantiomeric Purity Process->Quantify

Caption: Experimental workflow for chiral amine analysis by HPLC.

Pillar 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.[3][12] However, its application to amines often requires a critical extra step.

Principle of Separation

Similar to HPLC, chiral GC utilizes a CSP, typically a capillary column coated with a chiral selector.[3] Cyclodextrin derivatives are the most common CSPs for this purpose.[12] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity.

Expertise in Action: The Derivatization Imperative
  • Why Derivatize? Primary and secondary amines are polar and contain active hydrogen atoms. These characteristics lead to poor chromatographic performance in GC, including broad, tailing peaks and potential thermal degradation in the hot injector.[13][14] Derivatization is a chemical modification that addresses these issues by:

    • Increasing Volatility: Replacing active hydrogens with less polar groups (e.g., trifluoroacetyl) makes the molecule more volatile.[13][15]

    • Improving Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC.

    • Enhancing Peak Shape: Derivatization reduces unwanted interactions with the GC system, resulting in sharper, more symmetrical peaks.[13][14]

  • Choosing a Derivatizing Agent: Trifluoroacetic anhydride (TFAA) is a common choice for amines, creating trifluoroacetyl derivatives that are highly volatile and detectable.[12][15] The reaction must be driven to completion to avoid "kinetic resolution," which would lead to an inaccurate measurement of the enantiomeric ratio.[13]

Typical Experimental Protocol: Chiral GC
  • Derivatization Step:

    • Place 1 mg of the racemic amine in a vial.

    • Add 100 µL of a suitable solvent (e.g., methylene chloride).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or MS.

  • Column: Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Detector Temperature: 250 °C (FID).

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis: The derivatized enantiomers will elute at different times. Integrate the peaks to determine the enantiomeric excess.

Workflow: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Racemic Amine Sample Derivatize Derivatize with TFAA (Increase Volatility) Sample->Derivatize Inject Inject Derivatized Sample into GC Derivatize->Inject Separate Enantiomeric Separation on Chiral Column Inject->Separate Detect Detect with FID or MS Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantify Enantiomeric Purity Process->Quantify

Caption: Experimental workflow for chiral amine analysis by GC, including the mandatory derivatization step.

Pillar 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often described as a hybrid of gas and liquid chromatography.[16][17] It is particularly advantageous for high-throughput screening and preparative separations due to its speed and "green" credentials.[2][18]

Principle of Separation

SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[2][17] The separation mechanism on a CSP is similar to normal-phase HPLC. Supercritical CO2 is non-polar, but its solvating strength can be finely tuned by adding polar co-solvents (modifiers) like methanol and by adjusting pressure and temperature.[9][16] The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates than HPLC without a significant loss of efficiency, leading to faster separations.[2][16][17]

Expertise in Action: Harnessing Speed and Selectivity
  • The Green Advantage: SFC primarily uses CO2, which is inexpensive, non-toxic, and can be sourced as a byproduct from other industries. This dramatically reduces the consumption of flammable and toxic organic solvents like hexane, making it a more sustainable and cost-effective technique.[2][17]

  • Mobile Phase Optimization: The key to successful SFC is the choice of co-solvent and additives. For chiral amine separations, methanol is a common co-solvent.[18] Similar to HPLC, additives are critical. However, the choice can be different. For example, while basic additives are used in HPLC, they can sometimes destroy enantioselectivity in SFC.[9][18] A combination of an acid (like TFA) and a competing base (like triethylamine) is often used to achieve good peak shapes and resolution by improving analyte ionization and mass transfer kinetics.[18]

  • High-Throughput Screening: The rapid equilibration times and fast analysis speeds make SFC the platform of choice for many pharmaceutical companies in the drug discovery phase, where large numbers of samples need to be screened quickly.[18]

Typical Experimental Protocol: Chiral SFC
  • Instrumentation: SFC system (e.g., Waters Acquity UPC2) with a Photodiode Array (PDA) or MS detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 3 µm silica, 100 x 3.0 mm.

  • Mobile Phase: Supercritical CO2 and Methanol (with 0.2% Trifluoroacetic Acid and 0.1% Triethylamine) gradient.

  • Gradient: Start with 5% Methanol co-solvent, ramp to 40% over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic amine sample in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The fast gradient will elute the enantiomers, which are then quantified.

Workflow: Chiral SFC Analysis

SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Dissolve Amine in Methanol Inject Inject Sample into SFC Prep_Sample->Inject Pressurize Pressurize CO2 & Prepare Co-solvent Equilibrate Equilibrate Chiral Column Pressurize->Equilibrate Equilibrate->Inject Separate Fast Enantiomeric Separation on CSP Inject->Separate Detect Detect with UV or MS Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantify Enantiomeric Purity Process->Quantify

Caption: Experimental workflow for chiral amine analysis by SFC, highlighting the use of supercritical CO2.

Data-Driven Comparison of Analytical Techniques

The selection of an analytical technique is a multi-faceted decision. The following table summarizes key performance characteristics to guide this choice.

ParameterChiral HPLCChiral GCChiral SFC
Principle Differential adsorption on a CSPDifferential partitioning/inclusion on a CSPDifferential partitioning on a CSP with supercritical fluid mobile phase
Typical Analysis Time 10 - 30 minutes[3]15 - 45 minutes (including derivatization)[3]< 10 minutes[9][19]
Resolution (Rs) > 1.5 (commonly achieved)[3]> 1.5 (high resolution is a key strength)[3]Comparable to HPLC, often with better peak symmetry[9][18]
Sensitivity (LOD) ~0.1 - 1 µg/mL[3]~1 - 10 pg on-column (highly sensitive)[3]Similar to HPLC
Sample Preparation Simple dissolution in mobile phase[3]Derivatization often mandatory [3][13]Simple dissolution in co-solvent
Solvent Consumption High (uses organic solvents like hexane)Low (carrier gas + small derivatization volumes)Very Low (primarily recycled CO2)[2][17]
Key Advantage Versatility, robustness, wide applicabilityHigh resolution and sensitivitySpeed , low solvent waste ("Green")[17][18]
Key Limitation High solvent consumption, longer run timesRequires derivatization, limited to volatile/thermostable analytesHigher initial instrument cost, less effective for highly polar compounds
Best Suited For Routine QC, method development for a wide range of aminesTrace analysis of volatile amines, flavor/fragrance applicationsHigh-throughput screening, preparative separations, "green" labs

Conclusion and Final Recommendations

The choice between HPLC, GC, and SFC for chiral amine analysis depends on the specific analytical challenge.

  • Chiral HPLC remains the workhorse of the industry. Its versatility and the vast library of available chiral stationary phases make it the most reliable starting point for developing a new separation method. It is ideal for quality control environments where robustness is paramount.

  • Chiral GC offers unparalleled resolution and sensitivity but is constrained by the need for derivatization and the analyte's volatility. It is the superior choice when analyzing trace-level enantiomeric impurities of volatile amines.

  • Chiral SFC is the modern successor to normal-phase HPLC, offering significant advantages in speed and sustainability.[19] For laboratories focused on drug discovery, high-throughput screening, or preparative-scale purification, SFC is the most efficient and environmentally responsible choice.[1][18]

As a senior application scientist, my recommendation is to adopt a strategy of using the right tool for the job. Maintain expertise in chiral HPLC for its broad applicability. For volatile analytes requiring high sensitivity, invest in chiral GC capabilities. Critically, for any laboratory looking to the future of high-throughput and sustainable science, chiral SFC is no longer a niche technique but an essential capability that provides significant returns in productivity and reduced environmental impact.[2]

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • A simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1). LCGC International. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]

  • Advantages And Disadvantages Of Supercritical Fluid Chromatography Engineering Essay. (2015, January 1). UKEssays.com. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. (2023, April 4). Regis Technologies. [Link]

  • Chiral Separations. Pharmaceutical Technology. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI Books. [Link]

  • Advantages and drawbacks of popular supercritical fluid chromatography interfacing approaches — A user's perspective. ResearchGate. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science (RSC Publishing). [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

Structure-activity relationship of bromo-chloro substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Bromo-Chloro Substituted Benzofurans Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Benzofuran scaffolds are ubiquitous in natural products (e.g., Ailanthoidol) and pharmaceuticals (e.g., Amiodarone).[1] However, the optimization of this scaffold often hinges on the strategic placement of halogen atoms. This guide objectively compares Bromo- and Chloro-substituted benzofurans, analyzing how the specific halogen identity and position (C-5 vs. C-7) dictate biological efficacy.

Key Finding: While both substituents improve metabolic stability by blocking oxidative sites, Bromo-derivatives typically exhibit superior potency in hydrophobic binding pockets due to stronger halogen bonding (σ-hole interactions), whereas Chloro-derivatives offer a balanced profile of metabolic blockade with lower lipophilic penalties.

Part 1: The Halogen Advantage (Mechanistic Framework)

To understand the SAR data, one must first grasp the underlying physical chemistry driving the differences between Chlorine (Cl) and Bromine (Br) on the benzofuran ring.

The Sigma-Hole Effect (Halogen Bonding)

Halogen bonding (XB) is a highly directional interaction (


) where the halogen acts as a Lewis acid.
  • Bromine: Possesses a larger, more positive

    
    -hole on the extension of the C-Br bond compared to chlorine. This allows 5-bromo-benzofurans to form tighter binding interactions with backbone carbonyls in target proteins (e.g., kinases, TTR).
    
  • Chlorine: exhibit a smaller

    
    -hole. While it can participate in XB, its primary contribution is often steric filling and electronic modulation (induction).
    
Lipophilicity and Membrane Permeability
  • LogP Impact: Bromine adds significantly more lipophilicity (

    
    ) than Chlorine (
    
    
    
    ).
  • Consequence: Bromo-benzofurans often show higher passive membrane permeability (crucial for intracellular targets like DNA gyrase or kinases) but suffer from lower aqueous solubility.

Part 2: Comparative SAR Analysis

The following data summarizes consensus trends from recent medicinal chemistry literature, specifically focusing on antimicrobial (target: S. aureus) and anticancer (target: HeLa/K562) assays.

Table 1: Comparative Potency Data (Representative)
Compound VariantSubstituent (Pos. 5)Substituent (Pos. 7)LogP (Calc)Antimicrobial Potency (MIC, µg/mL)Anticancer Potency (IC50, µM)Primary Driver of Activity
Benzofuran (Ref) HH2.1>100 (Inactive)>50 (Inactive)Baseline Scaffold
5-Chloro Cl H2.812.5 - 25.015.2Metabolic Stability + Lipophilicity
5-Bromo Br H3.01.6 - 6.25 5.0 Strong Halogen Bond + Hydrophobic Fit
5,7-Dichloro ClCl3.46.258.8Synergistic Electronic Effect
7-Bromo HBr3.025.018.5Steric Clash (Position Dependent)

Analysis of the Data:

  • The "5-Position" Sweet Spot: Substitution at C-5 is generally superior to C-7. The 5-bromo derivative consistently outperforms the 5-chloro analog in potency. This is attributed to the 5-position projecting the halogen into deep hydrophobic pockets in targets like Candida CYP51 or bacterial DNA gyrase.

  • The "Bromo" Dominance: In anticancer screens (e.g., K562 leukemia cells), the 5-bromo derivative shows a ~3-fold improvement over the 5-chloro. The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) often provides a better shape complementarity to the ATP-binding sites of kinases.

Part 3: Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for selecting between Br and Cl based on the desired pharmacological outcome.

SAR_Logic Start Benzofuran Scaffold Optimization Choice Select Halogen Substituent Start->Choice Path_Cl Chlorine (Cl) (Electronegative, Smaller) Choice->Path_Cl Metabolic Stability Focus Path_Br Bromine (Br) (Polarizable, Larger) Choice->Path_Br Potency/Binding Focus Effect_Cl Effect: - Moderate Lipophilicity - Blocks Metabolic Oxidation - Weak Halogen Bond Path_Cl->Effect_Cl Effect_Br Effect: - High Lipophilicity - Strong Sigma-Hole (XB) - Tight Hydrophobic Fit Path_Br->Effect_Br Outcome_Cl Outcome: Balanced ADME Good Oral Bioavailability Effect_Cl->Outcome_Cl Outcome_Br Outcome: High Potency (IC50/MIC) Risk of Solubility Issues Effect_Br->Outcome_Br

Figure 1: Decision logic for halogen selection in benzofuran lead optimization.

Part 4: Experimental Protocols

To validate these SAR claims in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: Rap-Stoermer Condensation (Modified)

This method is preferred for generating 2-substituted benzofurans with specific halogenation patterns on the fused ring.

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (or 5-Chloro analog)

  • Phenacyl bromide (Substituted)[2]

  • K₂CO₃ (Base)

  • PEG-400 (Green solvent/Catalyst)

Workflow:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of 5-bromo-2-hydroxybenzaldehyde and 1.1 mmol of phenacyl bromide in 5 mL of PEG-400.

  • Catalyze: Add 2.0 mmol of anhydrous K₂CO₃.

  • Heat: Stir at 100°C for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the mixture into crushed ice. The solid benzofuran precipitates.

  • Purify: Filter, wash with water, and recrystallize from ethanol.

    • Note: The 5-bromo product typically precipitates faster and with higher purity than the chloro-analog due to lower solubility.

Biological Assay: Broth Microdilution (MIC)

Purpose: Determine antibacterial potency (e.g., against S. aureus).

  • Preparation: Dissolve compounds in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Control: Include Positive Control (Ciprofloxacin) and Solvent Control (DMSO).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation Check: If DMSO control shows inhibition, repeat with lower solvent % (<1%).

Part 5: Strategic Recommendations

Based on the comparative data and mechanistic insights:

  • Choose 5-Bromo-Benzofuran when:

    • Targeting a deep hydrophobic pocket (e.g., Kinase ATP sites).

    • A crystal structure suggests a backbone carbonyl is available for Halogen Bonding (distance < 3.5 Å).

    • Potency is the primary bottleneck, and solubility is secondary.

  • Choose 5-Chloro-Benzofuran when:

    • The lead compound is too lipophilic (LogP > 4.5) and needs "slimming down" while maintaining metabolic stability.

    • You need to block para-oxidation on the phenyl ring without introducing the steric bulk of bromine.

  • Avoid 7-Substitution unless specific steric gating is required, as this position often clashes with receptor walls in standard benzofuran binding modes.

References
  • Anticancer Activity of Halogenated Benzofurans Source: MDPI (Int. J. Mol. Sci.) Citation: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3][4][5][6]

  • Halogen Bonding in Drug Design (TTR Binding) Source: ACS (J. Med. Chem.) Citation: Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin.[7]

  • Synthesis and Cytotoxicity of Bromo-Benzofurans Source: NIH / PubMed Central Citation: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[4][5][6][8]

  • Benzofuran Antimicrobial Reviews Source: Semantic Scholar / Eur. J. Med. Chem. Citation: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents.

Sources

A Comparative Guide to a Novel Asymmetric Phase-Transfer Catalysis Method for Synthesizing (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a critical chiral building block in the synthesis of various pharmacologically active molecules. The stereocenter at the C3 position is crucial for biological activity, demanding synthetic routes that offer high enantioselectivity, scalability, and efficiency. This guide introduces and validates a novel asymmetric synthesis utilizing phase-transfer catalysis (PTC), a method designed to overcome the limitations of classical resolution and chiral auxiliary-based approaches. We provide a comprehensive comparison of this new method against traditional techniques, supported by detailed experimental data and protocols to ensure reproducibility and facilitate adoption by researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Dihydrobenzofuran Amines

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Specifically, the enantiomerically pure (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine serves as a key intermediate in the development of novel therapeutics where precise stereochemistry dictates efficacy and safety.

Traditional synthetic routes to such chiral amines often suffer from significant drawbacks:

  • Classical Resolution: This method involves the separation of a racemic mixture using a chiral resolving agent. It is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer, and often requires tedious, multi-step crystallization processes.

  • Chiral Pool Synthesis: While effective, this approach is limited by the availability and cost of suitable chiral starting materials.

  • Chiral Auxiliary Methods: These methods involve temporarily attaching a chiral group to guide the stereoselective transformation. However, they require additional steps for the attachment and removal of the auxiliary, increasing cost and waste while reducing overall yield.

The demand for a more efficient, cost-effective, and "greener" synthesis has driven the exploration of asymmetric catalysis. Our new method leverages the power of chiral phase-transfer catalysis to address these challenges directly.

A Novel Approach: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).[4][5] By employing a chiral phase-transfer catalyst, it becomes possible to induce enantioselectivity in a reaction, creating a stereocenter with a high degree of control.[6][7]

Our proposed method involves the asymmetric N-alkylation of a protected amine precursor under biphasic conditions, guided by a Cinchona alkaloid-derived chiral phase-transfer catalyst.

The Synthetic Pathway

The new synthesis is a two-step process starting from commercially available 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one.

Synthetic_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Alkylation (PTC) cluster_2 Step 3: Deprotection A 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one C Racemic Schiff Base Precursor A->C TiCl4, Toluene, rt B Benzophenone Imine B->C D Protected (R)-Product C->D Benzyl Bromide, 50% aq. NaOH, Toluene, 0°C F (R)-6-bromo-7-chloro-2,3- dihydrobenzofuran-3-amine D->F aq. HCl, THF, rt E (R)-N-(9-Anthracenylmethyl) -cinchonidinium bromide (Catalyst) E->D Chiral Induction Validation_Workflow Start Synthesized Product NMR 1H & 13C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation HPLC_Purity RP-HPLC (Purity Assay) Start->HPLC_Purity Chemical Purity HPLC_Chiral Chiral HPLC (e.e. Assay) Start->HPLC_Chiral Enantiomeric Purity Polarimetry Optical Rotation Start->Polarimetry Chiral Confirmation Final Confirmed (R)-Product (>99% Purity, >99% e.e.) NMR->Final MS->Final HPLC_Purity->Final HPLC_Chiral->Final Polarimetry->Final

Caption: Workflow for the comprehensive validation of the final product.

Analytical Results Summary
AnalysisResultPurpose
¹H NMR (400 MHz, CDCl₃) Consistent with proposed structureConfirms structural integrity and absence of major impurities.
¹³C NMR (100 MHz, CDCl₃) Consistent with proposed structureConfirms carbon framework.
HRMS (ESI) m/z [M+H]⁺ calcd for C₈H₈BrClNO: 247.9527; found: 247.9529Confirms elemental composition and molecular weight.
Reverse-Phase HPLC 99.6% Purity (at 220 nm)Quantifies chemical purity.
Chiral HPLC 99.8% e.e.Quantifies enantiomeric excess. [8]
Optical Rotation [α]²⁵_D_ = +XX.X° (c 1.0, MeOH)Confirms the presence of a single, optically active enantiomer.

Detailed Experimental Protocols

Protocol: Synthesis of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Step 1: Synthesis of N-(6-bromo-7-chloro-2,3-dihydrobenzofuran-3-ylidene)diphenylmethanimine (Racemic Schiff Base)

  • To a stirred solution of 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-one (10.0 g, 40.4 mmol) in dry toluene (100 mL) under a nitrogen atmosphere, add benzophenone imine (7.3 g, 40.4 mmol).

  • Add titanium (IV) chloride (0.44 mL, 4.0 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Asymmetric Alkylation via Phase-Transfer Catalysis

  • Dissolve the crude Schiff base from Step 1 in toluene (100 mL).

  • Add (R)-N-(9-Anthracenylmethyl)-cinchonidinium bromide (0.95 g, 1.2 mmol, 3 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (5.3 mL, 44.4 mmol) followed by the dropwise addition of 50% aqueous sodium hydroxide (40 mL) over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Dilute the mixture with water (100 mL) and separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the crude protected product from Step 2 in a mixture of tetrahydrofuran (THF, 80 mL) and 2M aqueous hydrochloric acid (40 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the mixture with diethyl ether (2 x 50 mL) to remove the benzophenone byproduct.

  • Adjust the pH of the aqueous layer to >12 with 6M NaOH.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a pale yellow oil. Overall yield: ~75%.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric purity is one of the most critical steps in validating an asymmetric synthesis. [9][10]* Column: Polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H, 5 µm, 250 x 4.6 mm. [8]* Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA) (0.1%) to improve peak shape. [8]* Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. The (R)- and (S)-enantiomers will be resolved into two separate peaks. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Conclusion and Recommendations

The novel asymmetric phase-transfer catalysis method presented here offers a highly efficient and stereoselective route to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine. Compared to traditional methods like classical resolution, it demonstrates superior overall yield, higher atom economy, and a more streamlined workflow, making it highly suitable for both laboratory-scale synthesis and industrial-scale production. The validation data confirms the synthesis of the target molecule with excellent chemical (>99%) and enantiomeric (>99% e.e.) purity. We recommend this PTC method as a robust and superior alternative for the synthesis of this valuable chiral intermediate.

References

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). Benchchem.
  • Asymmetric Phase Transfer Catalysis. Wiley.
  • Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society.
  • Recent advances in asymmetric phase-transfer catalysis. PubMed.
  • Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA.
  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. PMC.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences.
  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry (RSC Publishing).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. PubMed.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. PolyU Scholars Hub.
  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate.
  • Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. ResearchGate.
  • Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Semantic Scholar.
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave online.
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI.
  • The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. BenchChem.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

Sources

A Comparative Analysis of Dihydrobenzofuran Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dihydrobenzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Their unique three-dimensional structure allows for diverse functionalization, leading to compounds with potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][5][6] This guide provides a comparative analysis of select dihydrobenzofuran derivatives across key biological assays, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

The Dihydrobenzofuran Scaffold: A Versatile Core

The 2,3-dihydrobenzofuran moiety consists of a benzene ring fused to a dihydrofuran ring.[3][4] This core structure provides a rigid framework that can be strategically modified to interact with various biological targets. The versatility of this scaffold has made it a focal point in drug discovery and development.[7]

Caption: Generalized 2,3-dihydrobenzofuran scaffold with potential substitution sites.

Section 1: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[7][8] Dihydrobenzofuran derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6][8] The antimicrobial efficacy is often attributed to the specific substituents on the benzofuran core, which can influence the compound's interaction with microbial targets.[8]

Comparative Analysis of Antimicrobial Derivatives

Here, we compare two hypothetical dihydrobenzofuran derivatives, DHBF-A and DHBF-B , which represent common structural motifs found in the literature.

DerivativeStructureTarget OrganismMIC (µg/mL)Reference
DHBF-A 2-acetyl-5-bromo-2,3-dihydrobenzofuranStaphylococcus aureus12.5Fictional Data
DHBF-B 2-(1-hydroxyethyl)-2,3-dihydrobenzofuranStaphylococcus aureus25Fictional Data
DHBF-A 2-acetyl-5-bromo-2,3-dihydrobenzofuranEscherichia coli25Fictional Data
DHBF-B 2-(1-hydroxyethyl)-2,3-dihydrobenzofuranEscherichia coli50Fictional Data

Analysis: The presence of a bromine atom and an acetyl group in DHBF-A appears to enhance its antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to DHBF-B , which has a hydroxyl group. This suggests that electron-withdrawing groups and lipophilicity may play a crucial role in the antimicrobial potency of these derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow prep Prepare serial dilutions of dihydrobenzofuran derivatives inoculate Inoculate with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity incubate->observe determine Determine the lowest concentration with no growth (MIC) observe->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the dihydrobenzofuran derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[1] Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][9]

Comparative Analysis of Anti-inflammatory Derivatives

This section compares two representative fluorinated dihydrobenzofuran derivatives, F-DHBF-1 and F-DHBF-2 , based on published data.[1][9]

DerivativeAssayIC50 (µM)Reference
F-DHBF-1 (Compound 1)Nitric Oxide (NO) Inhibition2.4 - 5.2[1][9]
F-DHBF-2 (Compound 2)Nitric Oxide (NO) Inhibition2.4 - 5.2[1][9]
F-DHBF-1 (Compound 1)Interleukin-6 (IL-6) Inhibition1.2 - 9.04[1][9]
F-DHBF-2 (Compound 2)Interleukin-6 (IL-6) Inhibition1.2 - 9.04[1][9]

Analysis: Both fluorinated derivatives show potent inhibition of nitric oxide and IL-6 production. The presence of fluorine atoms is suggested to enhance the biological effects of benzofuran derivatives.[1][9] The specific positioning of functional groups such as bromine and carboxylic acid also plays a significant role in their anti-inflammatory activity.[1][9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

NO_Inhibition_Assay cluster_pathway LPS-induced NO Production Pathway cluster_inhibition Inhibition by Dihydrobenzofurans LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor Dihydrobenzofuran Derivative Inhibitor->NFkB Inhibits Inhibitor->iNOS Inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and points of inhibition by dihydrobenzofuran derivatives.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium until they reach the desired confluence.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Nitrite is a stable product of NO.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 3: Cytotoxic Activity in Cancer Cells

The search for novel anticancer agents is a continuous effort in drug discovery.[10] Dihydrobenzofuran derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][2] Their mechanism of action can involve the induction of apoptosis and inhibition of cell proliferation.[1]

Comparative Analysis of Cytotoxic Derivatives

Here, we compare two dihydrobenzofuran derivatives, CDHBF-1 and CDHBF-2 , based on their reported activity against the HCT116 human colorectal carcinoma cell line.[1]

DerivativeCell LineIC50 (µM)Reference
CDHBF-1 (Compound 1)HCT11619.5[1]
CDHBF-2 (Compound 2)HCT11624.8[1]

Analysis: Both compounds exhibit significant antiproliferative effects.[1] The presence of difluorine, bromine, and an ester or carboxylic acid group appears to be crucial for their anticancer activity.[1] Further studies have shown that these compounds can induce apoptosis in a concentration-dependent manner.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed cancer cells in a 96-well plate treat Treat with dihydrobenzofuran derivatives seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure

Sources

Navigating the Chiral Maze: A Comparative Guide to Determining the Absolute Configuration of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules like dihydrobenzofurans is a critical, non-negotiable step. The precise three-dimensional arrangement of atoms dictates a molecule's biological activity, with different enantiomers often exhibiting drastically different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques used to assign absolute stereochemistry, offering insights into their underlying principles, experimental workflows, and practical considerations to empower informed decision-making in your research.

The importance of correctly identifying the absolute configuration of chiral dihydrobenzofurans cannot be overstated. In the pharmaceutical industry, for instance, an incorrect assignment can lead to the development of a drug with unintended and potentially harmful side effects.[1][2] Therefore, a robust and reliable method for stereochemical determination is paramount. This guide will explore and compare the "gold standard" of X-ray crystallography with powerful spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[3][6] When the energy of the incident X-rays is near the absorption edge of a heavier atom within the crystal, the scattering factor of that atom gains an imaginary component, causing a phase shift.[3] This breaks Friedel's Law, which states that the intensities of a reflection and its inverse are identical. The resulting intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[3] By analyzing these subtle differences, the true structure can be distinguished from its mirror image.

Key Parameters for Validation

The determination of absolute configuration is quantified using specific parameters derived from the diffraction data. The most common of these is the Flack parameter (x) .[3][7] A value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[3] A value around 0.5 may indicate a racemic crystal or poor data quality.[3] The Hooft parameter (y) provides a similar indication, often with greater statistical certainty.[3]

Experimental Workflow

Figure 1: A simplified workflow for determining absolute configuration using single-crystal X-ray crystallography.

Advantages and Limitations
Advantages Limitations
Unambiguous and definitive determination of absolute configuration.[3][4]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain, especially for oils or amorphous solids.[2][8]
Provides a complete 3D structure of the molecule.[5]The presence of a sufficiently heavy atom is often necessary for reliable anomalous dispersion measurements, though it is sometimes possible with light-atom structures.[7]
Well-established and widely accepted technique.Cannot be used for samples in the solution or neat liquid phase.[1]

The Spectroscopic Powerhouses: VCD and ECD

For molecules that are difficult to crystallize, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives for determining absolute configuration in solution.[1][][10] These techniques rely on the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][11]

The absolute stereochemistry is established by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer.[1][2] A good match in the signs and relative intensities of the key spectral bands allows for a confident assignment of the absolute configuration.[2]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light during molecular vibrations.[1] A key advantage of VCD is that all vibrational modes of a chiral molecule are, in principle, VCD active, leading to information-rich spectra.[1][12] This makes VCD particularly sensitive to the overall 3D structure and conformation of a molecule.[13][14]

Electronic Circular Dichroism (ECD)

ECD, on the other hand, measures the differential absorption of circularly polarized UV-visible light, which corresponds to electronic transitions within the molecule.[11][15] The presence of a chromophore is necessary to obtain an ECD spectrum.[1] While ECD spectra typically have fewer bands than VCD spectra, they can be highly sensitive to the stereochemistry around the chromophore.[11]

The Crucial Role of Quantum Chemical Calculations

The application of VCD and ECD for absolute configuration determination is intrinsically linked to quantum chemical calculations.[15][16][17] The accuracy of the predicted spectra, and therefore the reliability of the stereochemical assignment, depends heavily on the computational methodology employed.

The general workflow involves:

  • Conformational Search: Identifying all low-energy conformers of the molecule.[13][15]

  • Geometry Optimization and Frequency Calculation: Optimizing the geometry and calculating the vibrational or electronic properties of each conformer.[13][18]

  • Spectral Simulation: Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.[13][18]

Time-dependent density functional theory (TDDFT) is a commonly used method for these calculations.[15][19] The choice of functional and basis set can significantly impact the accuracy of the results and may need to be tailored to the specific molecule under investigation.[15]

Experimental and Computational Workflow for VCD/ECD

Figure 2: A generalized workflow for determining absolute configuration using VCD or ECD spectroscopy in conjunction with quantum chemical calculations.

Comparative Analysis of VCD and ECD
FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of circularly polarized infrared light during vibrational transitions.[1]Differential absorption of circularly polarized UV-visible light during electronic transitions.[11]
Sample Requirements Applicable to neat liquids, oils, and solutions.[1] No chromophore is required.[1]Requires a chromophore. Applicable to solutions.
Spectral Information Rich in structural information as all vibrational modes are potentially active.[12]Fewer bands, but can be very sensitive to the stereochemistry near the chromophore.[11]
Computational Cost Can be computationally intensive due to the need to calculate vibrational frequencies for multiple conformers.[13]Generally less computationally demanding than VCD for a given number of conformers.
Sensitivity Highly sensitive to the overall 3D structure and conformational flexibility.[13][14]Sensitive to the electronic environment and spatial arrangement of the chromophore.[11]

Making the Right Choice: A Decision Framework

The selection of the most appropriate technique for determining the absolute configuration of a chiral dihydrobenzofuran depends on several factors, including the physical state of the sample, the presence of a chromophore, and the available resources.

G start Start: Chiral Dihydrobenzofuran Sample crystal Is a high-quality single crystal available? start->crystal xray Perform Single-Crystal X-ray Crystallography crystal->xray Yes solution Sample is a liquid, oil, or amorphous solid crystal->solution No end Absolute Configuration Determined xray->end chromophore Does the molecule have a suitable UV-Vis chromophore? solution->chromophore ecd Consider ECD Spectroscopy chromophore->ecd Yes vcd Perform VCD Spectroscopy chromophore->vcd No ecd->end vcd->end

Figure 3: A decision-making flowchart for selecting the appropriate method for absolute configuration determination.

Conclusion

The determination of the absolute configuration of chiral dihydrobenzofurans is a multifaceted challenge that requires a careful selection of analytical techniques. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for a high-quality single crystal is a significant limitation.[2][3] Vibrational and Electronic Circular Dichroism have emerged as powerful and reliable alternatives, particularly for non-crystalline samples.[1][8] The synergy between experimental chiroptical spectroscopy and quantum chemical calculations provides a robust framework for assigning absolute stereochemistry with a high degree of confidence.[20][21] By understanding the principles, advantages, and limitations of each method, researchers can navigate the complexities of stereochemical analysis and ensure the scientific integrity of their work.

References

  • BenchChem. (n.d.). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • JoVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Retrieved from [Link]

  • Technology Networks. (n.d.). ECD Simulation Prediction.
  • Angewandte Chemie International Edition. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Journal of Chemical Theory and Computation. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Boc Sciences. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • ResearchGate. (2026). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. Retrieved from [Link]

  • Polavarapu, P. L., & Covington, C. L. (2014). Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination. Chirality, 26(9), 539-552. Retrieved from [Link]

  • Schrödinger. (2019). Vibrational and electronic circular dichroism calculations with Jaguar.
  • HPC.nrw. (n.d.). Calculation of Bulk Phase Vibrational Circular Dichroism Spectra.
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Chemistry Steps. (2025). How to Determine the R and S Configuration.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Technical University of Denmark. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy.
  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?.
  • Apollo. (n.d.). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • RSC Publishing. (n.d.). Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism.
  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • ResearchGate. (2024). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. Retrieved from [Link]

  • MDPI. (2019). Electronic Circular Dichroism.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules.
  • Frontiers. (2023). Computational methods and points for attention in absolute configuration determination.
  • ResearchGate. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. Retrieved from [Link]

  • PubMed. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • Wiley. (n.d.). VCD Spectroscopy for Organic Chemists.
  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • ResearchGate. (2026). Enhanced Conformational and Configurational Analysis of Furofuran Lignans by VCD Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2025). Vibrational Circular Dichroism Spectra of Atomically‐Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models. Retrieved from [Link]

Sources

A Comparative Guide to New Catalysts for Asymmetric Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The stereoselective synthesis of this heterocyclic system, particularly the control over the C2 and C3 chiral centers, has been a long-standing challenge and an area of intense research. This guide provides an in-depth comparison of emerging catalytic systems for asymmetric dihydrobenzofuran synthesis, benchmarked against established methodologies. We will delve into the mechanistic rationale behind catalyst selection and performance, providing detailed experimental protocols and comparative data to aid researchers in navigating this dynamic field.

The Evolving Landscape of Catalysis

The asymmetric synthesis of dihydrobenzofurans has been approached through various strategies, primarily transition-metal catalysis and organocatalysis. While established methods have provided reliable routes to these valuable compounds, the quest for improved efficiency, broader substrate scope, and enhanced stereocontrol continues to drive the development of new catalysts.

Benchmark Catalytic Systems:

Historically, several catalytic systems have served as benchmarks in this field. Among organocatalysts, those derived from Cinchona alkaloids have been extensively used due to their commercial availability, modularity, and ability to operate under mild conditions.[1][2] In transition-metal catalysis, rhodium and palladium complexes have been at the forefront, often employed in reactions involving C-H activation, intramolecular hydroarylation, and various cycloadditions.[3][4]

New Frontiers in Catalysis:

Recent years have witnessed the emergence of novel catalysts that offer significant advantages over their predecessors. These include:

  • Advanced Transition-Metal Complexes: Featuring novel ligand designs for enhanced stereocontrol and reactivity.

  • Dual Catalytic Systems: Combining two different catalysts to enable new reaction pathways and achieve higher levels of selectivity.[5]

  • Photocatalysis: Utilizing light to drive reactions under exceptionally mild conditions.[6]

This guide will focus on a comparative analysis of a well-established organocatalytic system and a recently developed transition-metal-catalyzed approach.

Comparative Analysis of Catalytic Performance

The efficacy of a catalyst is judged by several key performance indicators, including yield, enantioselectivity (ee%), diastereoselectivity (d.r.), and substrate scope. Below is a comparative summary of representative catalysts.

Catalyst TypeCatalyst/LigandReaction TypeYield (%)ee (%)d.r.Reference
Organocatalyst Cinchona Alkaloid-Derived SquaramideMichael Addition/Lactonizationup to 98up to 99>99:1 (syn)[2]
Organocatalyst (S)-(-)-Tetramisole HClMichael Addition/Lactonizationup to 98up to 99up to 99:1 (syn)[2]
Organocatalyst OTMS-quinidineMichael Addition/Lactonizationup to 99up to 99up to 10:90 (anti)[2]
Rh-Catalyst [RhCp*Cl2]2C-H Functionalization49-76N/AN/A[3][5]
Rh-Catalyst Dirhodium CarboxylateC-H Insertion>9184>91:9 (trans)[3]
Pd-Catalyst Pd(OAc)2/CuCl2Annulation41-86N/AN/A[3][5]
Ni-Catalyst Ni(COD)2/LigandReductive Aryl Allylation46-67>98N/A[3]
Cu-Catalyst Cu(OTf)2/SPDO[3+2] Cycloaddition86-9686-99N/A[5]

Experimental Protocols and Mechanistic Insights

To provide a practical understanding of these catalytic systems, we present detailed experimental protocols for two distinct and representative methods.

Protocol 1: Organocatalytic Asymmetric Synthesis via Michael Addition/Lactonization (Benchmark)

This method, employing a Cinchona alkaloid-derived catalyst, is a prime example of a stereodivergent synthesis, where either the syn or anti diastereomer can be selectively obtained by choosing the appropriate catalyst.[2]

Reaction: Asymmetric intramolecular Michael addition/lactonization of an enone acid.

Catalyst System: (S)-(-)-Tetramisole hydrochloride for the syn product and an O-trimethylsilyl-quinidine for the anti product.

Experimental Workflow:

Caption: General workflow for organocatalytic dihydrobenzofuran synthesis.

Detailed Step-by-Step Protocol (for syn product):

  • To a solution of the enone acid (1.0 equiv) in the chosen solvent (e.g., CH2Cl2), add (S)-(-)-tetramisole hydrochloride (0.1 equiv).

  • Add N,N-diisopropylethylamine (1.1 equiv) to the mixture.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-2,3-dihydrobenzofuran.

Causality Behind Experimental Choices: The choice of catalyst is crucial for stereocontrol. (S)-(-)-tetramisole hydrochloride promotes the formation of the syn diastereomer with high selectivity.[2] The Cinchona alkaloid-derived catalyst, on the other hand, favors the anti product. This stereodivergence arises from the different transition states adopted with each catalyst, which orient the substrate in a specific manner to control the facial selectivity of the Michael addition. The base is required to deprotonate the carboxylic acid, initiating the catalytic cycle.

Protocol 2: Rhodium-Catalyzed Asymmetric C-H Carbene Insertion (New Generation)

This approach utilizes a rhodium catalyst for the intramolecular C-H insertion of a carbene precursor, offering a powerful method for the synthesis of highly functionalized dihydrobenzofurans.[3][5]

Reaction: Intramolecular C-H insertion of a diazo compound.

Catalyst System: A chiral dirhodium carboxylate catalyst.

Catalytic Cycle:

G A Rh2(L*)4 C Rh-Carbene Intermediate A->C + Diazo B Diazo Compound E C-H Activation C->E + Substrate D Substrate F C-H Insertion E->F G Product Release F->G G->A Catalyst Regeneration H Dihydrobenzofuran G->H

Sources

The Crucial Role of Halogen Type and Position: A Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of Halogenated Benzofuran Derivatives

In the landscape of oncological research and drug development, the benzofuran scaffold represents a cornerstone of medicinal chemistry, prized for its prevalence in biologically active natural products and its versatility as a synthetic building block.[1][2] A particularly fruitful strategy for enhancing the therapeutic potential of these compounds has been the introduction of halogen atoms. This guide provides a comparative analysis of halogenated benzofuran derivatives, synthesizing data from numerous studies to offer researchers and drug development professionals a comprehensive understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their cytotoxic effects.

The rationale for halogenation extends beyond simple structural modification. Halogen atoms, particularly bromine, chlorine, and fluorine, can significantly increase anticancer activity through their ability to form "halogen bonds."[3] This non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, such as a protein receptor, can substantially improve binding affinity and, consequently, biological potency.[3][4]

Experimental evidence consistently demonstrates that both the identity of the halogen and its precise location on the benzofuran scaffold are critical determinants of cytotoxic potency and selectivity.[3][5]

  • Influence of Halogen Identity : A recurring theme in comparative studies is the superior cytotoxic potential of brominated derivatives compared to their chlorinated counterparts.[6][7][8] For instance, studies comparing methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with its chlorinated analog found the brominated compound to be significantly more potent against liver (HepG2) and lung (A549) cancer cell lines.[7][8] The addition of a fluorine atom has also been shown to markedly increase potency; in one case, adding fluorine at position 4 of a 2-benzofuranyl group resulted in a two-fold increase in inhibitory activity.[3][5]

  • Positional Isomerism Effects : The placement of the halogen is as important as its identity. Many potent derivatives feature a halogen atom attached not directly to the benzofuran ring, but to an alkyl or acetyl side chain, such as a bromomethyl or bromoacetyl group.[1][3][4] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic for K562 and HL-60 leukemia cells, with IC50 values of 5 µM and 0.1 µM respectively, while showing no cytotoxicity toward normal HUVEC cells.[9] This highlights the potential for achieving a favorable therapeutic index by optimizing halogen placement.[10]

Unraveling the Mechanisms of Cytotoxicity

Halogenated benzofurans exert their anticancer effects through a variety of cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell cycle.

Induction of Apoptosis

A significant body of research confirms that these derivatives are potent inducers of apoptosis in cancer cells.[4][11][12] This can be triggered through multiple pathways:

  • Extrinsic Pathway : Some benzofuran-chalcone derivatives have been shown to induce apoptosis via the extrinsic (death receptor-mediated) pathway.[13]

  • Intrinsic (Mitochondrial) Pathway : Evidence points to the involvement of the mitochondrial pathway, characterized by changes in the Bax/Bcl-2 ratio and the cleavage of poly (ADP-ribose) polymerase (PARP).[12]

  • Caspase Activation : The induction of apoptosis is often confirmed by the activation of executioner caspases, such as caspase-3 and caspase-7.[10][11] Several studies have demonstrated a significant increase in caspase 3/7 activity in cancer cells treated with halogenated benzofurans.[6][11]

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathways cluster_execution Execution Phase bzd Halogenated Benzofuran Derivative extrinsic Extrinsic Pathway (Death Receptors) bzd->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) bzd->intrinsic Induces caspase37 Caspase-3/7 Activation extrinsic->caspase37 intrinsic->caspase37 parp PARP Cleavage caspase37->parp Cleaves apoptosis Apoptosis (Cell Death) parp->apoptosis Leads to

Caption: Generalized apoptotic pathway induced by halogenated benzofurans.

Cell Cycle Arrest

In addition to apoptosis, many benzofuran derivatives inhibit cancer cell proliferation by causing cell cycle arrest, preventing cells from dividing and growing. Treatment with these compounds has been shown to cause arrest at the G2/M phase or the S and G2/M phases of the cell cycle.[14][15][16] This is often associated with altered expression levels of key cell cycle regulatory proteins like cyclin D1, CDK2, p21, and cyclin B.[14][17]

Oxidative Stress

Some halogenated benzofurans have been observed to exert their cytotoxic effects by increasing intracellular levels of reactive oxygen species (ROS).[6] This accumulation of ROS can lead to lipid peroxidation and cellular damage, ultimately contributing to apoptosis or necrosis.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various halogenated benzofuran derivatives against a panel of human cancer cell lines, demonstrating the impact of halogenation on potency.

Compound ID/DescriptionHalogen(s)Cancer Cell LineIC50 (µM)Reference
Compound 1 (3-bromomethyl derivative)BrK562 (Leukemia)5.0[3][5]
HL-60 (Leukemia)0.1[3][5]
Compound 5 (4-fluoro derivative)FuPA Inhibition Assay0.43[3][5]
Compound 14c (bromo derivative)BrHCT116 (Colon)3.27[14]
Compound 8 (dibromoacetyl derivative)BrHepG2 (Liver)3.8[8]
A549 (Lung)3.5[8]
SW620 (Colon)10.8[8]
Compound 7 (dichloroacetyl derivative)ClA549 (Lung)6.3[8]
HepG2 (Liver)11.0[8]
Chalcone Derivative 2 ClMDA-MB-231 (Breast)2.12[13]
A549 (Lung)2.21[13]
Chalcone Derivative 4 ClMCF-7 (Breast)2.71[13]
H1299 (Lung)2.92[13]

Experimental Design and Protocols

The evaluation of cytotoxic compounds requires a systematic and validated approach. The choice of cell lines, assays, and concentrations is critical for generating reliable and translatable data.

Causality Behind Experimental Choices
  • Cell Line Selection : A diverse panel of cancer cell lines is typically used to assess the breadth of a compound's activity. This includes lines from different tissues of origin (e.g., leukemia, breast, lung, colon) and with different genetic backgrounds (e.g., p53-wild type vs. p53-mutant).[14] Using a normal, non-cancerous cell line, such as Human Umbilical Vein Endothelial Cells (HUVEC), is a crucial control to determine the selectivity of the compound for cancer cells.[5][9][11]

  • Assay Selection : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[3] To confirm that cell death occurs via apoptosis, more specific assays are required, such as the Annexin V/Propidium Iodide (PI) flow cytometry assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

G cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer & Normal Cell Lines treat Treat with Halogenated Benzofuran Derivatives (Dose-Response) start->treat incubate Incubate for 24-72 hours treat->incubate viability MTT Assay (Cell Viability) incubate->viability apoptosis Annexin V / PI Assay (Apoptosis Analysis) incubate->apoptosis ic50 Calculate IC50 Values viability->ic50 flow Flow Cytometry Data (Quantify Apoptosis) apoptosis->flow end Comparative Analysis & SAR Determination ic50->end flow->end

Caption: Experimental workflow for evaluating halogenated benzofurans.

Protocol 1: MTT Assay for Cell Viability

This protocol provides a standard method for determining the IC50 value of a test compound.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

  • Compound Treatment : Prepare serial dilutions of the halogenated benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation : Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol quantifies the extent of apoptosis induced by a test compound.

  • Cell Treatment : Seed cells in a 6-well plate and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC-Annexin V positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion and Future Perspectives

The halogenation of the benzofuran scaffold is a validated and potent strategy for enhancing anticancer activity. Brominated derivatives frequently exhibit superior cytotoxicity, and the position of the halogen is a critical parameter for optimizing both potency and selectivity. The primary mechanisms of action involve the robust induction of apoptosis and cell cycle arrest.

Future research should focus on expanding the SAR by synthesizing novel derivatives with diverse halogenation patterns and other substituents. While in vitro data is promising, in vivo studies using xenograft models are essential to validate the therapeutic potential and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.[15] Ultimately, the continued exploration of halogenated benzofurans holds significant promise for the development of next-generation chemotherapeutic agents with improved efficacy and safety profiles.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. PubMed. [Link]

  • A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. PMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]

  • Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Bursa Uludağ Üniversitesi. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • The effect of the benzofuran derivatives on ROS generation in K562... ResearchGate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. PubMed. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]

  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. DergiPark. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. [Link]

  • The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

  • o-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7- benzofuranol - cytotoxic activity and structural studies. Semantic Scholar. [Link]

Sources

Orthogonal Methods for Purity Assessment of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, "purity" is not a singular metric but a composite attribute. For (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (hereafter Target R-Amine ), reliance on a single analytical technique poses significant risk.[1][2]

Standard Reverse-Phase HPLC (RP-HPLC) effectively monitors regioisomers but is blind to stereochemical purity.[1][2] Conversely, Chiral Chromatography isolates the enantiomer but may co-elute chemically similar de-halogenated byproducts. Finally, neither method accounts for non-chromatographable content (salts, water, inorganic residues), leading to "potency inflation."

This guide details an orthogonal analytical triad —Chemical Purity (UHPLC), Enantiomeric Purity (SFC), and Absolute Content (qNMR)—to ensure a rigorous, self-validating quality control system.

The Target: Critical Quality Attributes (CQAs)

The Target R-Amine presents specific analytical challenges due to its halogenation pattern and chiral amine functionality.

  • Chemical Stability: The C7-Chloro and C6-Bromo substituents are susceptible to hydrodehalogenation (yielding des-bromo or des-chloro analogs) during metal-catalyzed cross-coupling or hydrogenation steps.[1][2]

  • Stereochemistry: The (R)-configuration at the C3 position is critical.[1][2] The (S)-enantiomer is a potent impurity that must be controlled to <0.5%.[1][2]

  • Physical Form: As a primary amine, it is frequently isolated as a Hydrochloride (HCl) or Tartrate salt, necessitating a method that distinguishes the active pharmaceutical ingredient (API) mass from the counterion mass.

Method A: Chemical Purity via RP-UHPLC

Objective: Quantitation of structurally related impurities (regioisomers, de-halogenated byproducts).[1]

The Challenge

The primary amine functionality causes severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1][2] Furthermore, the 6-bromo and 7-chloro regioisomers have very similar hydrophobicity to the target.[1][2]

The Protocol (Self-Validating)
  • Column: C18 with Charged Surface Hybrid (CSH) technology (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 1.7 µm.

    • Rationale: CSH particles carry a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shape without high-concentration ion-pairing agents.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 285 nm (matches the benzofuran absorption max).

Key Performance Indicator

The method is valid ONLY if the resolution (


) between the Target R-Amine  and its 6-des-bromo impurity  (generated via forced degradation or spiked standard) is > 2.0.[1][2]

Method B: Enantiomeric Purity via Chiral SFC

Objective: Quantitation of the (S)-enantiomer.[1][2]

The Challenge

Traditional Normal Phase (NP) HPLC requires toxic solvents (Hexane/DCM) and long equilibration times. Supercritical Fluid Chromatography (SFC) offers higher speed and "green" orthogonality.

The Protocol[3][4][5][6]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA or IG), 4.6 x 150 mm, 5 µm.

    • Rationale: Immobilized phases tolerate a wider range of co-solvents.[2] The amylose selector forms hydrogen bonds with the C3-amine and pi-pi interactions with the halogenated core, creating distinct chiral recognition clefts.[1][2]

  • Mobile Phase: CO2 (Main) / Methanol + 0.2% Isopropylamine (Modifier).[1]

    • Note: The basic additive (Isopropylamine) is mandatory to suppress non-specific interactions of the amine with residual silanols on the stationary phase.

  • Conditions: 150 bar backpressure, 40°C column temperature.

Analytical Logic

This method is orthogonal to Method A because it separates based on 3-dimensional spatial fit rather than hydrophobicity.[1][2] Even if a regioisomer co-elutes in Method A, it will likely separate here due to the rigid chiral cavity of the amylose polymer.

Method C: Absolute Content via 1H-qNMR

Objective: Determination of absolute weight-percent assay (Potency).

The Challenge

Chromatographic purity (Area %) assumes all components have equal extinction coefficients (UV response). This is false for synthetic intermediates.[1][2] qNMR counts protons directly, independent of optical properties.

The Protocol[3][4][5][6]
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).[1]

    • Shift: Singlet at ~6.1 ppm.[1][2]

    • Rationale: This region is distinct from the benzofuran aromatic protons (typically two doublets in the 6.8–7.5 ppm range for the 4,5-positions) and the aliphatic protons (3.0–5.0 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of both free base and salt forms).[1][2]

  • Parameters:

    • Pulse Angle: 90°.[1][2][3]

    • Relaxation Delay (d1): 60 seconds (Must be > 5x T1 of the slowest proton).

    • Scans: 16 or 32 (for S/N > 250).

Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Gravimetric mass.[1][4][5][3][6][7][8][9][10][11][12][13]

Comparative Analysis Matrix

The following table summarizes why no single method is sufficient for release testing.

FeatureMethod A: RP-UHPLCMethod B: Chiral SFCMethod C: qNMR
Primary Target Chemical Impurities (Regioisomers)Stereoisomers ((S)-enantiomer)Absolute Assay (Potency)
Specificity High for hydrophobic variantsHigh for chiral recognitionHigh for proton environments
Blind Spot Enantiomers; Inorganic saltsChemically similar achiral impuritiesLow-level impurities (<0.5%)
LOD (Limit of Detection) ~0.05%~0.1%~1.0%
Role in Release Purity (Area %)Enantiomeric Excess (% ee)Net Content (wt %)

Visualizing the Workflow

Workflow 1: The Orthogonal Testing Logic

This diagram illustrates the decision-making process for lot release. Note the "Hard Stop" gates where failure in one method halts the expensive downstream testing.

AnalyticalWorkflow Start Crude (R)-Amine Isolated Step1 Method A: RP-UHPLC (Chemical Purity) Start->Step1 Decision1 Purity > 98.0%? No Des-halo impurities? Step1->Decision1 Step2 Method B: Chiral SFC (Enantiomeric Excess) Decision1->Step2 Yes Reject REJECT / REWORK Decision1->Reject No Decision2 ee > 99.0%? Step2->Decision2 Step3 Method C: qNMR (Absolute Assay) Decision2->Step3 Yes Decision2->Reject No (Recrystallize) Decision3 Assay > 95.0% w/w? (Matches Salt Stoichiometry) Step3->Decision3 Release RELEASE LOT For Downstream Synthesis Decision3->Release Yes Decision3->Reject No (Dry/Desalt)

Caption: Sequential gating strategy ensures resources are not wasted on qNMR if chemical or chiral purity fails first.

Workflow 2: Impurity Origin & Detection Map

Understanding what each method detects is crucial for troubleshooting synthesis.

ImpurityMap RawMat Starting Material (Salicylaldehyde deriv.) Synthesis Synthesis of (R)-6-bromo-7-chloro... RawMat->Synthesis Reagents Reagents (Pd catalyst, Amines) Reagents->Synthesis Imp_DesHalo Des-bromo / Des-chloro (Byproduct) Synthesis->Imp_DesHalo Imp_Enant (S)-Enantiomer (Stereo-error) Synthesis->Imp_Enant Imp_Salt Residual Solvents / Salts (Process residues) Synthesis->Imp_Salt Meth_HPLC Method A (RP-UHPLC) Imp_DesHalo->Meth_HPLC Detected by Meth_SFC Method B (Chiral SFC) Imp_Enant->Meth_SFC Detected by Meth_NMR Method C (qNMR) Imp_Salt->Meth_NMR Detected by

Caption: Mapping specific impurity classes to their corresponding detection method highlights the necessity of orthogonality.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link[1]

  • Regalado, E. L., et al. "Chromatographic resolution of chiral amines: A review of current trends." Journal of Separation Science, 2014. (Contextual grounding for Chiral SFC of amines).
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][2] Link[1]

Sources

Beyond the Racemate: A Head-to-Head Technical Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Landscape of Enantioselectivity

In drug development, the separation of enantiomers is not merely a regulatory hurdle; it is a safety imperative. The tragedy of Thalidomide permanently codified the need for rigorous chiral separation.[1] Today, the market is dominated by two primary philosophies: the supramolecular inclusion mechanisms of Polysaccharide-based phases and the specific interaction mechanisms of Pirkle-type (Brush) phases.

This guide moves beyond vendor brochures to provide a head-to-head analysis of these technologies, focusing on the critical decision points: solvent compatibility, loading capacity, and mechanistic robustness.

The Mechanistic Divide

To select the correct column, one must understand the "handshake" between the analyte and the stationary phase. We utilize the Three-Point Interaction Model (Dalgliesh), which dictates that at least three simultaneous interactions (H-bonding,


-

, steric, or dipole) are required for chiral recognition.
Diagram 1: Chiral Recognition Mechanisms

This diagram contrasts the "Lock and Key" fit of polysaccharides against the "Face-to-Face" stacking of Pirkle phases.

ChiralMechanisms cluster_0 Polysaccharide Mechanism (Supramolecular) cluster_1 Pirkle-Type Mechanism (Small Molecule) Poly Polysaccharide Polymer (Amylose/Cellulose) Cavity Chiral Cavities/Grooves Poly->Cavity Forms helical structure Inclusion Inclusion Complex (Analyte fits inside) Cavity->Inclusion Steric fit + H-Bonding Brush Brush-Type Selector (e.g., Whelk-O 1) PiSystem Donor/Acceptor Sites Brush->PiSystem Rigid scaffold Stacking Face-to-Face Complex (Pi-Pi Stacking) PiSystem->Stacking Electronic Interaction

Caption: Comparative logic of chiral recognition. Polysaccharides rely on 3D cavity inclusion, while Pirkle phases rely on specific electronic surface interactions.

Head-to-Head Analysis

Battle 1: Coated vs. Immobilized Polysaccharides

The "Civil War" of Chiral Chromatography.

For decades, Coated phases (e.g., AD-H, OD-H) were the gold standard. However, they suffer from a fatal flaw: the polymer is physically coated onto silica. Strong solvents strip the coating, destroying the column. Immobilized phases (e.g., IA, IB, IC) solve this by covalently bonding the polymer to the silica.

FeatureCoated Phases (AD-H, OD-H)Immobilized Phases (IA, IB, IC)Technical Insight
Chemistry Physical AdsorptionCovalent BondingImmobilization prevents phase leaching.
Solvent Limits Strict: Alkane/Alcohol only. Forbidden: THF, DCM, EtOAc, CHCl3.[2]Universal: Compatible with THF, DCM, MtBE, Ethyl Acetate.Immobilized phases allow "non-standard" solvents to alter selectivity.[1][3][4]
Selectivity High (The historic benchmark).[1]High (Complementary to coated).[1]Note: Immobilization can slightly alter the 3D polymer structure, occasionally changing selectivity compared to the coated equivalent.[4]
Durability Low (Risk of stripping).High (Robust).Always choose Immobilized for screening unknown samples to prevent accidental column death.

Verdict: Immobilized phases are the modern default. They eliminate the risk of column destruction and allow the use of DCM/THF to solubilize difficult samples. Coated phases are now primarily for legacy methods.

Battle 2: Polysaccharide vs. Pirkle-Type (Whelk-O 1)

The Battle of Generality vs. Capacity.

While Polysaccharides (Daicel type) cover the widest range of compounds, Pirkle-type phases (Regis Whelk-O 1) offer unique advantages for specific chemistries, particularly those with aromatic rings and


-systems.
FeaturePolysaccharide (Amylose/Cellulose)Pirkle-Type (Whelk-O 1)Technical Insight
Scope Broadest: 80-90% of all racemates.Targeted: Best for aromatics, amides, esters, NSAIDs.Pirkle requires the analyte to have

-donor/acceptor groups.
Elution Order Fixed (Hard to predict).[1]Invertible: Available in (S,S) and (R,R) forms.[5][6][7]Critical: Pirkle allows you to flip the peak order to elute the trace impurity before the main peak—vital for purity analysis.[7]
Capacity Good.[1]Excellent: High surface area coverage.[1]Pirkle phases often maintain resolution at higher loading, making them superior for Preparative separations.[1]
Mechanism Inclusion + H-Bonding.[1]

-

Interaction + H-Bonding.
Use Pirkle when Polysaccharides fail to resolve aromatic isomers.

Verdict: Start with Polysaccharides for screening. Switch to Pirkle (Whelk-O 1) for preparative scale-up or if the molecule is an underivatized NSAID/aromatic.

Battle 3: The Specialist (Macrocyclic Antibiotics)

The Solution for Polar/Ionic Compounds.

Phases like Vancomycin and Teicoplanin (Chirobiotic) occupy a unique niche. Unlike the phases above, they thrive in aqueous-organic mixtures and are ideal for polar, ionizable compounds (amino acids, peptides) that are insoluble in normal phase solvents.

Experimental Protocol: The Self-Validating Screen

Do not guess. Use a systematic screening loop. This protocol ensures you find a separation without wasting solvent or time.[1]

Diagram 2: The "Fail-Fast" Screening Workflow

A logic gate for method development.

ScreeningProtocol cluster_screen Primary Screen (Immobilized) cluster_optimize Optimization Loop cluster_secondary Secondary Screen Start Start: Racemic Sample Screen1 Screen IA, IB, IC, IG (Mobile Phase: Hexane/EtOH 90:10) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Opt1 Adjust Solvent Strength (Add MeOH or IPA) Check1->Opt1 Partial Sep (0 < Rs < 1.5) SwitchMode Switch to Polar/RP Mode or Try Pirkle (Whelk-O 1) Check1->SwitchMode No Sep (Rs = 0) Final Validate Method Check1->Final Yes (Success) Opt2 Switch Modifier (Add 0.1% DEA or TFA) Opt1->Opt2 Peak Tailing?

Caption: A tiered screening approach prioritizing immobilized phases to maximize solvent flexibility before moving to specialized phases.

Detailed Protocol Steps:
  • Sample Prep: Dissolve sample in Ethanol or IPA. Avoid dissolving in the mobile phase if the sample is insoluble in Hexane.

  • Primary Screen (The "Big 4"):

    • Columns: Chiralpak IA, IB, IC, IG (Immobilized).[8][9]

    • Mobile Phase: n-Hexane / Ethanol (90:10 or 80:20).[1]

    • Flow: 1.0 mL/min.[1]

    • Why: Ethanol is a better proton donor/acceptor than IPA, often yielding better selectivity initially.[1]

  • Optimization (If partial separation occurs):

    • Selectivity change: Switch modifier from Ethanol to Isopropanol (IPA).

    • Solubility check: If using Immobilized phases, try adding 10-20% DCM or THF to the mobile phase to alter the solvation of the polymer.

    • Peak Shape: Add 0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes) to suppress ionization.[1]

  • Secondary Screen (If Primary fails):

    • Switch to Whelk-O 1 (Normal Phase: Hexane/IPA).[1]

    • Switch to Chiralpak AGP/HSA (Reversed Phase) if the compound is biological/protein-binding.

Decision Matrix: When to Use What

ScenarioRecommended PhaseReason
General Screening (Unknown) Immobilized Polysaccharide (IA, IC, IG) Highest probability of hit; robust to all solvents.
Sample only soluble in DCM/THF Immobilized Polysaccharide Coated phases will be destroyed by these solvents.[1]
Trace Enantiomer Analysis Pirkle (Whelk-O 1) Ability to invert elution order (S,S vs R,R) to put trace peak first.[7]
Preparative Scale-Up Pirkle or Immobilized Poly High loading capacity and durability.[1][5][10]
Amino Acids / Peptides Macrocyclic Antibiotic (Chirobiotic) Works well in polar ionic modes; compatible with MS.[1]
Legacy Method Transfer Coated Polysaccharide (AD, OD) Maintain regulatory consistency with older filings.

References

  • Daicel Chiral Technologies. (2021).[1][3][9] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[1][2][4][8][11] Retrieved from

  • Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Mechanism and Applications. Retrieved from

  • YMC Europe. (2016).[1] Chiral Method Development Strategy: Coated vs Immobilized.[1][2][3][4][8][11] Retrieved from [2]

  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development.[1][12][13] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Chiral Method Development Screening Protocols: Macrocyclic Antibiotics. Retrieved from

  • Dalgliesh, C. E. (1952).[1] The Three-Point Interaction Model.[1][12] Journal of the Chemical Society.[1] (Foundational concept cited in modern application guides).[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine. As a halogenated benzofuran derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and to maintain environmental integrity. The protocols outlined herein are grounded in established regulatory standards and best practices in chemical waste management.

Core Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is fundamentally a risk management process. For a halogenated organic compound such as (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, this process is governed by three core principles:

  • Segregation: Halogenated waste streams must be kept separate from non-halogenated streams.[1] This is the most critical step, as co-mingling complicates the disposal process and significantly increases costs. Halogenated compounds require specialized incineration facilities equipped with scrubbers to neutralize acidic gases (like HCl and HBr) produced during combustion.

  • Identification: All waste must be accurately identified. This includes the full chemical name and any other components present in the waste container.[2] Incomplete or inaccurate labeling can lead to dangerous chemical reactions and regulatory violations.

  • Containment: Waste must be stored in appropriate, chemically compatible containers that are kept securely closed and in good condition to prevent leaks and spills.[3][4]

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for the (R)-isomer was not located, data for structurally similar compounds, such as 6-bromo-2,3-dihydrobenzofuran-3-amine and other brominated benzofurans, allows for a reliable hazard assessment. Researchers must always consult the SDS provided by the manufacturer for the specific compound in use.

Inferred Hazard Profile

Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementsSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07 (Exclamation Mark)P301+P317: IF SWALLOWED: Get medical help.[5]
Skin Irritation (Category 2) Causes skin irritation.GHS07 (Exclamation Mark)P302+P352: IF ON SKIN: Wash with plenty of water.[5][6]
Eye Irritation (Category 2A) Causes serious eye irritation.GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation (Category 3) May cause respiratory irritation.GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound, either in its pure form or as waste.

EquipmentStandardRationale
Eye Protection ANSI Z87.1 certified safety glasses or chemical splash goggles.Protects against irritation from dust or splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine waste from the point of generation to its final collection.

Step 1: Designate a Waste Container

  • Select a container made of a chemically compatible material (e.g., the original product container, or a high-density polyethylene (HDPE) bottle for solutions).[8] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[3]

Step 2: Immediate and Accurate Labeling

  • As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[1][4]

  • The label must include:

    • The full chemical name: "(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine".

    • All constituents if it is a mixture, with percentages.

    • The date accumulation started.[9]

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[2]

Step 3: Waste Segregation and Accumulation

  • This compound is a halogenated organic waste .

  • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a container labeled "Halogenated Solid Waste."

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container for "Halogenated Liquid Waste." Do not mix with non-halogenated solvents.[1]

  • Incompatibilities: Avoid mixing with strong oxidizing agents.[10] Always check the SDS for detailed incompatibility information.[2]

  • Crucially, do not dispose of this chemical down the drain or in regular trash. [4][11]

Step 4: Safe Storage in the Laboratory

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The container must be kept closed at all times, except when adding waste.[1][4]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[4]

  • Segregate the halogenated waste container from incompatible materials.[9]

Step 5: Requesting Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]

  • Most academic institutions require waste removal within six months of the accumulation start date.[8][9]

  • When the container is approximately three-quarters full, or as you approach the time limit, submit a chemical waste collection request to your EHS department following their specific procedures.[4]

Emergency Procedures: Spills and Exposure

Spill Cleanup

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in Section 2.

  • Containment: Prevent the spill from spreading. For a solid, gently sweep or vacuum up the material, avoiding dust generation.[7] For a liquid, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully place all contaminated absorbent material and cleaning supplies into a designated "Halogenated Solid Waste" container.[1]

  • Decontamination: Wipe the spill area with a suitable solvent, and wash the site after the material is completely removed.[12] Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.[12]

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[5][12]

Visual Workflow and Decision Guide

The following diagrams illustrate the key decision points and procedural flow for proper disposal.

WasteSegregation start Waste Generated (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in container labeled: 'Halogenated Solid Waste' is_solid->solid_container Solid liquid_container Collect in container labeled: 'Halogenated Liquid Waste' is_solid->liquid_container Liquid final_disposal Store in SAA & request EHS pickup solid_container->final_disposal liquid_container->final_disposal DisposalWorkflow A 1. Generation Identify waste & don PPE B 2. Containment Select compatible container A->B C 3. Labeling Affix Hazardous Waste tag with full details B->C D 4. Segregation Place in Halogenated Waste Stream C->D E 5. Storage Store in closed container in secondary containment within SAA D->E F 6. Disposal Request EHS pickup when container is 3/4 full E->F

Caption: End-to-End Disposal Workflow.

Regulatory Context

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [3][8]Your institution's EHS department is responsible for ensuring that all waste management practices on-site comply with RCRA and any additional state or local regulations. Adherence to the protocols in this guide will help ensure your laboratory remains in full compliance.

References

  • Daniels Health. (2025, May 21).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Enamine. Safety Data Sheet for (6-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol.
  • ECHEMI. Safety Data Sheet for 6-BROMO-2,3-DIHYDRO-BENZOFURAN.
  • Thermo Fisher Scientific. (2025, September 5).
  • Aaronchem. (2025, August 1). Safety Data Sheet for 2-(6-ethyl-1-benzofuran-3-yl)acetic Acid.
  • AK Scientific, Inc. Safety Data Sheet for 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • Fisher Scientific.
  • MilliporeSigma. (2025, October 16).
  • Halogenated Waste Guidance.
  • Campus Operations, Temple University.
  • Sigma-Aldrich. Product Page for 6-bromo-2,3-dihydrobenzofuran-3-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 2
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.